3-Chloroquinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35676-70-1 | |
| Record name | 35676-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloroquinoxalin-2-ol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Significance of 3-Chloroquinoxalin-2-ol
The quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential stems from their ability to interact with various biological targets. This guide focuses on a key derivative, 3-Chloroquinoxalin-2-ol, a versatile building block in the synthesis of more complex and potent bioactive molecules. Its strategic placement of a chloro group and a hydroxyl/oxo tautomeric system makes it a valuable precursor for developing novel therapeutic agents, particularly kinase inhibitors.[3][4][5]
Chemical Structure and Tautomerism
3-Chloroquinoxalin-2-ol exists in a tautomeric equilibrium between the -ol (hydroxyl) and -one (oxo) forms, with the quinoxalin-2-one form being the predominant tautomer.[6] This is a crucial aspect of its reactivity and biological interactions.
-
IUPAC Name: 3-chloro-1H-quinoxalin-2-one[6]
-
Synonyms: 3-Chloroquinoxalin-2-ol, 3-chloro-1,2-dihydroquinoxalin-2-one, 2-Chloro-3-hydroxyquinoxaline[6]
-
CAS Number: 35676-70-1[6]
-
Molecular Formula: C₈H₅ClN₂O[6]
-
Molecular Weight: 180.59 g/mol [6]
The presence of both a reactive chlorine atom and a lactam-like moiety provides two key points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of 3-Chloroquinoxalin-2-ol is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 180.59 g/mol | PubChem CID: 302705[6] |
| XLogP3 | 1.8 | PubChem CID: 302705[6] |
| Topological Polar Surface Area | 41.5 Ų | PubChem CID: 302705[6] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 302705[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 302705[6] |
Spectroscopic Characterization
While specific, authenticated spectra for 3-Chloroquinoxalin-2-ol are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The N-H proton of the quinoxalin-2-one tautomer would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the quinoxalin-2-one form would be the most downfield signal (typically >160 ppm). The carbon bearing the chlorine atom would also exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam group (around 1650-1700 cm⁻¹). A broad N-H stretching band would also be expected in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of 3-Chloroquinoxalin-2-ol
The synthesis of 3-Chloroquinoxalin-2-ol can be achieved through the chlorination of quinoxaline-2,3-dione. This precursor is readily prepared by the condensation of o-phenylenediamine with oxalic acid.[7]
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline (Intermediate)
This protocol describes the synthesis of the key intermediate, 2,3-dichloroquinoxaline, from quinoxaline-2,3-dione.
-
Reaction Setup: To a solution of quinoxaline-2,3-dione (5 mmol) in dry methylene chloride (5 mL), add thionyl chloride (10 mmol).
-
Catalyst Addition: Add dimethylformamide (DMF) (0.5 mL) dropwise to the stirred reaction mixture.
-
Heating: Heat the reaction mixture at 40°C for 6 hours.
-
Work-up: After cooling, pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Extract the product with methylene chloride. Wash the organic layer with a sodium carbonate solution and then dry it over sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by chromatography.[8]
Note: The subsequent selective hydrolysis of one of the chloro groups of 2,3-dichloroquinoxaline to yield 3-Chloroquinoxalin-2-ol would be the next step, though a specific detailed protocol for this transformation was not found in the provided search results.
Caption: Synthetic workflow for 3-Chloroquinoxalin-2-ol.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Chloroquinoxalin-2-ol is dominated by the presence of the chloro group, which is susceptible to nucleophilic substitution. This makes it an excellent starting material for the synthesis of a wide array of 3-substituted quinoxalin-2-one derivatives.
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position can be readily displaced by various nucleophiles, including amines, alcohols, and thiols.[9][10] This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Nucleophilic substitution reactions of 3-Chloroquinoxalin-2-ol.
Applications in Drug Development
The quinoxalinone scaffold is a well-established pharmacophore in drug discovery, and 3-Chloroquinoxalin-2-ol serves as a key intermediate in the synthesis of many biologically active molecules.
Kinase Inhibitors
A significant area of application for quinoxalinone derivatives is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The quinoxalinone core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. By modifying the substituents at the 3-position, researchers can achieve potent and selective inhibition of specific kinases. For instance, derivatives of 3-Chloroquinoxalin-2-ol have been explored as inhibitors of VEGFR-2 and JAK2/3 kinases, which are important targets in oncology and inflammatory diseases.[3][4]
Caption: Mechanism of action of quinoxalinone-based kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Chloroquinoxalin-2-ol. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
3-Chloroquinoxalin-2-ol is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure, featuring a reactive chloro group and a modifiable lactam nitrogen, provides a platform for the synthesis of diverse libraries of compounds. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics. Further research into the synthesis, reactivity, and biological activity of novel derivatives of 3-Chloroquinoxalin-2-ol holds significant promise for the development of new and effective drugs.
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
-
3-chloro-1H-quinoxalin-2-one - Chemical Synthesis Database. (2025-05-20). [Link]
- Molecules. (2000-06-18). (URL not available)
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025-04-03). [Link]
- Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. (URL not available)
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Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. (2025-01-07). [Link]
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Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). NIH. (2025-01-07). [Link]
- Nucleophilic Substitution Reactions. (URL not available)
- Recent advances in the research of quinoxalinone deriv
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3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705. PubChem. [Link]
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Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
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3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors. PubMed. (2016-04-15). [Link]
- IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. (URL not available)
-
Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PMC - NIH. [Link]
- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. (URL not available)
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. (2024-10-21). [Link]
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Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. (2020-05-19). [Link]
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Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]
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Biological activity of quinoxaline derivatives. ResearchGate. (2025-08-07). [Link]
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Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
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Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. MDPI. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]
- Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. (URL not available)
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017-01-13). [Link]
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Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019-02-15). [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- 3-Chloro-1-ethylquinoxalin-2(1H)-one. (URL not available)
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- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to 3-Chloro-1H-quinoxalin-2-one: A Cornerstone Intermediate in Modern Chemistry
Introduction: The Quinoxalinone Scaffold and the Strategic Importance of a Halogen Handle
Within the pantheon of heterocyclic chemistry, the quinoxalin-2-one core stands out as a "privileged scaffold." Its rigid, planar structure and rich electronic features make it a recurring motif in a multitude of biologically active compounds and advanced functional materials.[1][2][3] Molecules built upon this framework have demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, underscoring their significance in drug development.[2]
This guide focuses on a particularly valuable derivative: 3-chloro-1H-quinoxalin-2-one . The strategic placement of a chlorine atom at the C3 position transforms the stable quinoxalinone core into a versatile and highly reactive electrophilic intermediate. This single halogen atom serves as an exceptionally effective synthetic "handle," opening the door to a vast array of chemical transformations through nucleophilic substitution reactions. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this molecule is fundamental to unlocking the full potential of the quinoxalinone chemical space.
Part 1: Core Molecular Characteristics
A thorough understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers, structural nuances, and expected spectroscopic signatures for 3-chloro-1H-quinoxalin-2-one.
Chemical Identity and Properties
Quantitative data for this intermediate are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4] |
| CAS Number | 35676-70-1 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O | [4] |
| Molecular Weight | 180.59 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | [5] |
| InChIKey | LTHQFFWUHBKRGG-UHFFFAOYSA-N | [4] |
Structural Analysis: The Lactam-Lactim Tautomerism
A critical feature of 2-quinoxalinones is the existence of lactam-lactim tautomerism, an equilibrium between the amide (keto) form and the imidic acid (enol) form. The IUPAC name, 3-chloro-1H-quinoxalin-2-one, refers to the lactam form, while the synonym, 3-chloroquinoxalin-2-ol, describes the lactim form.[4] In the solid state and in most common solvents, the equilibrium heavily favors the more stable lactam (keto) form, a characteristic confirmed by crystallographic studies on analogous compounds.[6]
The causality for this preference lies in the strength of the amide C=O double bond compared to the C=N double bond of the lactim form, making the lactam tautomer thermodynamically more stable.
Predicted Spectroscopic Signature
-
¹H NMR (in DMSO-d₆):
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Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.2 and 8.0 ppm. The protons on the benzene ring will exhibit coupling patterns typical of a disubstituted benzene system.
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Amide Proton (1H): A broad singlet is expected at a significantly downfield chemical shift, typically δ > 12 ppm. The acidic nature of this proton and its tendency to exchange often result in a broad signal.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C2): The amide carbonyl carbon is expected to appear around δ 150-155 ppm.
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Imine Carbon (C3): The carbon bearing the chlorine atom should resonate in the δ 140-145 ppm range.
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Aromatic Carbons: Six distinct signals for the benzene ring carbons are expected between δ 115 and 135 ppm.
-
-
FT-IR (ATR):
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N-H Stretch: A moderate to broad absorption band around 3200-3050 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band characteristic of a cyclic amide (lactam) carbonyl group, expected around 1670-1690 cm⁻¹.
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C=N/C=C Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region corresponding to the aromatic and pyrazine ring vibrations.
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Part 2: Synthesis Methodology
The synthesis of 3-chloro-1H-quinoxalin-2-one is most reliably achieved via a two-step process starting from the commercially available o-phenylenediamine. The rationale for this approach is its high efficiency and the formation of a stable, easily purifiable intermediate, quinoxaline-2,3-dione.
Protocol: Synthesis of Quinoxaline-2,3-dione (Intermediate)
This first step is a classic cyclocondensation reaction. The choice of oxalic acid and o-phenylenediamine is driven by their low cost, high reactivity, and the thermodynamic stability of the resulting heterocyclic ring system.[7]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and 4 M aqueous hydrochloric acid (approx. 3 volumes relative to the diamine mass).
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC until the starting diamine is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted oxalic acid and HCl. Dry the resulting solid under vacuum to yield quinoxaline-2,3-dione as a stable powder, which is typically of sufficient purity for the next step.
Protocol: Synthesis of 3-chloro-1H-quinoxalin-2-one
The conversion of the dione to the target monochloro derivative is a selective chlorination. Phosphorus oxychloride (POCl₃) is an aggressive and effective chlorinating agent for converting cyclic amides and ketones to the corresponding chlorides. The reaction proceeds via the more reactive lactim tautomer.
-
Setup: In a fume hood, charge a round-bottom flask with quinoxaline-2,3-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq, serving as both reagent and solvent). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Expert Insight: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃. This is a more potent activating agent than POCl₃ alone, facilitating the conversion of the amide to the chloro-imine.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor by TLC until the starting material is consumed.
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Workup (Critical Step): Cool the reaction mixture to room temperature. Under vigorous stirring, very slowly and cautiously pour the reaction mixture onto a large volume of crushed ice. POCl₃ reacts exothermically with water; this quenching must be performed slowly in a well-ventilated fume hood to control the release of HCl gas.
-
Isolation: The product will precipitate as a solid in the aqueous mixture. Stir for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake extensively with water to remove phosphoric acid byproducts. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 3-chloro-1H-quinoxalin-2-one.
Part 3: Chemical Reactivity: A Versatile Electrophilic Hub
The synthetic utility of 3-chloro-1H-quinoxalin-2-one stems from the C-Cl bond. The carbon at the C3 position is electron-deficient (electrophilic) due to the electron-withdrawing effects of the adjacent nitrogen atom, the carbonyl group, and the chlorine atom itself. This makes it highly susceptible to attack by a wide range of electron-rich nucleophiles.[8][9][10][11]
The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[8] This combination of an electrophilic carbon center and a good leaving group is the cornerstone of its reactivity in SₙAr (Nucleophilic Aromatic Substitution) type reactions.
Representative Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol demonstrates the formation of a C-C bond, a crucial transformation in drug discovery for assembling complex molecular architectures.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-chloro-1H-quinoxalin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).
-
Expert Insight: The water in the solvent mixture is crucial for the transmetalation step of the Suzuki catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.
-
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 6-24 hours), as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3-aryl-1H-quinoxalin-2-one derivative.
Part 4: Applications in Research and Development
The true value of 3-chloro-1H-quinoxalin-2-one is realized in the molecules it helps create. Its role as a versatile building block is evident across multiple scientific disciplines.
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Drug Discovery: The ability to easily introduce diverse amine, ether, aryl, and other functionalities allows for the rapid generation of compound libraries for high-throughput screening. Derivatives of the quinoxalinone core are investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials.[2] The C3 position is often a key vector for modifying selectivity and potency against biological targets.
-
Materials Science: The quinoxalin-2-one moiety is an excellent electron-withdrawing group. When coupled with electron-donating groups via the C3 position, it can form "push-pull" chromophores.[3] These materials are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and nonlinear optics.
Part 5: Safety and Handling
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle 3-chloro-1H-quinoxalin-2-one in a certified chemical fume hood. Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Hazard Profile: Based on data for related chloro-heterocycles and quinoxalinones, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
3-Chloro-1H-quinoxalin-2-one is more than just another heterocyclic compound; it is a strategic tool for chemical innovation. Its straightforward synthesis and, most importantly, the predictable reactivity of its C-Cl bond provide a reliable and powerful platform for molecular construction. For scientists in medicinal chemistry and materials science, mastering the use of this intermediate is a key step toward designing and building the next generation of functional molecules.
References
- 1. Portico [access.portico.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. arcjournals.org [arcjournals.org]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
An In-depth Technical Guide to 3-Chloroquinoxalin-2-ol: Properties, Reactivity, and Applications
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to interact with a wide array of biological targets.[1] Among these, the quinoxaline core, a fusion of benzene and pyrazine rings, has emerged as a "privileged structure." Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] 3-Chloroquinoxalin-2-ol, in particular, serves as a critical and versatile intermediate, providing a reactive handle for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3] This guide offers a comprehensive examination of its core physical and chemical properties, spectroscopic signature, reactivity, and its pivotal role in the synthesis of advanced chemical entities.
PART 1: Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is paramount for its effective use in research and development. 3-Chloroquinoxalin-2-ol is identified by the CAS Number 35676-70-1 .[4][5] Its key physicochemical data are summarized below.
Table 1: Physicochemical Properties of 3-Chloroquinoxalin-2-ol
| Property | Value | Source |
| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [4][5] |
| Synonyms | 3-Chloroquinoxalin-2-ol, 2-Chloro-3-hydroxyquinoxaline, 3-chloro-1,2-dihydroquinoxalin-2-one | [4] |
| Molecular Formula | C₈H₅ClN₂O | [4][5] |
| Molecular Weight | 180.59 g/mol | [4] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Structural Analysis: The Critical Role of Tautomerism
A key feature of 3-Chloroquinoxalin-2-ol is its existence in a tautomeric equilibrium with its keto form, 3-chloro-1H-quinoxalin-2-one. In the solid state and in many solutions, the more stable amide-like keto tautomer predominates.[6] This equilibrium is crucial as it influences the molecule's reactivity, solubility, and spectroscopic characteristics. The ability to exist in both forms allows it to react either as an enol (at the oxygen) or, more commonly, as an amide (at the nitrogen or via the carbonyl group).
Caption: Spectroscopic analysis workflow for structural confirmation.
PART 3: Chemical Synthesis and Reactivity
The synthetic utility of 3-Chloroquinoxalin-2-ol stems from its well-defined reactivity, primarily centered around the chloro substituent.
General Synthesis Protocol
The most common route to 3-Chloroquinoxalin-2-ol involves the chlorination of quinoxaline-2,3-dione. The dione precursor is readily synthesized by the condensation of o-phenylenediamine with oxalic acid. [7] Step-by-Step Methodology:
-
Synthesis of Quinoxaline-2,3-dione (Precursor) :
-
Dissolve o-phenylenediamine in an aqueous solution of hydrochloric acid.
-
Add a solution of oxalic acid dihydrate and heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture. The product, quinoxaline-2,3-dione, will precipitate.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
-
-
Chlorination to 3-Chloroquinoxalin-2-ol :
-
Causality : Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for converting the hydroxyl groups of the dione tautomer into chloro groups. [7]The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with SOCl₂.
-
Suspend quinoxaline-2,3-dione in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 3-5 hours until the reaction is complete (monitor by TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.
-
The product, 3-Chloroquinoxalin-2-ol, will precipitate as a solid.
-
Collect the solid by filtration, wash extensively with cold water to remove acidic byproducts, and dry. Recrystallization from a suitable solvent like ethanol may be required for purification.
-
Caption: General synthesis pathway for 3-Chloroquinoxalin-2-ol.
Core Reactivity: A Gateway to Diverse Derivatives
The primary point of reactivity is the chlorine atom at the 3-position, which is activated towards nucleophilic aromatic substitution (SₙAr) . This makes 3-Chloroquinoxalin-2-ol an invaluable building block for introducing a wide variety of functional groups.
-
Reaction with Amines : Treatment with primary or secondary amines (R₂NH) readily displaces the chloride to form 3-amino-quinoxalin-2-one derivatives. [8]This is one of the most widely used transformations in the synthesis of bioactive quinoxalines.
-
Reaction with Alkoxides : Reaction with sodium or potassium alkoxides (RONa) yields 3-alkoxy-quinoxalin-2-one ethers.
-
Reaction with Thiolates : Similarly, reaction with thiolates (RSNa) produces 3-thioether derivatives.
This reactivity allows for the systematic construction of large chemical libraries for screening in drug discovery programs, targeting indications from bacterial infections to cancer. [3][9]
Conclusion: A Cornerstone Intermediate in Medicinal Chemistry
3-Chloroquinoxalin-2-ol is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it a cornerstone for the synthesis of novel quinoxaline-based molecules. The ability to readily displace the chloro group via nucleophilic substitution provides researchers with a robust and efficient pathway to explore vast chemical space, accelerating the development of next-generation therapeutics.
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An In-Depth Technical Guide to the Biological Activity of Quinoxaline Derivatives
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is not merely a synthetic curiosity but a cornerstone in the development of a plethora of therapeutic agents, owing to its ability to interact with a wide range of biological targets.[3][4] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring confer upon quinoxaline derivatives a unique electronic and steric profile, enabling them to participate in various non-covalent interactions with biomacromolecules. This guide provides a comprehensive technical overview of the diverse biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just a compilation of facts, but a causal understanding of why and how these molecules exert their biological effects.
The versatility of the quinoxaline core allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6] Several quinoxaline-based drugs have reached the market, such as the antiviral glecaprevir and the anticancer agent erdafitinib, underscoring the clinical significance of this heterocyclic system.[7][8] This guide will explore these key therapeutic areas, providing insights into the molecular intricacies that govern the biological activity of quinoxaline derivatives.
I. Synthetic Strategies: The Gateway to Bioactive Quinoxalines
The biological evaluation of any class of compounds is fundamentally reliant on the ability to synthesize them and their analogs. The most prevalent and classical method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[2][9] This facile approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, thereby enabling extensive SAR studies.
Core Synthesis Workflow
The following diagram illustrates the fundamental synthetic route to quinoxaline derivatives.
Caption: General synthesis of quinoxaline derivatives.
Modern synthetic methodologies have also been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot procedures.[2][10] The choice of synthetic route is a critical experimental decision, as it dictates the feasibility of creating a diverse library of compounds for biological screening. For instance, a robust and high-throughput compatible synthesis is paramount in the early stages of drug discovery.
Experimental Protocol: Synthesis of a Representative Quinoxaline Derivative
This protocol describes the synthesis of 2,3-diphenylquinoxaline as a representative example.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (20 mL).
-
Add benzil (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).
II. Anticancer Activity: A Cornerstone of Quinoxaline Research
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a wide range of cancer cell lines.[3][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanisms of Anticancer Action
The anticancer activity of quinoxalines is often attributed to their ability to:
-
Inhibit Protein Kinases: Many quinoxaline derivatives act as ATP-competitive inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AKT/mTOR pathway.[13][14] By blocking the activity of these kinases, they can halt cell proliferation, and induce apoptosis.
-
Induce Apoptosis: Quinoxaline derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11][15] This can involve the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[15]
-
Inhibit Topoisomerases: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[15] This leads to DNA damage and ultimately cell death.
-
Act as Hypoxic Cytotoxins: The quinoxaline scaffold can be bioreduced under hypoxic conditions, which are common in solid tumors, to form cytotoxic radical species that damage cellular components.[11]
The following diagram illustrates a simplified signaling pathway targeted by some anticancer quinoxaline derivatives.
Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[13][16]
-
Substitutions at C2 and C3: The groups at these positions significantly influence the biological activity. For instance, the introduction of aryl or heteroaryl moieties can enhance the interaction with the target protein.[13]
-
Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the quinoxaline system, affecting its binding affinity and pharmacokinetic properties.
-
Introduction of Amide and Sulphonamide Moieties: The incorporation of these functional groups has been shown to enhance the anticancer activity of quinoxaline derivatives, potentially by forming additional hydrogen bonds with the target enzyme.[14]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various cancer cell lines.
| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Q1 | Phenyl | Phenyl | HCT116 (Colon) | 4.4 | [14] |
| Q2 | Phenyl | Phenyl | MCF-7 (Breast) | 5.3 | [14] |
| Q3 | 4-Chlorophenyl | H | PC-3 (Prostate) | 2.11 | [15] |
| Q4 | 4-Methoxyphenyl | H | HepG2 (Liver) | 4.11 | [15] |
| Cisplatin | - | - | HCT116 (Colon) | >10 | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of quinoxaline derivatives using the MTT assay.[17][18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[17][18] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20][21]
III. Antimicrobial Activity: Combating Infectious Diseases
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][22][23] Their simple and flexible structure, coupled with their bioisosteric relationship to other antimicrobial scaffolds like quinolines, makes them an attractive platform for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.[23]
Mechanisms of Antimicrobial Action
The exact mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation, but several potential targets have been identified:
-
Inhibition of DNA Gyrase: Similar to quinolone antibiotics, some quinoxaline derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Some quinoxalines have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.
-
Intercalation into DNA: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative against a bacterial strain.[24][25]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Quinoxaline derivative stock solution (in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoxaline derivative in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Also, include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth of the bacteria.
IV. Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, quinoxaline derivatives have also shown promise as antiviral and anti-inflammatory agents.[1][4][10][26]
Antiviral Activity
Suitably functionalized quinoxalines have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[10][26][27] For instance, S-2720 is a potent inhibitor of HIV-1 reverse transcriptase, and grazoprevir is an approved drug for the treatment of HCV that contains a quinoxaline moiety.[10][27] The mechanisms of antiviral action can involve the inhibition of viral enzymes, such as reverse transcriptase and proteases, or interference with viral entry or replication processes.[26]
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade.[1][4] This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][11]
V. Conclusion and Future Perspectives
The quinoxaline scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. This guide has provided a technical overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, emphasizing the underlying mechanisms of action and the experimental methodologies used for their evaluation. The continued exploration of the vast chemical space of quinoxaline derivatives, guided by a deeper understanding of their structure-activity relationships and molecular targets, holds immense promise for the discovery of novel and more effective therapeutic agents to address a multitude of human diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the future for quinoxaline-based drug discovery appears exceptionally bright.
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The Pivotal Role of 3-Chloroquinoxalin-2-ol in Modern Drug Discovery: A Technical Guide to a Versatile Synthetic Scaffold
Abstract
The quinoxaline core is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] Within this important class of heterocyclic compounds, 3-Chloroquinoxalin-2-ol (also known as 3-chloro-1H-quinoxalin-2-one) emerges as a critical and highly versatile synthetic intermediate.[2][3] While direct therapeutic applications of 3-Chloroquinoxalin-2-ol itself are not extensively documented, its true value lies in its role as a foundational building block for a multitude of potent and specific therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the extensive therapeutic potential unlocked through the chemical modification of this pivotal molecule. We will delve into the synthesis of various classes of therapeutic agents derived from 3-Chloroquinoxalin-2-ol, their mechanisms of action, and the experimental protocols to achieve these transformations, providing researchers and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.
Physicochemical Properties of 3-Chloroquinoxalin-2-ol
3-Chloroquinoxalin-2-ol is a solid at room temperature with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[2] Its structure, featuring a fused benzene and pyrazine ring system with a chlorine atom at the 3-position and a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the quinoxalin-2-one form), provides a unique combination of reactivity and stability that makes it an ideal starting material for further chemical elaboration.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| IUPAC Name | 3-chloro-1H-quinoxalin-2-one | [2] |
| CAS Number | 35676-70-1 | [2] |
| Appearance | Solid | [2] |
Synthesis of 3-Chloroquinoxalin-2-ol: A Foundational Protocol
The synthesis of the quinoxalin-2-one core is a well-established process in organic chemistry, with the most common and efficient method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6][7] For the synthesis of 3-Chloroquinoxalin-2-ol, a common starting material is o-phenylenediamine, which is reacted with a derivative of oxalic acid.
Experimental Protocol: Synthesis of 3-Chloroquinoxalin-2-ol
This protocol outlines a general and widely applicable method for the laboratory-scale synthesis of 3-Chloroquinoxalin-2-ol.
Materials:
-
o-Phenylenediamine
-
Diethyl oxalate
-
Phosphorus oxychloride (POCl₃)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of Quinoxaline-2,3-dione. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol. To this solution, add sodium ethoxide (2.2 equivalents) and diethyl oxalate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with cold water, and dried to yield quinoxaline-2,3-dione.
-
Step 2: Chlorination to 3-Chloroquinoxalin-2-ol. In a separate flask, suspend the dried quinoxaline-2,3-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-Chloroquinoxalin-2-ol.
Causality Behind Experimental Choices: The use of a base like sodium ethoxide in the initial condensation facilitates the cyclization reaction. Phosphorus oxychloride is a powerful chlorinating agent, ideal for converting the hydroxyl group to a chlorine atom. The workup with ice is necessary to quench the excess POCl₃ in a controlled manner.
Caption: Synthetic workflow for 3-Chloroquinoxalin-2-ol.
Therapeutic Avenues Enabled by 3-Chloroquinoxalin-2-ol
The true therapeutic potential of 3-Chloroquinoxalin-2-ol is realized through its derivatization. The presence of a reactive chlorine atom at the 3-position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of diverse molecular libraries for biological screening.
Anticancer Agents
The quinoxaline scaffold is a cornerstone in the development of novel anticancer agents.[4][8] Derivatives of 3-Chloroquinoxalin-2-ol have been investigated as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[9]
-
Kinase Inhibitors: By reacting 3-Chloroquinoxalin-2-ol with various amines, thiols, or alcohols, a library of substituted quinoxalinones can be generated. These derivatives have been shown to target key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis signal-regulating kinase 1 (ASK1).[9][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for kinase inhibitor derivatives.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential in this area.[11][12][13] 3-Chloroquinoxalin-2-ol serves as a valuable precursor for the synthesis of novel antibacterial and antifungal compounds.
-
Mechanism of Action: Derivatives synthesized from 3-Chloroquinoxalin-2-amine, which can be prepared from 3-Chloroquinoxalin-2-ol, have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[14] This leads to the leakage of intracellular components and ultimately, bacterial cell death. This membrane-targeting mechanism is a promising strategy to overcome existing resistance mechanisms.[14]
Antiviral Agents
The versatility of the quinoxaline scaffold extends to the development of antiviral therapeutics.[12][15] The ability to readily modify the 3-position of the quinoxalin-2-one core allows for the design of molecules that can specifically interact with viral proteins.
-
Targeting Viral Proteins: Recent in silico studies have explored 3-alkynyl substituted 2-chloroquinoxaline derivatives, synthesized from 3-Chloroquinoxalin-2-ol, as potential ligands for the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid (N) protein.[16] The N-protein is a crucial structural protein for coronaviruses, and inhibiting its function can disrupt viral replication.[16]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties.[17]
-
Inhibition of Pro-inflammatory Cytokines: Derivatives of 3-Chloroquinoxalin-2-ol have been synthesized and evaluated as inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18] By blocking the production of these key mediators of inflammation, these compounds have the potential to treat a range of inflammatory conditions.
Future Perspectives and Conclusion
While 3-Chloroquinoxalin-2-ol may not be a therapeutic agent in its own right, its significance in medicinal chemistry is undeniable. It represents a readily accessible and highly versatile scaffold that provides a gateway to a vast chemical space of biologically active molecules. The continued exploration of new synthetic methodologies for the derivatization of 3-Chloroquinoxalin-2-ol, coupled with advanced in silico screening and biological evaluation, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
The future of drug discovery with this remarkable intermediate will likely focus on:
-
Combinatorial Chemistry: The generation of large, diverse libraries of quinoxalinone derivatives for high-throughput screening against a wide range of biological targets.
-
Structure-Based Drug Design: The use of computational modeling to design derivatives with enhanced potency and selectivity for specific molecular targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of 3-Chloroquinoxalin-2-ol derivatives in treating a broader range of diseases, including neurodegenerative and metabolic disorders.
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Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. (n.d.). PubMed. [Link]
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Quinoxaline Scaffolds: A Comprehensive Guide to Synthesis and Biological Frontiers
Introduction: The Enduring Versatility of the Quinoxaline Core
Quinoxaline, a heterocyclic compound comprising a fused benzene and pyrazine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties and versatile biological activities have captivated researchers for decades, leading to the development of a vast array of synthetic methodologies and the discovery of potent therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive overview of quinoxaline synthesis, from classical condensation reactions to modern, eco-friendly approaches. Furthermore, it delves into the diverse pharmacological landscape of quinoxaline derivatives, highlighting their significant potential in drug discovery and development.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of methods but also a critical analysis of the causality behind experimental choices. By understanding the "why" behind the "how," practitioners can make more informed decisions in their own research endeavors.
Part 1: The Art and Science of Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold is a mature yet continually evolving field. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, scalability, and environmental impact.
Classical Condensation Reactions: The Foundation of Quinoxaline Synthesis
The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][7] This robust reaction, often referred to as the Hinsberg or Körner method, forms the bedrock of quinoxaline chemistry.[3]
The underlying mechanism involves a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring. While effective, this method often requires harsh conditions, such as high temperatures and the use of strong acid catalysts, which can limit its applicability for sensitive substrates.[1]
Diagram 1: Classical Quinoxaline Synthesis Workflow
Caption: A logical workflow of the classical condensation method for quinoxaline synthesis.
Modern Synthetic Methodologies: Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for quinoxaline synthesis.[6] These modern approaches often utilize novel catalysts, alternative energy sources, and greener reaction media.
Key advancements include:
-
Catalytic Innovations: A wide range of catalysts have been explored to improve reaction rates and yields under milder conditions. These include transition metal catalysts, solid acid catalysts like TiO2-Pr-SO3H, and even organocatalysts.[1][8] For instance, the use of cerium(IV) ammonium nitrate (CAN) in tap water provides a simple, proficient, and green approach.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][2] This technique often leads to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating.
-
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to quinoxaline synthesis.[1][6] This includes the use of recyclable catalysts, solvent-free reactions, and reactions in aqueous media, minimizing the environmental footprint of the synthetic process.[1]
Diagram 2: Comparison of Synthetic Approaches
Caption: Evolution of quinoxaline synthesis from classical to modern and green methods.
Representative Experimental Protocol: Synthesis of 2-Phenylquinoxaline
This protocol describes a cost-effective and efficient method for the synthesis of 2-phenylquinoxaline using pyridine as a catalyst.[1]
Materials:
-
1,2-Diaminobenzene derivatives (1 equivalent)
-
Phenacyl bromide (1 equivalent)
-
Pyridine (catalytic amount)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve an equimolar quantity of the 1,2-diaminobenzene derivative and phenacyl bromide in THF at room temperature.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenylquinoxaline.
Rationale: This method represents a condensation-oxidation reaction.[1] Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, leading to the formation of the quinoxaline ring in a good yield and under mild conditions.
Part 2: The Broad Spectrum of Biological Activity
Quinoxaline derivatives exhibit a remarkable range of pharmacological activities, making them privileged scaffolds in drug discovery.[2][5][9] The biological profile can be finely tuned by modifying the substituents on the quinoxaline core.
Antimicrobial and Antiviral Activity
Quinoxaline derivatives have demonstrated potent activity against a wide range of pathogens.[1][2] Several antibiotics, such as echinomycin and levomycin, contain a quinoxaline moiety and are effective against Gram-positive bacteria.[10] The mechanism of action often involves the inhibition of crucial microbial enzymes or interference with nucleic acid synthesis.
In the realm of antiviral research, quinoxaline derivatives have shown promise against various viruses, including HIV and herpes.[1][2] For instance, certain quinoxaline nucleosides have been synthesized and evaluated as anti-HIV agents, targeting viral enzymes like reverse transcriptase.[1][11]
Anticancer Activity
The development of quinoxaline-based anticancer agents is a highly active area of research.[1][12] These compounds can exert their antitumor effects through various mechanisms, including:
-
Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, such as tyrosine kinases and C-MET kinase, which are often dysregulated in cancer cells.[1]
-
Induction of Apoptosis: Some quinoxalines can trigger programmed cell death (apoptosis) in cancer cells.[1]
-
Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and inhibit cell proliferation.[1]
-
Targeting Tumor Hypoxia: Certain derivatives are selectively toxic to cancer cells in the hypoxic (low oxygen) environment often found in solid tumors.[2]
Table 1: Summary of Biological Activities of Quinoxaline Derivatives
| Biological Activity | Examples of Targets/Mechanisms | Reference(s) |
| Antimicrobial | Inhibition of bacterial growth (Gram-positive) | [1][9] |
| Antifungal | Disruption of fungal cell membrane integrity | [1][9] |
| Antiviral | Inhibition of viral enzymes (e.g., HIV reverse transcriptase) | [1][11] |
| Anticancer | Kinase inhibition, apoptosis induction, tubulin polymerization inhibition | [1][12] |
| Anti-inflammatory | Inhibition of inflammatory mediators | [1][9] |
| Antimalarial | Inhibition of Plasmodium falciparum growth | [9] |
| Antidepressant | Modulation of neurotransmitter systems | [1][9] |
Diagram 3: Mechanism of Action for Anticancer Quinoxalines
Caption: Key cellular targets and effects of anticancer quinoxaline derivatives.
Conclusion: The Future of Quinoxaline Research
The quinoxaline scaffold continues to be a source of inspiration for chemists and pharmacologists. The ongoing development of innovative synthetic methods, particularly those aligned with the principles of green chemistry, will undoubtedly expand the accessible chemical space of quinoxaline derivatives.[3][6] As our understanding of the molecular basis of diseases deepens, the rational design of novel quinoxaline-based therapeutic agents holds immense promise for addressing unmet medical needs. The versatility and proven track record of this remarkable heterocycle ensure its enduring legacy in the pursuit of scientific advancement.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Chloroquinoxalin-2-ol (CAS No. 35676-70-1). As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers in medicinal chemistry and drug development. This document collates and interprets the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its characteristic spectral features. The synthesis of this and related compounds often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. The methodologies presented herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.
Introduction: The Significance of 3-Chloroquinoxalin-2-ol
The quinoxaline scaffold is a prominent feature in a multitude of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. 3-Chloroquinoxalin-2-ol, also known by its tautomeric name 3-chloro-1H-quinoxalin-2-one, serves as a versatile building block in the synthesis of these complex molecules. Its reactivity, governed by the presence of the chloro, hydroxyl (or keto), and diazine functionalities, allows for diverse chemical transformations.
The precise characterization of this molecule is the foundation for its effective utilization in synthetic chemistry. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the constituent atoms. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and mass spectra of 3-Chloroquinoxalin-2-ol.
Molecular Structure and Tautomerism
3-Chloroquinoxalin-2-ol exists in a tautomeric equilibrium between the -ol and -one forms, with the amide-like quinoxalin-2-one form generally being more stable. This equilibrium is a crucial consideration when interpreting spectroscopic data, as signals may represent a mixture of tautomers or the dominant form under the analytical conditions.
Caption: Tautomeric equilibrium of 3-Chloroquinoxalin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloroquinoxalin-2-ol, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-chloro-1H-quinoxalin-2-one is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets). A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent. For quinoxalin-2(1H)one derivatives, the aromatic protons typically resonate in the range of δ 7.00–8.40 ppm.[1]
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.2 - 7.8 | m |
| N-H | ~10.0 - 12.0 | br s |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinoxalin-2-one tautomer is expected to be the most downfield signal. The carbons attached to the electronegative nitrogen and chlorine atoms will also be shifted downfield. For the quinoxalin-2(1H)one core, signals for the carbonyl carbon are typically observed between δ 151-159 ppm, while aromatic carbons resonate between δ 106-156 ppm.[1]
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~155 - 160 |
| C-Cl | ~145 - 150 |
| Aromatic C-N | ~130 - 140 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C (quaternary) | ~125 - 135 |
Note: These are approximate ranges based on related structures, and experimental verification is necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-chloro-1H-quinoxalin-2-one, the key vibrational bands to observe are the N-H stretch, the C=O stretch of the amide group, C=N and C=C stretching of the aromatic system, and the C-Cl stretch.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3000 | Medium, broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Amide) | ~1680 - 1650 | Strong |
| C=N and C=C Stretch | ~1600 - 1450 | Medium to strong |
| C-Cl Stretch | ~800 - 600 | Medium to strong |
The presence of a strong absorption band around 1670 cm⁻¹ would be a clear indication of the predominance of the quinoxalin-2-one tautomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Molecular Ion Peak
The molecular formula of 3-Chloroquinoxalin-2-ol is C₈H₅ClN₂O. The nominal molecular weight is approximately 180 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.
Expected Molecular Ion Peaks:
| Ion | m/z | Relative Abundance |
| [M(³⁵Cl)]⁺ | ~180 | 100% |
| [M(³⁷Cl)]⁺ | ~182 | ~33% |
Fragmentation Pattern
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules.
Caption: Plausible mass spectral fragmentation pathways.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloroquinoxalin-2-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for quinoxalinone derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of 3-Chloroquinoxalin-2-ol. A thorough analysis of the data obtained from these methods allows for the confirmation of the molecular structure, the identification of functional groups, and an understanding of the molecule's fragmentation behavior. This detailed spectroscopic profile is indispensable for any researcher utilizing this important heterocyclic building block in their synthetic endeavors.
References
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2021;26(11):3185. [Link]
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Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. 2023;8(2):2535-2544. [Link]
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Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. 2022;42(5):2294-2321. [Link]
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GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. 2011. [Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B. 2022;61B(3):376-382. [Link]
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Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. 2015;5(1):113-120. [Link]
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EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. 2021;56(5):881-900. [Link]
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Metal-free oxidative coupling of quinoxalin-2(1H)-ones with aryl aldehydes leading to 3-acylated quinoxalin-2(1H)-ones. RSC Advances. 2018;8(43):24395-24399. [Link]
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The Ascendant Scaffold: Unlocking the Antiviral Potential of Substituted Quinoxalines
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent structural features, amenability to chemical modification, and ability to interact with a wide range of biological targets have established it as a cornerstone for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive exploration of the antiviral potential of substituted quinoxaline derivatives. We delve into the synthetic strategies, molecular mechanisms of action, and critical structure-activity relationships (SAR) that govern their efficacy against a spectrum of DNA and RNA viruses. This document serves as a resource for researchers in the field, offering detailed experimental protocols and field-proven insights to accelerate the discovery and development of next-generation quinoxaline-based antiviral agents.
The Quinoxaline Core: A Privileged Framework in Antiviral Drug Discovery
The quinoxaline nucleus, a bioisostere of quinoline and naphthalene, presents a planar, electron-deficient aromatic system that is highly conducive to forming pi-pi stacking and hydrogen bond interactions with biological macromolecules.[1] This versatility has led to the identification of numerous quinoxaline-containing compounds with potent biological activities, including anticancer, antimalarial, and antiviral properties.[5][6]
The true power of the scaffold lies in its synthetic tractability. The primary and most established method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] While effective, this classic approach often requires harsh conditions, such as high temperatures and strong acid catalysts.[1] Modern synthetic chemistry has introduced greener, more efficient alternatives, including microwave-assisted synthesis, the use of recyclable catalysts, and one-pot multicomponent reactions, which facilitate the rapid generation of diverse compound libraries for screening.[3][7][8]
The general workflow for investigating novel quinoxaline scaffolds, from synthesis to mechanistic studies, is a multi-step, iterative process.
Caption: General workflow for the discovery and development of quinoxaline-based antiviral agents.
Spectrum of Antiviral Activity & Mechanisms of Action
Quinoxaline derivatives have demonstrated inhibitory activity against a broad range of human viruses, encompassing both DNA and RNA viruses.[1][3] Their mechanisms of action are diverse, targeting various stages of the viral life cycle.
Caption: Key stages of the viral life cycle targeted by various quinoxaline derivatives.
Activity Against RNA Viruses
-
Human Immunodeficiency Virus (HIV): Several quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). A notable example is S-2720 , which was found to be a very potent inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.[1][5][7] Structure-based drug design has led to the synthesis of 6-chloro-7-fluoroquinoxaline derivatives, where compounds bearing bulky substituents at positions 2 and 3 showed enhanced anti-HIV activity with no significant cytotoxicity in VERO cells.[1][7]
-
Influenza Virus: The influenza A non-structural protein 1 (NS1A) is a key virulence factor that binds to double-stranded RNA (dsRNA) to counteract the host's innate immune response.[9] Quinoxaline derivatives have been developed to specifically target the dsRNA-binding domain of NS1A.[9] SAR studies revealed that 2,3-disubstituted quinoxalines, particularly those with bis-2-furyl groups, are effective. Further modification at the 6-position led to compounds like 44 (2,3-bis(furan-2-yl)-6-(furan-2-yl)quinoxaline) , which displayed an IC₅₀ of 3.5 µM in an in vitro fluorescence polarization assay and was shown to inhibit influenza A virus growth in cell culture.[9] The causal logic here is that by blocking the NS1A-dsRNA interaction, the host cell's antiviral defenses can function more effectively.
-
Hepatitis C Virus (HCV): The approved anti-HCV drug Glecaprevir incorporates a quinoxaline moiety.[2] Glecaprevir is an inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme essential for processing the viral polyprotein into mature, functional proteins.[2] The inclusion of the quinoxaline scaffold in such a successful therapeutic agent highlights its value in constructing potent enzyme inhibitors.
-
Coronaviruses (SARS-CoV-2): In the wake of the COVID-19 pandemic, research has focused on repurposing existing scaffolds. Quinoxaline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and nucleocapsid protein (N.P.).[2][10] For example, computational and in vitro studies have shown that certain quinoxaline-based compounds can bind to the N-terminal domain of the nucleocapsid protein, impeding its ability to bind viral RNA, which is crucial for genome packaging.[2]
Activity Against DNA Viruses
-
Herpesviridae: The Herpesviridae family, which includes Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV), are significant human pathogens.[1] A series of[1][5][10]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for anti-HSV activity.[3] While the activity was modest, it demonstrated the potential of the scaffold. More promising results have been seen against HCMV, where quinoxaline derivatives featuring a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function showed potent activity.[3] The antiviral activity was observed to be dependent on these specific chemical characteristics.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring system. Synthesizing insights from various studies allows for the rational design of more potent and selective agents.[11]
-
Positions 2 and 3: These positions are critical for modulating activity. For anti-HIV agents targeting reverse transcriptase, introducing bulky substituents at C2 and C3 enhances potency.[7] For influenza NS1A inhibitors, aromatic residues like 2-furyl groups at these positions are highly favorable.[9]
-
Positions 6 and 7: Substitution on the benzene ring portion of the scaffold significantly influences activity. For influenza NS1A inhibitors, substitution at position 6 was found to be crucial for potency.[9] In another series, 6-chloro-7-fluoro substitution was a key feature of novel anti-HIV agents.[1]
-
Hybrid Molecules: Fusing the quinoxaline nucleus with other heterocyclic systems or pharmacophores via linkers is a common strategy to enhance activity.[11] The choice of linker (e.g., aliphatic vs. hetero-atomic) can also impact the biological profile.[12]
Table 1: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Viral Target | Virus | Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀) | Reference |
| Compound 44 | NS1A Protein | Influenza A | 3.5 µM | Not specified | [9] |
| Compound 35 | NS1A Protein | Influenza A | 6.2 µM | Not specified | [9] |
| Glecaprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | Potent (Approved Drug) | Favorable Safety Profile | [2] |
| S-2720 | Reverse Transcriptase | HIV-1 | Potent Inhibitor | Not specified | [5][7] |
| Derivatives 23 & 24 | Reverse Transcriptase | HIV-1 | Active | No cytotoxicity on VERO cells | [1][7] |
| Pyridoquinoxalines | Not specified | Respiratory Syncytial Virus (RSV) | 12–18 µM | Not specified | [13] |
Key Experimental Protocols
The following protocols are foundational for the synthesis and evaluation of novel quinoxaline derivatives. They are designed to be self-validating by including necessary controls.
General Synthesis of 2,3-Disubstituted Quinoxalines
This protocol describes the classic condensation method, which serves as a reliable starting point for library synthesis.
Caption: Classic synthesis of 2,3-disubstituted quinoxalines.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Diamine: Add the o-phenylenediamine derivative (1.0 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Rationale: The elevated temperature drives the condensation and subsequent cyclization reaction to completion.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, the solvent may be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is crucial for determining the concentration range at which a compound can be tested for antiviral activity without killing the host cells. It measures the metabolic activity of viable cells.[14]
Methodology:
-
Cell Seeding: Seed host cells (e.g., VERO, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
This is a gold-standard assay for quantifying the inhibition of viral replication for plaque-forming viruses like HSV.
Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the quinoxaline compound for 1 hour at 37°C.
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose) containing the corresponding concentration of the compound. Rationale: The semi-solid overlay prevents the spread of progeny virus through the medium, restricting infection to adjacent cells and leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Staining & Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Conclusion and Future Perspectives
The quinoxaline scaffold is an exceptionally versatile and promising platform for the development of novel antiviral agents.[2][3] Its synthetic accessibility allows for the creation of vast chemical diversity, and its derivatives have demonstrated potent activity against a wide array of clinically relevant viruses by targeting distinct and crucial stages of the viral life cycle.[1][10] Future efforts should focus on leveraging structure-based design and computational modeling to create derivatives with enhanced potency and specificity for viral targets. Exploring novel mechanisms, such as the disruption of protein-protein interactions or the modulation of host factors required for viral replication, will open new avenues for therapy. The continued investigation into this remarkable scaffold is warranted and may yield new, effective treatments to combat both existing and emerging viral threats.[4]
References
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Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. [Link]
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Garrido, J., Borges, F., & Oliveira, J. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]
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Jadhav, A. M., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2953-2956. PMC. [Link]
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Kaur, M., & Singh, M. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 213, 113176. PubMed Central. [Link]
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El-Sayed, W. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 478(1), 1-15. [Link]
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Unknown Author. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]
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Quinoxaline Derivatives in Anticancer Research: From Scaffold to Clinical Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Quinoxaline Scaffold: A Privileged Structure in Oncology
The quinoxaline motif, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and the presence of nitrogen atoms allow for diverse interactions with biological targets, including hydrogen bonding and engagement with hydrophobic pockets in enzymes and receptors.[1] This versatility has established quinoxaline derivatives as a significant class of chemotherapeutic agents being investigated for activity against a wide range of tumors.[3][4] The scaffold's ability to be readily modified allows for the fine-tuning of pharmacokinetic properties and biological activity, making it a focal point in the development of novel anticancer therapies.[5][6]
Synthetic Strategies for Anticancer Quinoxaline Derivatives
The development of potent quinoxaline-based anticancer agents begins with robust and flexible synthetic methodologies. The most classical and fundamental approach involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[7] This method remains a cornerstone for generating the core quinoxaline structure.
Modern synthetic chemistry has introduced more advanced, efficient, and eco-friendly strategies. Recent advancements include the use of nanocatalysts to drive the synthesis, offering high yields and cleaner reaction profiles.[8] These innovative methods facilitate the creation of complex and diverse libraries of quinoxaline derivatives for high-throughput screening.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel quinoxaline derivatives.
Caption: General workflow from synthesis to lead identification.
Mechanisms of Anticancer Action
Quinoxaline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting pathways that are fundamental to cancer cell proliferation and survival.[2] This multi-target potential is a significant advantage, as it can help circumvent the drug resistance issues that plague many conventional chemotherapies.[8][9]
Kinase Inhibition
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[5]
-
Receptor Tyrosine Kinases (RTKs): Many quinoxaline compounds have been designed to target RTKs such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met.[2][10] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, which control cell growth, proliferation, and angiogenesis.[6][11]
-
Intracellular Kinases: Besides RTKs, intracellular kinases are also key targets. Some derivatives show potent inhibition of enzymes within the PI3K/AKT/mTOR pathway, which is a central regulator of cell survival and metabolism.[11][12]
The diagram below illustrates the inhibition of the EGFR signaling pathway by a representative quinoxaline-based kinase inhibitor.
Caption: Inhibition of the EGFR signaling cascade by a quinoxaline agent.
DNA Targeting and Topoisomerase Inhibition
The planar structure of the quinoxaline ring system allows it to function as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix.[13] This action can disrupt DNA replication and transcription, leading to cell death. Furthermore, several quinoxaline derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA tangles during replication.[14][15] By stabilizing the DNA-topoisomerase II complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis.[14][15]
Induction of Apoptosis
A convergent mechanism for many quinoxaline anticancer agents is the induction of programmed cell death, or apoptosis.[16][17] This can be triggered through various routes:
-
Mitochondrial Pathway: Some compounds induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[18][19]
-
Cell Cycle Arrest: Derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[7] This arrest provides a window for apoptotic machinery to be activated.
-
Oxidative Stress: Quinoxaline-1,4-dioxides, in particular, can modulate the oxidative status within cancer cells, leading to the production of reactive oxygen species (ROS) that damage cellular components and trigger apoptosis.[20]
Structure-Activity Relationship (SAR) Insights
Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design and optimization of more potent and selective quinoxaline-based drugs.[11] SAR studies reveal how specific chemical modifications to the quinoxaline scaffold influence its anticancer activity.
-
Substituents on the Quinoxaline Core: The nature and position of substituents on the quinoxaline ring system are critical. For instance, studies have shown that electron-withdrawing groups like chloro (Cl) can, in some cases, produce higher activity than other halogens like bromo (Br) or electron-releasing groups like methyl (CH₃).[21] Conversely, other studies have found that electron-releasing groups such as methoxy (OCH₃) can enhance activity compared to electron-withdrawing ones.[21] This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
-
Side Chains and Linkers: The side chains attached to the core play a vital role in target engagement. An aliphatic linker (e.g., -CH₂-) at the third position of the quinoxaline ring has been shown to be essential for the activity of certain triazole-containing derivatives.[21]
-
Heteroaromatic Substitutions: Replacing phenyl rings with other heteroaromatic systems, such as furanyl groups, at the 2 and 3 positions has been shown to significantly enhance antiproliferative activity, providing a strong rationale for exploring such modifications.[11]
| Compound Series | Key SAR Finding | Target Cell Line(s) | Reference |
| Triazole-Quinoxalines | An aliphatic -CH₂- linker at position 3 is essential for activity. | Ty-82, THP-1 (Leukemia) | [21] |
| N-Substituted Quinoxalines | An electron-releasing OCH₃ group enhances activity over an electron-withdrawing Cl group. | MCF-7 (Breast) | [21] |
| 2,3-Diaryl-Quinoxalines | Unsubstituted aromatic rings (R₁, R₂ = H) show higher activity than substituted ones. | Melanoma (MALME-M) | [21] |
| 1,3-Diphenylurea-Quinoxalines | Specific urea-based derivatives show potent broad-spectrum cytotoxicity. | MGC-803, HeLa, HepG2, etc. | [21] |
Key Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize, count, and seed exponentially growing cancer cells (e.g., HCT116, MCF-7) into 96-well microtiter plates at an appropriate density.[7]
-
Incubation: Incubate the plates in a humidified atmosphere at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Expose the cells to a serial dilution of the quinoxaline test compounds for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[11]
Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G1, S, G2/M).
Step-by-Step Methodology:
-
Treatment: Treat cancer cells with the quinoxaline compound at its IC₅₀ concentration for various time points (e.g., 24h, 48h).[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.
-
Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases. A significant accumulation of cells in a particular phase indicates cell cycle arrest.[7]
Preclinical and Clinical Landscape
While a large body of preclinical data exists, the transition to clinical use is a significant hurdle. Several quinoxaline derivatives have shown promise in in vivo animal models, demonstrating tumor growth inhibition in xenografts.[15][22] A few compounds have entered the clinical pipeline, such as BMS-345541, a kinase inhibitor, and NVP-BSK805, which is being developed for tumors and polycythemia.[23] These examples underscore the therapeutic potential of the quinoxaline scaffold, though continued research is needed to bring more candidates into clinical practice.
Future Perspectives and Conclusion
The field of anticancer research involving quinoxaline derivatives is dynamic and continues to evolve. Future efforts will likely focus on:
-
Multi-Targeted Agents: Designing single molecules that can inhibit multiple oncogenic pathways simultaneously to combat drug resistance.[8]
-
Hybrid Molecules: Creating hybrid compounds that combine the quinoxaline scaffold with other known pharmacophores to enhance efficacy and specificity.[9]
-
Targeted Delivery: Utilizing nanotechnology and drug delivery systems to improve the therapeutic index of potent quinoxaline compounds, minimizing off-target toxicity.
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Introduction to 3-Chloroquinoxalin-2-ol and the Quinoxaline Scaffold
An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-Chloroquinoxalin-2-ol and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 3-chloroquinoxalin-2-ol. While specific mechanistic studies on this exact molecule are not extensively published, the broader class of quinoxaline derivatives has been shown to exhibit a wide range of biological activities. This document synthesizes the known activities of quinoxaline-based compounds to propose a logical and scientifically rigorous approach to elucidating the specific mechanism of 3-chloroquinoxalin-2-ol.
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules.[1] The quinoxaline scaffold is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] 3-Chloroquinoxalin-2-ol, with its specific substitution pattern, presents a unique chemical entity whose biological effects are yet to be fully characterized. This guide outlines a systematic approach to unravel its mechanism of action, drawing parallels from structurally related compounds.
Postulated Mechanisms of Action Based on Quinoxaline Derivatives
Based on extensive research into the quinoxaline family, several potential mechanisms of action can be hypothesized for 3-chloroquinoxalin-2-ol. These hypotheses form the basis for the experimental workflows detailed in the subsequent sections.
Enzyme Inhibition
A primary mode of action for many small molecules is the inhibition of specific enzymes. Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.
-
Kinase Inhibition: Many quinoxaline derivatives have been developed as kinase inhibitors, particularly targeting receptor tyrosine kinases involved in cancer progression.[5] For instance, derivatives have shown potent inhibitory activity against c-Met kinase.[5] It is plausible that 3-chloroquinoxalin-2-ol could act on one or more kinases within cellular signaling pathways.
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Several quinoxaline derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[6][7][8][9] These enzymes are crucial mediators of the inflammatory response.
-
Transglutaminase 2 (TGase 2) Inhibition: Certain quinoxaline compounds have been identified as inhibitors of Transglutaminase 2, an enzyme involved in pro-survival and anti-apoptotic pathways in cancer.[10]
Antimicrobial Activity
The quinoxaline core is a well-established pharmacophore in the development of antimicrobial agents.
-
Antifungal Activity: Numerous quinoxaline derivatives have exhibited significant antifungal properties against a range of pathogenic fungi, including Candida species and various plant pathogens.[2][11][12]
-
Antibacterial Activity: The antibacterial potential of quinoxalines has also been extensively explored, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism can involve DNA damage, particularly for quinoxaline 1,4-dioxides.[13]
Experimental Workflow for Mechanism of Action Elucidation
A systematic and multi-faceted experimental approach is crucial to determine the precise mechanism of action. The following workflow provides a logical progression from broad phenotypic screening to specific target identification and validation.
Caption: A potential mechanism of action via kinase inhibition.
Conclusion
While the specific mechanism of action for 3-chloroquinoxalin-2-ol remains to be definitively elucidated, the rich pharmacology of the quinoxaline scaffold provides a strong foundation for targeted investigation. The experimental workflows and protocols outlined in this guide offer a robust framework for researchers to systematically explore its biological activities, from broad phenotypic effects to specific molecular interactions. By employing these self-validating and logically structured approaches, the scientific community can effectively uncover the therapeutic potential of this and other novel quinoxaline derivatives.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chloroquinoxalines
Introduction
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3] Among these, chloroquinoxalines represent a particularly versatile and powerful class of intermediates and bioactive molecules. The presence of the chlorine atom provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.[4][5] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of chloroquinoxalines, offering insights into the rational design of novel therapeutic agents.
Quinoxaline itself is a weak base, soluble in water, with the molecular formula C₈H₆N₂.[1] The core structure's ability to interact with multiple biological targets has made it a privileged scaffold in drug discovery.[2] Chloroquinoxaline sulfonamide, for instance, has been investigated in clinical trials for its anticancer activity, acting as a topoisomerase IIα and IIβ inhibitor.[1] This exemplifies the potential of chloro-substituted quinoxalines in developing potent and targeted therapies.
This document will delve into the synthetic avenues for accessing chloroquinoxaline derivatives, dissect the intricate relationships between their structural features and biological activities, and provide detailed experimental protocols for their synthesis and evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complex landscape of chloroquinoxaline SAR.
Synthetic Strategies for Chloroquinoxaline Derivatives
The foundation of any SAR study lies in the efficient and versatile synthesis of a library of analogs. The classical and most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8] However, the introduction of the chloro-substituent and further diversification often requires more specialized approaches.
Core Synthesis: Accessing the Chloroquinoxaline Scaffold
The primary precursor for many chloroquinoxaline derivatives is 2,3-dichloroquinoxaline. This key intermediate offers two reactive sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups.[4][5] The synthesis of 2,3-dichloroquinoxaline itself is a critical first step.
A common route to substituted quinoxalines involves the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds. Various catalysts and reaction conditions have been developed to improve yields and facilitate greener synthesis, including the use of iodine, recyclable catalysts, and microwave-assisted reactions.[3][6][9]
Diversification from 2,3-Dichloroquinoxaline
The two chlorine atoms on 2,3-dichloroquinoxaline are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the selective mono- or di-substitution with a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for generating diverse libraries of compounds for SAR studies.[4]
Furthermore, the chloro-substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce carbon-based substituents and further expand the structural diversity of the synthesized library.[4]
Experimental Protocol: Synthesis of a 2-Amino-3-chloroquinoxaline Derivative
This protocol outlines a general procedure for the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with an amine.
Materials:
-
2,3-dichloroquinoxaline
-
Substituted amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the substituted amine (1.1 eq) and the base (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-chloroquinoxaline derivative.
Unraveling the Structure-Activity Relationship (SAR) of Chloroquinoxalines
The biological activity of chloroquinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoxaline ring system. A systematic analysis of these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Influence of Substituents at the 2- and 3-Positions
The 2- and 3-positions of the quinoxaline ring are common sites for modification, and the substituents at these positions play a critical role in determining biological activity.
-
Impact of Heteroaromatic vs. Aromatic Substituents: Studies have shown that the nature of the substituent at the 2- and 3-positions significantly influences antiproliferative activity. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, derivatives with furan rings at these positions demonstrated superior activity compared to those with phenyl rings.[10] This suggests that the electronic properties and hydrogen bonding capabilities of heteroaromatic rings can be advantageous for biological interactions.
-
Role of Linkers: The linker connecting a substituent to the quinoxaline core can also be a key determinant of activity. For instance, in a series of anticancer quinoxaline derivatives, an NH linker at the 3-position was found to be essential for activity, while aliphatic linkers led to a decrease in potency.[1]
The Effect of Substituents on the Benzene Ring
Modifications to the benzene portion of the quinoxaline scaffold also have a profound impact on the SAR.
-
Electronic Effects: The electronic nature of substituents on the benzene ring can dramatically alter biological activity. For example, the presence of an electron-withdrawing group like a nitro (NO₂) group at the 7-position has been shown to decrease anticancer activity.[1] Conversely, electron-donating groups on an aromatic ring fused to the 2-position of the quinoxaline system can increase activity, while electron-withdrawing groups in the same position lead to a decrease.[1]
-
Substitution Patterns: The specific placement of substituents is also critical. In some series of anticancer quinoxalines, electron-releasing groups such as methoxy (OCH₃) at specific positions were found to be essential for activity, with their replacement by electron-withdrawing groups like fluorine (F) or even other electron-releasing groups like methyl (CH₃) or ethyl (C₂H₅) resulting in diminished activity.[1]
Quantitative SAR Insights
To facilitate a clearer understanding of these relationships, quantitative data from SAR studies can be summarized in a tabular format.
| Compound | R2 Substituent | R3 Substituent | Benzene Ring Substituent | Biological Activity (e.g., IC₅₀ in µM) | Reference |
| Analog 1 | Phenyl | Phenyl | 6-Amino | >10 (Antiproliferative) | [10] |
| Analog 2 | Furanyl | Furanyl | 6-Amino | <1 (Antiproliferative) | [10] |
| Analog 3 | H | NH-Aryl | 7-NO₂ | Decreased (Anticancer) | [1] |
| Analog 4 | Aryl-OCH₃ | H | H | Increased (Anticancer) | [1] |
| Analog 5 | Aryl-Cl | H | H | Decreased (Anticancer) | [1] |
Table 1: Illustrative SAR Data for Chloroquinoxaline Analogs. This table provides a simplified representation of how structural modifications impact biological activity, drawing from general principles observed in the literature.
Visualizing SAR Principles
Diagrams can be powerful tools for conceptualizing the key takeaways from SAR studies.
Figure 1: Key SAR principles for chloroquinoxaline derivatives.
Experimental Workflow for a Typical SAR Study
A systematic SAR study follows a logical progression from compound design and synthesis to biological evaluation and data analysis.
Workflow Overview
-
Lead Identification/Scaffold Selection: Start with a known chloroquinoxaline with modest activity or a novel scaffold designed based on a biological hypothesis.
-
Library Design: Plan a series of analogs with systematic variations at key positions (e.g., R2, R3, and benzene ring substituents).
-
Chemical Synthesis: Synthesize the designed library of compounds using appropriate synthetic methodologies.
-
Structural Verification: Confirm the structure and purity of each synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.
-
Biological Screening: Evaluate the biological activity of the compounds in relevant in vitro or in vivo assays.
-
Data Analysis: Determine key parameters such as IC₅₀ or EC₅₀ values and analyze the relationship between structural changes and activity.
-
Iterative Optimization: Based on the SAR data, design and synthesize a new generation of compounds with improved properties.
Visualizing the SAR Workflow
Figure 2: A typical workflow for a structure-activity relationship study.
Conclusion
The chloroquinoxaline scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the biological effects of its derivatives is paramount for successful drug development. This guide has provided a comprehensive overview of the key synthetic strategies, critical SAR insights, and a systematic workflow for exploring this important class of compounds. By leveraging the principles outlined herein, researchers can more effectively navigate the chemical space of chloroquinoxalines to develop potent, selective, and clinically viable drug candidates. The continued exploration of this privileged scaffold holds immense promise for addressing a wide range of unmet medical needs.
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Title: The Quinoxalinone Scaffold: A Technical Guide to Modern Discovery and Synthesis
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth technical overview of the contemporary strategies employed in the discovery and synthesis of novel quinoxalinone derivatives. Moving beyond simple recitation of protocols, we delve into the causal reasoning behind experimental design, from initial hit discovery and lead optimization to the practicalities of robust synthetic methodologies and biological validation. This document is intended to serve as a comprehensive resource for researchers aiming to innovate within this promising chemical space.
Part 1: Discovery Engine: Strategies for Identifying Novel Quinoxalinone Leads
The journey to a novel therapeutic agent begins with the identification of a promising lead compound. For the quinoxalinone scaffold, this process leverages a combination of high-throughput screening, rational design, and computational approaches. The ultimate goal is to identify molecules that exhibit potent and selective activity against a specific biological target.
The Discovery Workflow: An Integrated Approach
The modern discovery pipeline is not linear but a cyclical process of design, synthesis, and testing. Initial "hits" are often identified through large-scale screening and are then rapidly evolved into "leads" with improved potency and drug-like properties through iterative structure-activity relationship (SAR) studies.
Caption: High-level workflow for quinoxalinone drug discovery.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound to understand which functional groups and structural features are critical for its biological activity. For quinoxalinones, SAR studies often explore substitutions at three key positions: the N1-position, the C3-position, and various positions on the fused benzene ring.[5]
Key SAR Insights for Anticancer Quinoxalinones:
-
Benzene Ring Substitution: Halogenation (e.g., with Cl or F) at the C6 and/or C7 positions can significantly enhance cytotoxic activity.[5]
-
N1-Position: The presence and nature of a substituent at the N1 position can modulate activity and selectivity.
-
C3-Position Linker: The type of linker at the C3-position (e.g., amide, urea, sulfonamide) and the nature of the terminal group are crucial for target engagement.[5][6] For example, studies have shown that an NH linker at the C3-position can be essential for activity, while aliphatic linkers may decrease it.[5]
Part 2: Core Synthetic Methodologies: From Classical Reactions to Modern Innovations
The synthesis of the quinoxalinone core is well-established, with the classical condensation of an o-phenylenediamine with an α-keto acid or ester being the most fundamental approach.[7][8] However, modern advancements have introduced more efficient, versatile, and environmentally benign methods.
Foundational Synthesis: The Condensation Pathway
The most direct and widely used method for constructing the quinoxalinone ring system is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often an α-keto ester like ethyl pyruvate.[6][9]
Caption: Key steps in the classical synthesis of a quinoxalinone.
This reaction is typically performed under reflux in a protic solvent like ethanol or butanol. The acid catalyst (often acetic acid or HCl) protonates the keto carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine.
Experimental Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (I)
This protocol is a representative example of the classical condensation method.[6]
-
Reagents & Equipment:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
n-Butanol (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of o-phenylenediamine in n-butanol, add ethyl pyruvate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid.
-
-
Self-Validation: The identity and purity of the product must be confirmed by analytical methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry to verify the expected chemical shifts and molecular weight. The melting point should be sharp and consistent with literature values.
Modern Synthetic Enhancements
While robust, classical methods can suffer from long reaction times and harsh conditions. Modern chemistry has introduced several improvements.
| Synthesis Strategy | Key Features | Advantages | Representative Citation(s) |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often improved yields, cleaner reactions. | [10][11][12] |
| Transition-Metal-Free Catalysis | Employs organocatalysts (e.g., camphor sulfonic acid) or ionic liquids to promote the reaction. | Avoids toxic and expensive heavy metals, often milder conditions, aligns with green chemistry principles. | [11] |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single pot to form the product in a cascade of reactions. | High atom economy, rapid generation of diverse compound libraries from simple building blocks. | [10][13] |
| Direct C-H Functionalization | Modifies the quinoxalinone core by directly activating and substituting a C-H bond. | Bypasses the need for pre-functionalized starting materials, offering novel and efficient routes to complex derivatives. | [13] |
Post-Synthesis Core Modifications
Once the quinoxalinone core is formed, it often serves as a versatile intermediate for further functionalization. A common and powerful strategy involves chlorination followed by nucleophilic aromatic substitution (SNAr).
-
Chlorination: Treating the quinoxalinone (e.g., compound I) with a strong chlorinating agent like phosphorus oxychloride (POCl3) converts the C2-hydroxyl group (in its tautomeric form) into a reactive chloro group.[6][9]
-
Nucleophilic Substitution: The resulting 2-chloroquinoxaline is an excellent electrophile. It can readily react with a wide range of nucleophiles (amines, thiols, alkoxides) to generate a diverse library of C2-substituted quinoxaline derivatives.[9]
Part 3: Validation: Characterization and Biological Evaluation
The synthesis of a novel compound is incomplete without rigorous structural confirmation and a thorough assessment of its biological activity.
Structural Elucidation
The precise structure of each newly synthesized compound must be unequivocally confirmed using a suite of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed information about the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the characteristic C=O stretch of the quinoxalinone ring.[9][14]
Biological Screening Cascade
A hierarchical approach is used to evaluate the biological effects of new compounds, starting with broad primary screens and progressing to more specific, mechanism-of-action studies for the most promising candidates.
Caption: A typical workflow for biological evaluation.
Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the anticancer potential of newly synthesized quinoxalinones against a panel of human cancer cell lines (e.g., HCT116, HepG2).[6]
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoxalinone compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the designated wells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The quinoxalinone scaffold remains a highly fertile ground for the discovery of new therapeutic agents. The classical synthetic routes are now complemented by a powerful toolkit of modern catalytic and multi-component reactions that enable the rapid and efficient construction of molecular diversity.[5][7][11] Future efforts will likely focus on leveraging computational chemistry for more predictive, in silico design and on developing even more sustainable and atom-economical synthetic methodologies. As our understanding of the complex signaling pathways in diseases like cancer deepens, the rational design of highly selective quinoxalinone-based inhibitors will continue to be a priority in medicinal chemistry.
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Shirini, F., & Yahya-Zadeh, A. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International, 2014, 546804. [Link]
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Ismail, M. M. F., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 864-873. [Link]
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Kumar, A., et al. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 6(5), 101-105. [Link]
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Moghal, M. R., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Tropical Journal of Pharmaceutical Research, 11(3), 413-419. [Link]
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Carta, A., et al. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(7), 1048. [Link]
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Monika, M., & Selvakumar, S. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-ones via Multi-Component Tandem Reactions. Molecules, 27(19), 6614. [Link]
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Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(6), 2566. [Link]
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Yashwantrao, A. W., & Saha, M. (2023). Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. [Link]
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Ali, M. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 1-2. [Link]
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Vicente, E., et al. (2009). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]
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Al-Ostath, R. A. M., et al. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry, 67(13), 251-262. [Link]
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Pereira, J. A., et al. (2014). New Quinoxalines with Biological Applications. Journal of Pharmacogenomics & Pharmacoproteomics, 5(2). [Link]
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El-Sayed, M. A. A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(12), 4819. [Link]
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Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1593. [Link]
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Sharma, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(11), 3474. [Link]
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Methodological & Application
Synthesis Protocol for 3-Chloroquinoxalin-2-ol: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, reliable, and field-tested protocol for the synthesis of 3-Chloroquinoxalin-2-ol, a crucial intermediate in the development of novel pharmaceuticals and functional organic materials. This guide is specifically designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations. The protocol is divided into two primary stages: the synthesis of the precursor, quinoxaline-2,3-diol, via cyclocondensation, followed by its selective chlorination to yield the target compound. This document emphasizes experimental causality, safety, and analytical validation to ensure reproducible and high-purity results.
Introduction: The Significance of 3-Chloroquinoxalin-2-ol
The quinoxaline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1][2] Derivatives of quinoxaline exhibit diverse pharmacological properties, including antibacterial, anticancer, antiviral, and neuroprotective activities.[2][3][4] 3-Chloroquinoxalin-2-ol, in particular, serves as a versatile building block for the synthesis of more complex quinoxaline-based molecules. Its strategic importance lies in the reactivity of the chloro- and hydroxyl- functionalities, which allow for a variety of subsequent chemical transformations, such as nucleophilic substitution and etherification, enabling the generation of diverse chemical libraries for drug discovery programs.[4][5]
Overall Synthetic Strategy
The synthesis of 3-Chloroquinoxalin-2-ol is typically achieved in a two-step sequence starting from readily available precursors. The first step involves the cyclocondensation of an aromatic diamine with a dicarbonyl compound to form the quinoxaline core.[1][6][7] The subsequent step is a selective chlorination of the resulting quinoxaline-2,3-diol.
Workflow of the Synthesis of 3-Chloroquinoxalin-2-ol
Caption: Cyclocondensation to form the quinoxaline core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 10.81 g | 0.1 |
| Oxalic Acid Dihydrate | 126.07 | 12.61 g | 0.1 |
| Hydrochloric Acid (4M) | 36.46 | 80 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.81 g, 0.1 mol) and oxalic acid dihydrate (12.61 g, 0.1 mol).
-
Carefully add 80 mL of 4M hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux using an oil bath for 2 hours. The solution will turn from a dark color to a lighter shade as the product precipitates.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 80°C to a constant weight. The expected product is a pale-yellow solid.
Justification of Experimental Choices:
-
Acid Catalyst: Hydrochloric acid protonates the carbonyl oxygen of oxalic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of o-phenylenediamine.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.
Part 2: Synthesis of 3-Chloroquinoxalin-2-ol
This step involves the selective mono-chlorination of the precursor, quinoxaline-2,3-diol, using phosphorus oxychloride.
Reaction Scheme for Chlorination
Caption: Selective chlorination of the diol precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinoxaline-2,3-diol | 162.15 | 8.11 g | 0.05 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | (catalyst) |
Procedure:
-
CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [8][9][10][11][12]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place quinoxaline-2,3-diol (8.11 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 105-110°C) for 4 hours. The solid will gradually dissolve as the reaction progresses.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
QUENCHING PROCEDURE (EXTREME CAUTION): Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approximately 500 g) with vigorous stirring in the fume hood. This is a highly exothermic reaction and will generate HCl gas.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure 3-Chloroquinoxalin-2-ol as a solid.
-
Dry the purified product in a vacuum oven.
Mechanism and Rationale:
The chlorination of the diol with phosphorus oxychloride proceeds through a phosphorylation mechanism. [13][14][15]One of the hydroxyl groups of the quinoxaline-2,3-diol attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate ester group, with the departure of the phosphate leaving group, results in the formation of the chloro-substituted product. [16]The use of a catalytic amount of DMF can accelerate the reaction, potentially through the formation of a Vilsmeier-Haack type reagent.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-Chloroquinoxalin-2-ol, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the structure.
-
Mass Spectrometry: To determine the molecular weight of the compound. [17]* Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-Cl bonds.
Safety and Waste Disposal
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. [8][11]Reacts violently with water. [9][10][12]Handle only in a fume hood with appropriate PPE. In case of skin contact, wash immediately with copious amounts of water. [8][9]* Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Acidic and chlorinated waste streams should be segregated.
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold and the Power of Palladium Catalysis
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This N-heterocyclic scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] Marketed drugs such as glecaprevir and erdafitinib feature the quinoxaline core, underscoring its therapeutic importance.[4] Beyond pharmaceuticals, their unique electronic and photophysical properties make them valuable in the development of dyes, organic semiconductors, and electron-luminescent materials.[1][6]
Traditionally, quinoxalines are synthesized via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[7][8] While effective, this method limits the structural diversity achievable. The advent of transition-metal catalysis, particularly with palladium, has revolutionized quinoxaline synthesis.[3][9] Palladium-catalyzed reactions offer unparalleled efficiency, functional group tolerance, and regioselectivity, enabling the construction of complex and diverse quinoxaline libraries that were previously inaccessible.[9] These methods facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for both core scaffold construction and late-stage functionalization.
This guide provides an in-depth overview of key palladium-catalyzed methodologies for synthesizing and functionalizing quinoxaline derivatives, complete with mechanistic insights, detailed protocols, and practical application notes for researchers in drug discovery and chemical synthesis.
Overview of Key Palladium-Catalyzed Methodologies
Palladium catalysis offers a versatile toolkit for quinoxaline synthesis, primarily through two strategic approaches: functionalization of a pre-formed quinoxaline core and de novo synthesis of the quinoxaline ring .
C-C Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are the most widely used methods for introducing aryl, vinyl, or alkynyl substituents onto a halo-quinoxaline scaffold. The choice of reaction depends on the desired substituent.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halo-quinoxaline. It is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11] This method is ideal for creating biaryl and hetero-biaryl structures.[10] The reaction's regioselectivity can be controlled by the inherent electronic differences in dihaloquinoxalines, allowing for selective mono- or diarylation.[12][13]
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and a halo-quinoxaline, providing a direct route to alkynyl-substituted quinoxalines.[14] These products are valuable intermediates and possess interesting photophysical properties.[15] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[14]
-
Heck Coupling: The Heck reaction couples a halo-quinoxaline with an alkene to introduce vinyl substituents.[16] This method is effective for synthesizing styrylquinoxalines, which are useful in materials science.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with a halo-quinoxaline.[17][18] This reaction has largely replaced harsher classical methods for synthesizing amino-quinoxalines.[17] By carefully selecting ligands and reaction conditions, a wide range of primary and secondary amines can be coupled, making it a cornerstone for building libraries of potential drug candidates.[7][19]
Direct C-H Activation and Functionalization
A more modern and atom-economical approach involves the direct functionalization of C-H bonds on the quinoxaline ring, avoiding the need for pre-halogenated substrates.[20][21] Palladium catalysts can selectively activate specific C-H bonds (e.g., at the C2 or C3 position), which can then be coupled with various partners like arenes, alkenes, or alkynes.[22][23][24] This strategy is particularly powerful for late-stage functionalization of complex molecules.[20]
De Novo Synthesis: Annulation and Cyclization Reactions
Palladium catalysts can also construct the quinoxaline ring itself. One innovative method is the reductive annulation of catechols with nitroarylamines.[25][26][27] This approach is notable for its operational simplicity and use of readily available starting materials without pre-functionalization.[25][26] Other methods include intramolecular C-H activation to form fused polycyclic systems or the reductive N-heteroannulation of enamines.[28][29][30]
Mechanistic Spotlight: Understanding the "Why"
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. Below are the catalytic cycles for two of the most important palladium-catalyzed reactions in this context.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the halo-quinoxaline, forming a Pd(II) complex. The reactivity of the halide is crucial, with the bond strength order being C-I > C-Br > C-Cl.[11]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step. The base (e.g., K₂CO₃, K₃PO₄) is critical for forming the more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[31]
Caption: General Experimental Workflow.
Procedure:
-
Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoxaline (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (8 mL) and methanol (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. [10]
Protocol 2: Direct C-H Arylation of Quinoxalin-2(1H)-one with 4-Bromotoluene
This protocol describes the C3-arylation of a quinoxalinone core.
Materials:
-
Quinoxalin-2(1H)-one
-
4-Bromotoluene
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH) - as a co-catalyst/additive
-
1,4-Dioxane, anhydrous
Procedure:
-
Reagent Setup: In a sealable reaction tube, combine quinoxalin-2(1H)-one (1.0 mmol, 1.0 eq), 4-bromotoluene (1.5 mmol, 1.5 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Additive: Add pivalic acid (0.3 mmol, 30 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylquinoxalin-2(1H)-one.
-
Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity and purity. [24][32]
Conclusion and Future Outlook
Palladium catalysis has fundamentally transformed the synthesis of quinoxaline derivatives, enabling the creation of vast chemical diversity with high efficiency and predictability. Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are now standard tools for functionalizing halo-quinoxalines, while emerging C-H activation strategies promise more atom-economical and environmentally friendly routes. [9][20]As the demand for novel bioactive compounds and advanced materials grows, the continued development of innovative palladium-catalyzed methods will be essential for advancing the fields of drug discovery and materials science.
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Gandeepan, P., et al. (2021). A Pd-catalyzed, simple, and efficient approach toward structurally diverse fused polycyclict[10][25][28]riazolo[4,5-c]quinoline and 4,5-dihydro-t[10][25][28]riazolo[4,5-c]quinoline. Organic & Biomolecular Chemistry.
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Chloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Functionalization of the quinoxaline core, particularly at the 2-position, is a key strategy for the development of novel therapeutic agents and functional materials.[3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering a highly efficient route to 2-arylquinoxalines from readily available 2-chloroquinoxalines.[1][5] This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-chloroquinoxalines, detailing the reaction mechanism, optimized protocols, and critical experimental parameters.
Introduction: The Significance of 2-Substituted Quinoxalines
Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][6] The introduction of aryl or heteroaryl substituents at the C2 position of the quinoxaline ring can significantly modulate these biological activities, making the development of efficient synthetic methodologies for this transformation a key focus in drug discovery.[3][7]
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids.[8][9] While the coupling of aryl bromides and iodides is well-established, the use of more cost-effective and readily available aryl chlorides, such as 2-chloroquinoxalines, can present challenges due to the lower reactivity of the C-Cl bond.[10] However, recent advancements in catalyst systems, particularly the development of electron-rich and sterically hindered phosphine ligands, have made the coupling of heteroaryl chlorides a highly viable and efficient process.[11][12][13]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][14][15] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoxaline, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[16]
-
Transmetalation: The aryl or heteroaryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the organoboron species.[17][18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-arylquinoxaline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization
Achieving high yields and purity in the Suzuki-Miyaura coupling of 2-chloroquinoxalines requires careful optimization of several parameters.[19][20]
Palladium Catalyst and Ligands
The choice of the palladium catalyst and supporting ligand is critical for the successful coupling of less reactive heteroaryl chlorides. While Pd(PPh₃)₄ can be effective in some cases, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand often provide superior results.[1]
| Catalyst/Ligand | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Readily available, but may require higher temperatures and longer reaction times. | 2-5 |
| Pd(dppf)Cl₂ | Effective for a range of heteroaryl chlorides.[21] | 1-5 |
| Pd(OAc)₂ / XPhos | Excellent for challenging couplings, including sterically hindered substrates. | 1-3 |
| Pd₂(dba)₃ / SPhos | Broadly applicable and highly active catalyst system. | 1-3 |
| Pd(Amphos)₂Cl₂ | An air-stable catalyst effective for heteroaryl chlorides. | 1-3 |
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[17][18] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and effective choice. |
| K₃PO₄ | Strong | THF, Dioxane, Toluene | Often used for less reactive chlorides.[22] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be beneficial for difficult couplings. |
| KF | Mild | Dioxane | Used with organotrifluoroborates.[23] |
Solvent
The solvent system must be capable of dissolving the reactants and be stable at the required reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Key Characteristics |
| 1,4-Dioxane | 101 | A common and effective solvent, often used with an aqueous base.[1] |
| Toluene | 111 | Another widely used solvent, particularly for higher temperature reactions. |
| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature couplings.[5] |
| N,N-Dimethylformamide (DMF) | 153 | A polar aprotic solvent that can be useful in some cases. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of 2-chloroquinoxalines. Optimization may be required for specific substrates.
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Application Notes and Protocols for the Suzuki Coupling of 3-Chloroquinoxalin-2-ol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for creating biaryl and heterobiaryl scaffolds.[1][3]
Quinoxaline derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antifungal, antibacterial, and antiproliferative properties.[4] The ability to functionalize the quinoxaline core, specifically at the 3-position, opens up vast possibilities for generating novel molecular entities with potential therapeutic applications. This document provides a detailed guide to the experimental procedure for the Suzuki coupling of 3-Chloroquinoxalin-2-ol with various boronic acids, a key transformation for accessing a diverse array of 3-arylquinoxalin-2-ol derivatives.
Reaction Principle and Mechanistic Overview
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[1][2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-Chloroquinoxalin-2-ol to form a Pd(II) complex.[5][6] The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of electron-rich and bulky ligands to facilitate the reaction.[5]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center.[3] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The exact mechanism of transmetalation is still a subject of detailed study but is a critical step in the catalytic cycle.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][5]
The Catalytic Cycle Explained
The efficiency of the Suzuki coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. Each component plays a crucial role in modulating the reactivity and stability of the palladium species throughout the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 3-Chloroquinoxalin-2-ol
This protocol provides a generalized procedure. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.
Materials and Reagents
-
Substrate: 3-Chloroquinoxalin-2-ol (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or Pd(OAc)₂ (2-5 mol%)
-
Ligand (if required): e.g., PPh₃, XPhos, SPhos (typically in a 2:1 or 4:1 ligand to palladium ratio)
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane, Toluene, DMF, often with water as a co-solvent (e.g., Dioxane/H₂O 4:1)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware (Schlenk flask or sealed microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial, add 3-Chloroquinoxalin-2-ol, the arylboronic acid, the palladium catalyst, the ligand (if using a separate ligand), and the base.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, for example, a 4:1 to 10:1 ratio of 1,4-dioxane to water.[2] The amount of solvent should be sufficient to ensure proper mixing, typically resulting in a substrate concentration of 0.1-0.2 M.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at the desired temperature. For conventional heating, temperatures typically range from 80-120°C.[1] Microwave irradiation can often shorten reaction times and may require temperature optimization.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, dilute the mixture with an organic solvent like ethyl acetate and partition with water.
-
Separate the organic layer and wash it sequentially with water and then brine to remove inorganic salts and the base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 3-arylquinoxalin-2-ol.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow Diagram
Caption: Experimental workflow for Suzuki coupling.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling of 3-Chloroquinoxalin-2-ol hinges on the careful selection and optimization of several reaction parameters. Due to the relatively lower reactivity of aryl chlorides, the choice of catalyst and ligand is particularly critical.[5]
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that are reduced in situ to the active Pd(0) species; they must be used with an external ligand.[5][8] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | For challenging aryl chloride substrates, bulky and electron-rich phosphine ligands like XPhos and SPhos are often superior as they promote the oxidative addition step and stabilize the palladium catalyst.[9] NHCs are also highly effective alternatives.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[7] Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for less reactive substrates. The choice of base can also influence the reaction rate and side reactions. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, often with H₂O | A polar aprotic solvent is typically used. The addition of water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-120°C (conventional), 100-150°C (microwave) | Higher temperatures are generally required for the activation of aryl chlorides. Microwave heating can significantly accelerate the reaction. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents and dry reagents. Ensure the reaction is monitored and stopped once complete. Consider using a boronate ester, which is more stable.[8] |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. |
| Decomposition of Catalyst | High temperature; Presence of impurities. | Use a more stable ligand. Ensure all reagents and solvents are of high purity. Consider a lower reaction temperature with a more active catalyst system. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 3-arylquinoxalin-2-ols from 3-Chloroquinoxalin-2-ol. The success of this transformation is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. By understanding the underlying principles of the catalytic cycle and systematically optimizing the reaction conditions, researchers can efficiently access a wide array of novel quinoxaline derivatives for applications in drug discovery and materials science. This guide offers a comprehensive starting point for developing robust and scalable protocols for this important reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. (2014). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
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- 2. benchchem.com [benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. pubs.acs.org [pubs.acs.org]
Catalyst and solvent selection for chloroquinoxaline reactions
Application Note & Protocol Guide: Catalyst and Solvent Selection for Chloroquinoxaline Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Quinoxaline Functionalization
Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. [1][2][3]Their derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. [2][4]The functionalization of the chloroquinoxaline backbone through modern cross-coupling reactions is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery and development. [2][4] However, the inherent electronic properties of the quinoxaline ring and the relative inertness of the C-Cl bond present unique challenges for synthetic chemists. [5][6]Achieving high yields and selectivity in cross-coupling reactions of chloroquinoxalines is critically dependent on the judicious selection of the catalyst system—comprising the metal precursor and ligand—and the reaction solvent. This guide provides an in-depth analysis of these choices, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Core Principles of Catalyst and Solvent Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the rates of the three primary steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. [7][8][9]The catalyst and solvent exert profound influence over each of these steps.
-
The Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. [6]Using a direct Pd(0) source like Pd(PPh₃)₄ can also be effective, though it may be less active for challenging chloro-substrates. [6] * Ligand: The ligand is arguably the most critical component. For chloroquinoxalines, which are electron-deficient and possess a strong C-Cl bond, bulky, electron-rich phosphine ligands are essential. [6][10][11]These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination. [10][12]N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives due to the high thermal stability of the palladium-NHC bond. [13][14]
-
-
The Solvent:
-
The solvent is not merely an inert medium; it actively participates in the reaction. [15][16][17][18]It influences catalyst stability, reagent solubility, and the reactivity of bases. [15][16]Aprotic polar solvents like 1,4-dioxane, THF, and toluene are frequently employed. [6]The addition of water can be beneficial, particularly in Suzuki couplings, as it helps to solubilize inorganic bases and can facilitate the transmetalation step. [6][19]However, the choice of solvent can dramatically alter reaction selectivity in some cases. [20]
-
Diagram: Decision Workflow for Catalyst & Solvent Selection
Caption: A decision workflow for selecting catalyst and solvent systems.
Application Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. [8]For chloroquinoxalines, a highly active catalyst system is required to overcome the challenging oxidative addition step. [6] Mechanistic Consideration: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are crucial. They form monoligated Pd(0) species that are highly reactive towards the oxidative addition of aryl chlorides. The strong base (e.g., K₃PO₄) is necessary to facilitate the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center. [10] Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the chloroquinoxaline). [5]4. Reaction: Place the tube in a preheated oil bath at 90–120 °C and stir vigorously. [6][8]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours). [8]6. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 80-92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | THF/H₂O | 90 | 23-97 [21] |
Yields are representative and may vary based on the specific arylboronic acid used.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloroquinoxalines
The Buchwald-Hartwig amination is a premier method for forming C-N bonds. [4][7]The choice of ligand is often dictated by the nature of the amine coupling partner (primary, secondary, aryl, alkyl). [12][22] Mechanistic Consideration: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination. [7][23]Sterically hindered ligands prevent the formation of inactive catalyst dimers and accelerate the rate-limiting reductive elimination step. [7]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. [4] Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, add 2-chloroquinoxaline (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) to a Schlenk tube. [4]2. Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos for aryl amines, RuPhos for secondary amines, 4 mol%). [4]3. Solvent Addition and Degassing: Remove the tube from the glovebox. Add anhydrous, degassed toluene (to achieve a concentration of 0.2 M). [4]4. Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. [4]5. Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). [4]6. Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 88-96 [4] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 75-90 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 82-94 |
Yields are representative and depend on the specific amine substrate.
Protocol 3: Sonogashira Coupling of 2-Chloroquinoxaline with Terminal Alkynes
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, a valuable transformation for introducing alkynyl moieties. [24][25]This reaction typically employs a dual-catalyst system of palladium and copper(I). [24][26] Mechanistic Consideration: The catalytic cycle is believed to involve two interconnected cycles. In the palladium cycle, oxidative addition of the chloroquinoxaline to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. [25]The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form the key copper-acetylide intermediate. [24] Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk tube, add 2-chloroquinoxaline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent and Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N), which can also serve as the solvent. [24]Finally, add the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT-50 | 70-90 |
| 2 | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | K₂CO₃ | DMF | 60 | 65-85 |
| 3 | Pd(dba)₂ (5) + PPh₃ (10) | CuI (10) | Et₃N | Toluene | 80 | 75-92 [27] |
Yields are representative and can be highly substrate-dependent.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst system. [5] - Inappropriate base or solvent. [6] - Low reaction temperature. | - Switch to a more active ligand (e.g., SPhos, XPhos for Suzuki/Buchwald). [6][10] - Screen stronger bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald). [4][6] - Increase temperature in 10-20 °C increments. [10] |
| Protodeboronation (Suzuki) | - Hydrolysis of the C-B bond, especially with pyridylboronic acids. [5] | - Use more stable boronic acid derivatives (e.g., pinacol esters, MIDA boronates, or trifluoroborate salts). [5] - Minimize water content or use anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | - Presence of oxygen. [10] - Inefficient reduction of Pd(II) precatalyst. | - Ensure thorough degassing of solvents and reaction vessel. [5] - Use a direct Pd(0) source or a precatalyst that is efficiently reduced. [5][10] |
| Dehalogenation | - Formation of a palladium-hydride (Pd-H) species. [28] - Electron-deficient heteroaryl halides are more susceptible. [28] | - Use a milder base (e.g., K₂CO₃). [28] - Switch to a bulkier ligand to disfavor Pd-H formation. [28] - Use aprotic solvents like dioxane or toluene instead of alcohols. [28] |
| Catalyst Deactivation | - Coordination of the quinoxaline nitrogen to the palladium center. [5] | - Use bulky ligands that shield the metal center. - Higher catalyst loading may be required in some cases. |
Conclusion
The functionalization of chloroquinoxalines via palladium-catalyzed cross-coupling reactions is a versatile and powerful strategy in modern synthetic chemistry. Success in this endeavor is not a matter of chance but a result of a rational, mechanistically informed selection of catalyst and solvent. By understanding the interplay between the substrate, ligand, metal, base, and solvent, researchers can overcome the inherent challenges of these transformations. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of novel quinoxaline derivatives, empowering scientists in their pursuit of new therapeutic agents and advanced materials.
References
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- Ghosh, S. (2024).
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- National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.
- ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- J&K Scientific LLC. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- Wikipedia. (n.d.). Sonogashira coupling.
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- Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
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- TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE.
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- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
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The Versatile Scaffold: 3-Chloroquinoxalin-2-ol as a Strategic Building Block in Modern Drug Discovery
Introduction: The Enduring Importance of the Quinoxaline Core
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2] This wide-ranging therapeutic potential has made quinoxalines a focal point for drug discovery and development.[3][4] Within this important class of heterocycles, 3-chloroquinoxalin-2-ol, which exists in tautomeric equilibrium with 3-chloroquinoxalin-2(1H)-one, has emerged as a particularly valuable and versatile building block.[5] Its bifunctional nature—a reactive chlorine atom at the C3 position and a nucleophilic/modifiable amide at the C2(O)/N1 positions—provides medicinal chemists with a powerful handle to generate diverse molecular libraries with high efficiency. This application note provides a comprehensive guide for researchers, exploring the synthesis, reactivity, and strategic application of 3-chloroquinoxalin-2-ol in the synthesis of potent bioactive molecules, with a focus on kinase and enzyme inhibitors.
Physicochemical Properties & Reactivity
3-Chloroquinoxalin-2-ol is a crystalline solid with the molecular formula C₈H₅ClN₂O.[5] The key to its utility lies in the distinct reactivity of its two functional sites. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr) and, more significantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[2][6] The quinoxalinone core itself is electron-deficient, which facilitates these transformations.
The amide proton at the N1 position is acidic and can be deprotonated to form an ambident anion. Subsequent alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.[7][8] The regioselectivity of this alkylation is a critical consideration in synthetic design and can often be controlled by the choice of base and solvent. For instance, using alkali salts in polar aprotic solvents like DMF typically favors N-alkylation.[9] This dual reactivity allows for a modular and divergent approach to synthesizing complex molecules.
Strategic Synthesis of the Building Block
The most common and practical route to 3-chloroquinoxalin-2(1H)-one involves the regioselective mono-chlorination of the readily available quinoxaline-2,3(1H,4H)-dione. While harsh conditions can lead to the formation of 2,3-dichloroquinoxaline, careful control of reagents and temperature allows for the desired mono-substitution.[10][11] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][10]
Protocol 1: Synthesis of 3-Chloroquinoxalin-2(1H)-one
This protocol details the controlled chlorination of quinoxaline-2,3(1H,4H)-dione.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene (or other high-boiling inert solvent)
-
Ice water
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxaline-2,3(1H,4H)-dione (1.0 equiv.) in toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv.) to the suspension. Add a catalytic amount of DMF (e.g., 0.1 equiv.).
-
Causality Note: POCl₃ is the chlorinating agent. Using it in slight excess ensures conversion of the starting material. DMF acts as a catalyst, forming a Vilsmeier-Haack type intermediate which facilitates the chlorination.[10]
-
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice water to quench the excess POCl₃. Caution: This is an exothermic reaction.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Neutralize the filtrate with saturated sodium bicarbonate solution before disposal.
-
Wash the collected solid with cold water and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to yield pure 3-chloroquinoxalin-2(1H)-one.
Application in Drug Discovery: A Gateway to Kinase and Enzyme Inhibitors
The 3-chloroquinoxalin-2-ol scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for oncology and enzyme inhibitors for metabolic diseases.
Case Study 1: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[1][12] The quinoxaline core has been successfully utilized to develop potent and selective GSK-3 inhibitors.[3][13] The synthesis of these inhibitors often involves an initial N-alkylation of the 3-chloroquinoxalin-2-one core, followed by a nucleophilic substitution or cross-coupling reaction at the C3-chloro position to introduce diversity elements that occupy the ATP-binding site of the kinase.[14]
Caption: General workflow for synthesizing GSK-3 inhibitors.
Case Study 2: Aldose Reductase Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. Its inhibition is a major therapeutic strategy for preventing diabetic complications like neuropathy and retinopathy.[15][16] Quinoxalinone derivatives have been designed as potent aldose reductase inhibitors, where the core scaffold interacts with the enzyme's active site.[12] The synthesis often leverages the C3-chloro position for introducing side chains that target specific pockets within the enzyme.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The true power of 3-chloroquinoxalin-2-ol as a building block is unleashed through palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds with exceptional control and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures.[17][18] For 3-chloroquinoxalin-2-ol, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-alkylated-3-chloroquinoxalin-2-one (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Standard inert atmosphere glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the N-alkylated-3-chloroquinoxalin-2-one, the boronic acid, the base, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Conditions | Rationale / E-E-A-T Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst is crucial. Pd(PPh₃)₄ is a reliable starting point, but more electron-rich and bulky phosphine ligands (used with Pd₂(dba)₃ or Pd(OAc)₂) can improve yields for challenging substrates.[17][18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive chlorides but is more expensive. K₂CO₃ is a good general-purpose choice. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.[19] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing the introduction of primary and secondary amines at the C3 position.[16][20] This is particularly useful for synthesizing compounds that mimic peptide bonds or interact with amino acid residues in a protein's active site.[21][22]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
N-alkylated-3-chloroquinoxalin-2-one (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-alkylated-3-chloroquinoxalin-2-one, amine (if solid), base, palladium pre-catalyst, and ligand to a dry Schlenk tube.
-
Solvent/Amine Addition: Add the anhydrous solvent. If the amine is a liquid, add it via syringe.
-
Degassing: Seal the tube and, if not done in a glovebox, perform several evacuate/backfill cycles with an inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions | Rationale / E-E-A-T Insight |
| Catalyst System | Pd₂(dba)₃ / XPhos or SPhos | Modern biarylphosphine ligands like XPhos are sterically bulky and electron-rich, which promotes the rate-limiting reductive elimination step and allows for the coupling of less reactive aryl chlorides.[20][21] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile without competing in the reaction. NaOtBu is highly effective but base-sensitive functional groups may require a milder base like K₃PO₄.[20] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 90 - 120 °C | Higher temperatures are often needed to facilitate the oxidative addition of the relatively inert C-Cl bond. |
Conclusion
3-Chloroquinoxalin-2-ol is a high-value, strategic building block that provides a robust and flexible entry point into a rich chemical space of bioactive molecules. Its predictable reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient elaboration of the quinoxaline core. The protocols and insights provided herein demonstrate the causality behind experimental choices, empowering researchers to leverage this scaffold in the rational design and synthesis of the next generation of therapeutics, from kinase inhibitors to novel enzyme modulators.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][2]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link][15]
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PubMed. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. PubMed. Available at: [Link][12]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Available at: [Link][6]
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ResearchGate. (n.d.). Synthesis of 1S. (a) POCl3, CHCl3, reflux... ResearchGate. Available at: [Link][4]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][20]
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PubMed. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link][11][26]
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PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link][7]
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ResearchGate. (n.d.). Synthesis of C-3-functionalized quinoxalin-2(1H)-ones. ResearchGate. Available at: [Link][27]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link][21]
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National Center for Biotechnology Information. (n.d.). Quizalofop-P. PubChem Compound Database. Available at: [Link][28]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link][22]
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National Center for Biotechnology Information. (n.d.). Quizalofop. PubChem Compound Database. Available at: [Link][29]
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National Center for Biotechnology Information. (n.d.). 3-Chloroquinoxalin-2-ol. PubChem Compound Database. Available at: [Link][5]
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ResearchGate. (2017). 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione. ResearchGate. Available at: [Link][30]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][17]
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Organic & Biomolecular Chemistry. (n.d.). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. Royal Society of Chemistry. Available at: [Link][31]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][18]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Library of Medicine. Available at: [Link][32]
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Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. Available at: [Link][9]
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PubMed. (n.d.). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. PubMed. Available at: [Link][33]
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National Center for Biotechnology Information. (n.d.). S-Quizalofop-acid. PubChem Compound Database. Available at: [Link][34]
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National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Library of Medicine. Available at: [Link][36]
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Google Patents. (n.d.). (1,2,4)triazolo[4,3-A]quinoxaline derivatives as inhibitors of phosphodiesterases. Google Patents. Available at: [37]
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Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences. Available at: [Link][39]
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Protocol for N-Aryl Substitution on 3-Chloroquinoxalin-2-amine: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide spectrum of biological activities and functional properties. Quinoxaline derivatives have demonstrated efficacy as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial agents.[1][2] The strategic functionalization of the quinoxaline ring system is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced materials. Specifically, the introduction of aryl amine moieties at the C3 position can significantly modulate the pharmacological and physicochemical properties of the resulting compounds. This guide provides a comprehensive protocol for the N-aryl substitution on 3-chloroquinoxalin-2-amine, a key building block for the synthesis of a diverse library of N-aryl-3-aminoquinoxalines.
Reaction Methodologies: A Tale of Two Couplings
The formation of a C-N bond between an aryl halide and an amine is a formidable challenge in organic synthesis. Fortunately, modern organometallic chemistry offers powerful solutions, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a go-to method for C-N bond formation due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[3][4] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.[4][5]
-
Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction traditionally requires harsh conditions (high temperatures and stoichiometric copper). However, recent advancements have led to the development of more efficient, ligand-assisted copper-catalyzed Ullmann-type reactions that proceed under milder conditions.[6][7]
For the N-arylation of 3-chloroquinoxalin-2-amine, the Buchwald-Hartwig amination is often the preferred method due to its high efficiency and functional group compatibility.
Delving into the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is paramount for troubleshooting and optimizing the reaction. The catalytic cycle is a well-orchestrated sequence of events involving a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[4][5]
The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-chlorine bond of the 3-chloroquinoxalin-2-amine to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The aryl amine then coordinates to the palladium center. The base plays a critical role in deprotonating the coordinated amine, forming a palladium-amido complex.[5][8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-Aryl Substitution on 3-Chloroquinoxalin-2-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-chloroquinoxalin-2-amine with various aryl amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
3-Chloroquinoxalin-2-amine
-
Aryl amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)[9]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[10]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, including Schlenk tubes or sealed reaction vials
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Procedure
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add 3-chloroquinoxalin-2-amine (1.0 equiv.) and the aryl amine (1.2 equiv.) to the tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-aminoquinoxaline product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]
Quantitative Data: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-arylation of 3-chloroquinoxalin-2-amine. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich phosphine ligand effective for coupling aryl chlorides.[9] |
| Base | NaOt-Bu (1.4 equiv.) | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 100-110 °C | Sufficient to promote oxidative addition of the aryl chloride. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the coupling partners. |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material or diarylation of the amine. The choice of ligand can influence the selectivity of the reaction.[14]
-
Purification Challenges: The polarity of the N-aryl-3-aminoquinoxaline products can vary significantly. Careful selection of the chromatographic eluent is necessary for effective purification.
Conclusion
The N-aryl substitution of 3-chloroquinoxalin-2-amine via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse array of functionalized quinoxaline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
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Application Note & Protocols: 3-Chloroquinoxalin-2-ol as a Scaffold for Novel Antibacterial Agent Synthesis
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent demand for novel therapeutic agents that can overcome existing resistance mechanisms.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among them, the quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is recognized as a "privileged structure" due to the diverse and potent biological activities of its derivatives, including antibacterial, anticancer, and antiviral properties.[1][2][3]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Chloroquinoxalin-2-ol (which exists in tautomeric equilibrium with 3-chloro-1H-quinoxalin-2-one ) as a versatile starting material for the synthesis of new-generation antibacterial agents.[4] Its reactive chlorine atom at the C3 position serves as an ideal handle for introducing molecular diversity through nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR) to develop potent drug candidates.
The Core Chemistry: Nucleophilic Aromatic Substitution
The synthetic utility of 3-Chloroquinoxalin-2-ol hinges on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms renders the C3-carbon atom electron-deficient (electrophilic).[5] This polarity makes it highly susceptible to attack by a wide range of electron-rich species (nucleophiles), leading to the displacement of the chloride leaving group.
This straightforward yet powerful reaction allows for the covalent attachment of various functional groups, including amines, thiols, and alcohols, thereby generating extensive libraries of novel quinoxaline derivatives for biological screening.
Figure 1: General workflow for nucleophilic substitution of 3-Chloroquinoxalin-2-ol.
Protocol 1: Synthesis of 3-(Benzylamino)quinoxalin-2-ol
This protocol details a representative synthesis using benzylamine as the nucleophile. The same principles can be adapted for a wide array of primary and secondary amines.
A. Rationale and Experimental Choices:
-
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. Its high boiling point is suitable for heated reactions, and its polarity effectively dissolves the reactants and stabilizes the charged intermediate of the SNAr mechanism, thereby accelerating the reaction.
-
Base (K₂CO₃): Anhydrous potassium carbonate is an inexpensive and effective inorganic base. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) formed during the substitution. This prevents the protonation of the amine nucleophile (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.
-
Reaction Monitoring (TLC): Thin-Layer Chromatography is essential for tracking the consumption of the starting material. This prevents unnecessarily long reaction times, which can lead to side product formation and degradation.
-
Work-up (Precipitation in Water): The desired product is typically an organic solid with low solubility in water. Pouring the DMF reaction mixture into cold water causes the product to precipitate, while the inorganic salts (KCl, unreacted K₂CO₃) and residual DMF remain in the aqueous phase, offering an efficient initial purification step.
B. Step-by-Step Methodology:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloroquinoxalin-2-ol (1.80 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents).
-
Nucleophile Addition: Add benzylamine (1.19 g, 11 mmol, 1.1 equivalents) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water while stirring.
-
Filtration and Washing: A solid precipitate will form. Collect the solid by vacuum filtration. Wash the crude product thoroughly with deionized water (3 x 50 mL) to remove residual salts and DMF, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Drying and Characterization: Dry the solid product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][7]
Structure-Activity Relationship (SAR) and Data Presentation
The antibacterial efficacy of the synthesized quinoxaline derivatives is highly dependent on the nature of the substituent at the C3 position.[1][8] Factors such as the substituent's size, lipophilicity, and hydrogen-bonding capacity can dramatically influence its ability to interact with bacterial targets.[9] A systematic variation of the nucleophile allows for the mapping of these relationships.
Table 1: Representative Antibacterial Activity of 3-Substituted Quinoxalin-2-ol Derivatives
| Compound ID | C3-Substituent (from Nucleophile) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Key SAR Insight |
| QN-01 | -NH-CH₂-Ph (Benzylamino) | 16 | 32 | Baseline activity with aromatic side chain. |
| QN-02 | -NH-(CH₂)₃-CH₃ (Butylamino) | 8 | 16 | Increased lipophilicity improves activity, especially against Gram-positive bacteria.[9] |
| QN-03 | -NH-Cyclohexyl (Cyclohexylamino) | 4 | 8 | Bulky, aliphatic ring is favorable, potentially enhancing membrane interaction.[6] |
| QN-04 | Morpholino | 32 | 64 | Increased polarity from the morpholine oxygen may reduce cell permeability. |
| QN-05 | -S-Ph (Phenylthio) | 64 | >64 | Thioether linkage shows lower potency in this series compared to amino-linkages. |
Note: Data is illustrative, based on trends reported in the literature. Actual values must be determined experimentally.[6][10]
Potential Mechanisms of Antibacterial Action
Quinoxaline derivatives exert their antibacterial effects through multiple mechanisms, making them robust candidates against resistant strains.
Figure 2: Key mechanisms of action for quinoxaline-based antibacterial agents.
-
DNA Gyrase Inhibition: Certain quinoxaline compounds can inhibit bacterial DNA gyrase, an essential enzyme that manages DNA supercoiling during replication.[11] This action halts DNA synthesis and leads to cell death.
-
Reactive Oxygen Species (ROS) Generation: Some quinoxaline analogs, particularly 1,4-di-N-oxides, can be bioreductively activated within bacteria to produce ROS.[12] These highly reactive species cause widespread oxidative damage to DNA, proteins, and lipids, resulting in bactericidal effects.[11]
-
Cell Membrane Disruption: Many active derivatives function by compromising the integrity of the bacterial cell membrane.[6][13] This leads to the leakage of vital intracellular contents and a collapse of the membrane potential, ultimately killing the bacterium.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively assessing the in vitro potency of new antibacterial agents.
A. Workflow Overview
Figure 3: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Step-by-Step Methodology:
-
Preparation of Media and Reagents: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB). Prepare a 1 mg/mL stock solution of each synthesized compound in DMSO.
-
Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1.
-
Perform Dilutions: Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6][11]
Conclusion
3-Chloroquinoxalin-2-ol is an exceptionally valuable and commercially available scaffold for the synthesis of novel antibacterial agents. The straightforward nucleophilic substitution chemistry at its C3 position allows for the rapid generation of diverse chemical libraries. By systematically modifying the appended nucleophile and evaluating the resulting compounds for antibacterial activity, researchers can effectively explore structure-activity relationships to identify and optimize potent leads. The multi-mechanistic potential of the quinoxaline core further enhances its appeal as a framework for developing next-generation therapeutics to combat the growing threat of drug-resistant bacteria.
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Application Notes & Protocols for the Greener Synthesis of Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold and the Imperative for Green Chemistry
Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous pharmacologically active agents, exhibiting a wide array of properties including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The quinoxaline ring is a key component in several antibiotics, such as echinomycin and levomycin, known for their efficacy against Gram-positive bacteria and various tumors.[4]
Traditionally, the synthesis of these vital scaffolds involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[3][4][5] However, these conventional methods often rely on harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents like acetic acid, leading to significant energy consumption and waste generation.[3][6] As the chemical industry pivots towards sustainability, there is an urgent need to develop environmentally benign, efficient, and economically viable synthetic routes.[6][7]
This guide provides an in-depth exploration of modern, greener synthetic strategies for quinoxaline derivatives. We move beyond simply listing protocols to explain the underlying principles of these techniques, offering researchers and drug development professionals the insights needed to implement cleaner, more efficient workflows in their laboratories.
Pillars of Greener Quinoxaline Synthesis
The development of sustainable protocols for quinoxaline synthesis is guided by the core principles of green chemistry.[8][9] Key considerations include:
-
Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.[10][11]
-
Energy Efficiency: Employing methods like microwave and ultrasound irradiation to drastically reduce reaction times and energy consumption compared to conventional heating.[6][12]
-
Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic catalysts with greener alternatives like water, ethanol, or biodegradable catalysts.[6][13]
-
Catalyst Efficiency: Utilizing non-toxic, reusable catalysts or developing catalyst-free pathways to simplify purification and reduce environmental impact.[14][15][16]
The following sections detail specific protocols that embody these principles, offering practical and validated methods for the modern synthesis laboratory.
Key Greener Synthetic Strategies & Protocols
Ultrasound-Assisted Synthesis (Sonochemistry): A Catalyst-Free Approach at Room Temperature
Expertise & Rationale: Ultrasound-assisted synthesis leverages the phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[3] This collapse generates localized "hot spots" with transient high temperatures (~5000 °C) and pressures (~1000 atm), providing the necessary activation energy for chemical reactions without heating the bulk medium.[3] This method is exceptionally efficient, often obviating the need for a catalyst and allowing reactions to proceed at ambient temperature, which significantly shortens reaction times and improves yields.[4][5]
Protocol: Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline under Ultrasound Irradiation
This protocol is adapted from methodologies demonstrating the condensation of benzil and o-phenylenediamine.[4][5]
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol, 108.1 mg) and benzil (1 mmol, 210.2 mg).
-
Solvent Addition: Add 10 mL of ethanol to the flask. Ethanol is selected as a relatively green solvent that effectively dissolves both reactants.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath with a frequency of 40 kHz. Ensure the water level in the bath is sufficient to cover the reaction mixture level within the flask.
-
Reaction: Irradiate the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2).
-
Completion & Work-up: The reaction is typically complete within 60 minutes, as indicated by the disappearance of starting materials on the TLC plate.[4][5]
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.
-
Purification: Filter the crude product using a Büchner funnel, wash with cold water, and dry. If necessary, the solid can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline as a pale yellow solid.
Microwave-Assisted Synthesis: Rapid, Solvent-Free Reactions
Expertise & Rationale: Microwave irradiation provides a powerful alternative to conventional heating by directly coupling with polar molecules in the reaction mixture. This leads to rapid and uniform heating, dramatically accelerating reaction rates and often resulting in higher yields and cleaner product profiles.[12][17] Many microwave-assisted syntheses of quinoxalines can be performed under solvent-free conditions, which aligns perfectly with green chemistry principles by eliminating solvent waste.[18]
Protocol: Solvent-Free Microwave Synthesis of Quinoxalines on Acidic Alumina
This protocol is based on the efficient condensation of 1,2-diamines and 1,2-dicarbonyl compounds using a solid support.[18]
Step-by-Step Methodology:
-
Reactant Preparation: In a mortar, thoroughly grind a mixture of a 1,2-diamine (e.g., o-phenylenediamine, 1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol).
-
Support Addition: Add acidic alumina (500 mg) to the mixture and continue to grind until a homogeneous powder is obtained. The acidic alumina acts as both a catalyst and an energy transfer medium.[18]
-
Microwave Irradiation: Transfer the powder to an open glass vessel (e.g., a beaker). Place the vessel in a domestic or laboratory microwave oven.
-
Reaction: Irradiate the mixture at a low power setting (e.g., 160-200 Watts) for a short duration, typically 60-180 seconds.[17][18] The reaction should be monitored carefully to avoid overheating.
-
Extraction: After cooling to room temperature, add 15-20 mL of ethanol to the solid residue and stir for 5 minutes to extract the product.
-
Isolation: Filter off the alumina. The filtrate contains the dissolved product.
-
Purification: Evaporate the ethanol under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.
Synthesis in Green Solvents: Utilizing Water and Biodegradable Catalysts
Expertise & Rationale: The ideal green solvent is water due to its non-toxicity, availability, and safety. While organic reactants may have limited solubility, the use of phase-transfer catalysts, surfactants, or simply elevated temperatures can facilitate reactions in aqueous media.[19] Furthermore, replacing traditional acid or metal catalysts with biodegradable and reusable alternatives, such as chitosan or cellulose sulfuric acid, represents a significant step towards a circular chemical economy.[19][20]
Protocol: Chitosan-Catalyzed Quinoxaline Synthesis in an Aqueous Medium
This protocol is conceptualized from reports on using biodegradable catalysts in water.[19]
Step-by-Step Methodology:
-
Catalyst Suspension: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend chitosan (0.1 g) in 20 mL of water containing a small amount of acetic acid (e.g., 2% v/v) to aid protonation and catalytic activity.
-
Reactant Addition: Add o-phenylenediamine (5 mmol) and the 1,2-dicarbonyl compound (5 mmol) to the suspension.
-
Reaction: Heat the mixture to 60-65 °C with constant stirring.[19] Monitor the reaction progress via TLC.
-
Completion & Work-up: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Isolation: Filter the mixture to collect the solid product. The chitosan catalyst, being insoluble, will also be collected.
-
Purification: Wash the solid with water to remove any residual starting materials. The product can be separated from the catalyst by dissolving it in a suitable organic solvent (like ethanol), filtering off the insoluble chitosan, and then evaporating the solvent. The recovered chitosan can be washed, dried, and reused for subsequent reactions.[19]
Comparative Analysis of Greener Synthesis Methods
The following table summarizes the key performance indicators for the described greener methodologies, contrasting them with conventional approaches.
| Method | Typical Time | Temperature | Solvent | Catalyst | Typical Yield | Key Advantage |
| Conventional Reflux | 6-24 hours | 80-120 °C | Acetic Acid/Ethanol | Often requires acid/base | 60-85% | Well-established |
| Ultrasound-Assisted | 30-90 min | Room Temp. | Ethanol/Water | Often Catalyst-Free[3][4] | 90-99%[4] | Energy efficient, mild conditions, high yield |
| Microwave-Assisted | 1-5 min | 120-160 °C | Solvent-Free/PEG[21] | Solid supports (Alumina)[18] | 85-97%[14][17] | Extremely rapid, high efficiency |
| Green Catalyst/Solvent | 1-3 hours | 60-80 °C | Water/Ethanol | Biodegradable (Chitosan)[19] | 88-95% | Environmentally benign, reusable catalyst |
Conclusion and Future Outlook
The adoption of green chemistry principles has revolutionized the synthesis of quinoxaline derivatives.[6][8] Techniques such as ultrasound and microwave irradiation, along with the use of green solvents and biodegradable catalysts, offer significant advantages over traditional methods, including drastically reduced reaction times, higher yields, milder conditions, and a lower environmental footprint.[3][17][19] These application notes provide validated, reproducible protocols that can be readily implemented in research and development settings.
The future of quinoxaline synthesis will likely see further integration of sustainable technologies. The development of novel, highly active, and recyclable nanocatalysts, the application of continuous flow chemistry for improved scalability and safety, and the use of bio-derived starting materials will continue to push the boundaries of what is possible in green and sustainable chemical manufacturing.[16]
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Application Notes & Protocols: A Guide to the Analytical Characterization of Quinoxaline Derivatives
Introduction
Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties.[1][2] Their diverse applications, ranging from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs), necessitate robust and precise analytical methodologies for their characterization.[2][3] This comprehensive guide provides detailed application notes and validated protocols for the analytical techniques essential for the structural elucidation, quantification, and physicochemical profiling of quinoxaline derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven insights to ensure the integrity and reliability of your analytical data.
The Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of a novel quinoxaline derivative is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the puzzle, from confirming the molecular weight to mapping the three-dimensional atomic arrangement. The selection of techniques is dictated by the specific research question, be it routine purity assessment, definitive structure confirmation, or quantitative analysis in a complex matrix.
Caption: Integrated workflow for quinoxaline derivative characterization.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are fundamental to the characterization of quinoxaline derivatives, providing insights into their electronic structure, functional groups, and atomic connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is a rapid and accessible technique for confirming the presence of the quinoxaline chromophore and assessing sample purity. The extended π-conjugated system of the quinoxaline ring gives rise to characteristic absorption bands.[4][5][6] The position and intensity of these bands can be influenced by substituents on the ring system, offering preliminary structural information.[7] Typically, quinoxaline derivatives exhibit two main absorption regions: a high-energy band in the 250-300 nm range corresponding to π-π* transitions of the aromatic system, and a lower-energy band between 350-400 nm attributed to n-π* transitions involving the nitrogen lone pairs.[4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoxaline derivative in a suitable UV-grade solvent (e.g., ethanol, chloroform, or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilution: Create a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for analysis is 10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan the sample from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for all observed peaks. The absorbance values can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.
| Parameter | Typical Range for Quinoxaline Derivatives | Significance |
| λmax (π-π) | 250 - 300 nm | Corresponds to the electronic transitions within the aromatic rings.[4] |
| λmax (n-π) | 350 - 400 nm | Relates to transitions involving the non-bonding electrons of the nitrogen atoms.[1][8] |
| Molar Absorptivity (ε) | 10,000 - 50,000 L·mol⁻¹·cm⁻¹ | Indicates the probability of the electronic transition; useful for quantitative analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including quinoxaline derivatives.[9] It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Aromatic protons on the quinoxaline core typically appear in the downfield region (δ 7.0-9.0 ppm).[8][10]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The carbon atoms of the quinoxaline ring resonate at characteristic chemical shifts, with those bonded to nitrogen appearing further downfield.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing the complete connectivity of the molecule, especially for complex derivatives.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
| Nucleus | Typical Chemical Shift Range (ppm) for Quinoxaline Core |
| ¹H (Aromatic) | 7.0 - 9.0 |
| ¹³C (Aromatic) | 120 - 160 |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is an indispensable tool for determining the molecular weight of quinoxaline derivatives and providing structural information through fragmentation patterns.[12] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental composition of the molecule.[13]
-
Ionization Techniques: Electrospray ionization (ESI) is commonly used for quinoxaline derivatives, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[12]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule, including the nature and position of substituents.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the quinoxaline derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for ESI.
-
Instrumentation: Infuse the sample directly into the mass spectrometer or introduce it via an HPLC system (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For structural information, perform a product ion scan on the isolated molecular ion.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated mass. For HRMS data, use the accurate mass to determine the elemental formula. Analyze the fragmentation pattern to deduce structural features.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are essential for separating quinoxaline derivatives from complex mixtures, assessing their purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the most widely used chromatographic technique for the analysis of quinoxaline derivatives due to its versatility and high resolution.[14] Reversed-phase HPLC with a C18 column is the most common mode of separation.[15]
Experimental Protocol: HPLC for Purity and Quantification
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a modifier like formic acid or phosphoric acid to improve peak shape.[16] A gradient elution is often employed for complex samples.
-
Detector: UV detector set at a λmax of the quinoxaline derivative.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Data Analysis:
-
Purity: Assess the purity by calculating the area percentage of the main peak.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.[17]
-
| Parameter | Typical Value |
| Linearity Range | 2.5 - 100 µg/L |
| Limit of Detection (LOD) | 0.08 µg/kg |
| Recovery | 70 - 110% |
Gas Chromatography (GC)
Application Note: GC is suitable for the analysis of volatile and thermally stable quinoxaline derivatives.[18][19][20] It is often coupled with mass spectrometry (GC-MS) for definitive identification.[21][22] For non-volatile derivatives, derivatization to increase volatility, such as trimethylsilylation, may be necessary.[18]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If necessary, perform a derivatization reaction (e.g., with BSTFA for trimethylsilylation).
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless injector.
-
Detector: Mass spectrometer.
-
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) to elute the analytes.
-
MS Parameters: Electron ionization (EI) at 70 eV is standard.
-
-
Data Analysis: Identify compounds based on their retention times and mass spectra by comparison with reference spectra or libraries.
Definitive Structural and Solid-State Characterization
For an unambiguous determination of the molecular structure and to understand the solid-state properties, more advanced techniques are employed.
Single Crystal X-Ray Crystallography
Application Note: Single crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[23][24][25][26] This technique is considered the "gold standard" for structural confirmation.[27]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the quinoxaline derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Data Analysis: Analyze the resulting structural model to determine bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking.
Thermal Analysis
Application Note: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting point, and phase transitions of quinoxaline derivatives.[8][28][29] This information is critical for drug development (polymorphism, stability) and materials science applications.[30]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small amount of the sample (2-5 mg) into an appropriate TGA or DSC pan.
-
Instrumentation: Use a TGA or DSC instrument.
-
Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis:
-
TGA: Analyze the thermogram for weight loss as a function of temperature to determine decomposition temperatures.
-
DSC: Analyze the heat flow to identify melting points, glass transitions, and other phase changes.
-
Conclusion
The comprehensive characterization of quinoxaline derivatives is a systematic process that leverages a suite of complementary analytical techniques. This guide provides a foundational framework of application notes and protocols to ensure the generation of high-quality, reliable data. By understanding the principles and practical considerations of each technique, researchers can confidently elucidate the structure, purity, and physicochemical properties of these important heterocyclic compounds, thereby accelerating their research and development efforts.
References
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Morita, N., Hayashi, K., Takagi, M., & Miyano, K. (1983). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 47(4), 757-763. [Link]
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Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170. [Link]
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Trefz, F. K., Erlenmaier, T., Hunneman, D. H., & Koepp, P. (1985). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biomedical mass spectrometry, 12(6), 273–277. [Link]
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Wu, Y., Yu, H., Wang, Y., Huang, L., Tao, Y., Chen, D., Peng, D., Liu, Z., & Yuan, Z. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of chromatography. A, 1146(1), 1–7. [Link]
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Mohamed, S. K., Al-Majid, A. M., El-Gazzar, A. B. A., Barakat, A., & Herber, R. H. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of biomolecular structure & dynamics, 1–19. Advance online publication. [Link]
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ResearchGate. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR | Request PDF. [Link]
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Taylor & Francis Online. (1983). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [Link]
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Oxford Academic. (1983). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [Link]
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Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
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ResearchGate. (n.d.). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF. [Link]
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Brigham Young University ScholarsArchive. (n.d.). "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet. [Link]
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ACS Publications. (1957). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. [Link]
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DeepDyve. (n.d.). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds.[Link]
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ResearchGate. (2022). (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]
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ResearchGate. (n.d.). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.[Link]
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MDPI. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. [Link]
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Application and Protocol for the ¹H and ¹³C NMR Characterization of Substituted Quinoxalines
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the structural elucidation of substituted quinoxalines using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in pharmaceuticals, dyes, and organic electronics. Unambiguous characterization of these molecules is paramount for drug development and material science. This document outlines the principles of NMR spectroscopy as applied to this scaffold, protocols for sample preparation, and a guide to spectral interpretation, including the use of advanced 2D NMR techniques.
Introduction: The Significance of Quinoxaline Characterization
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The pharmacological profile of a quinoxaline derivative is exquisitely sensitive to the nature and position of its substituents. Therefore, precise and reliable structural characterization is a critical step in the synthesis and development of novel quinoxaline-based compounds.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note serves as a practical guide for researchers, scientists, and drug development professionals to effectively utilize 1D and 2D NMR for the comprehensive characterization of substituted quinoxalines.
Foundational Principles: ¹H and ¹³C NMR of Heterocycles
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
The precise frequency at which a nucleus resonates is its chemical shift (δ) , which is highly sensitive to the local electronic environment. Electronegative atoms or groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the resonance to a lower chemical shift (upfield).
In quinoxalines, the nitrogen atoms in the pyrazine ring are electronegative and significantly influence the chemical shifts of nearby protons and carbons. The aromatic nature of the bicyclic system also leads to characteristic chemical shift ranges.
Spin-spin coupling (J-coupling) , the interaction between neighboring nuclear spins, provides information about the connectivity of atoms. This coupling causes NMR signals to split into multiplets (e.g., doublets, triplets), and the magnitude of the splitting, the coupling constant (J), is indicative of the number of bonds and the dihedral angle separating the coupled nuclei.
Experimental Protocol: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the key steps for preparing substituted quinoxaline samples for NMR analysis.
Materials and Reagents
-
Substituted quinoxaline sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
High-quality 5 mm NMR tubes[5]
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)[6][7][8]
-
Pasteur pipettes and glass wool for filtration
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh the required amount of the purified substituted quinoxaline. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR experiments, being inherently less sensitive, may require 50-100 mg of the compound.[4][12]
-
Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the sample.[13] Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte's signals.[6][7] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its moderate polarity.[6][12] For more polar quinoxaline derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[7]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[14]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9][10][11][15][16] It provides a reference point for the chemical shift scale.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]
NMR Data Acquisition
The prepared sample is then placed in the NMR spectrometer. Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra are typically acquired first. For complex structures or for unambiguous assignment, a suite of 2D NMR experiments is highly recommended.
Spectral Interpretation: Deciphering the Structure
The Quinoxaline Scaffold: A Numbering Guide
For consistent spectral assignment, it is essential to use a standardized numbering system for the quinoxaline core.
Caption: Standard IUPAC numbering of the quinoxaline scaffold.
¹H NMR Spectral Features
The protons on the quinoxaline ring system exhibit characteristic chemical shifts and coupling patterns.
-
Pyrazine Ring Protons (H-2, H-3): These protons are in the most electron-deficient region of the molecule and therefore resonate at the most downfield positions, typically in the range of δ 8.5-9.5 ppm. In unsubstituted quinoxaline, H-2 and H-3 are chemically equivalent and appear as a singlet.[17] Substitution at C-2 or C-3 will break this symmetry.
-
Benzene Ring Protons (H-5, H-6, H-7, H-8): These protons resonate in the aromatic region, generally between δ 7.5 and 8.2 ppm. They often display a complex coupling pattern. H-5 and H-8 are typically shifted further downfield compared to H-6 and H-7 due to the influence of the adjacent pyrazine ring.
Substituent Effects: The electronic nature of substituents will significantly perturb these chemical shifts. Electron-withdrawing groups (e.g., -NO₂) will cause downfield shifts, while electron-donating groups (e.g., -OCH₃, -CH₃) will cause upfield shifts.[18]
¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
-
Pyrazine Ring Carbons (C-2, C-3): These carbons are highly deshielded and appear downfield, typically in the range of δ 140-155 ppm.[19]
-
Benzene Ring Carbons (C-5, C-6, C-7, C-8): These carbons resonate in the typical aromatic region of δ 120-135 ppm.
-
Bridgehead Carbons (C-4a, C-8a): These quaternary carbons are also found in the aromatic region, often with lower intensity due to longer relaxation times.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Quinoxaline
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2, 3 | ~8.8 | ~145 |
| 5, 8 | ~8.1 | ~129 |
| 6, 7 | ~7.7 | ~130 |
| 4a, 8a | - | ~142 |
Note: Chemical shifts are approximate and can vary with solvent and substituents.
Advanced 2D NMR Techniques for Unambiguous Assignment
For substituted quinoxalines, 1D NMR spectra can be complex and challenging to interpret. 2D NMR experiments are invaluable for resolving ambiguities and confirming the structure.[20][21]
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[22][23] It is excellent for tracing out the connectivity of protons within the benzene ring and identifying coupling partners of substituent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[22][24][25] It is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[22][25][26][27] HMBC is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of the substituted quinoxaline.
Case Study: Hypothetical Substituted Quinoxaline
Let's consider a hypothetical 6-methoxy-2-methylquinoxaline.
Table 2: Predicted ¹H and ¹³C NMR Data for 6-methoxy-2-methylquinoxaline
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| 2-CH₃ | ~2.7 (s) | ~22 | C2, C3 |
| 3-H | ~8.6 (s) | ~144 | C2, C4a, 2-CH₃ |
| 5-H | ~7.9 (d) | ~120 | C4a, C7 |
| 7-H | ~7.3 (dd) | ~125 | C5, C8a |
| 8-H | ~7.9 (d) | ~107 | C4a, C6 |
| 6-OCH₃ | ~3.9 (s) | ~56 | C6 |
| 2 | - | ~152 | 2-CH₃, 3-H |
| 3 | - | ~144 | 2-CH₃, 3-H |
| 4a | - | ~138 | 3-H, 5-H, 8-H |
| 5 | - | ~120 | 7-H |
| 6 | - | ~160 | 5-H, 7-H, 8-H, 6-OCH₃ |
| 7 | - | ~125 | 5-H, 8-H |
| 8 | - | ~107 | 6-H |
| 8a | - | ~140 | 5-H, 7-H |
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques like COSY, HSQC, and HMBC, provides a robust and indispensable platform for the structural characterization of substituted quinoxalines. The protocols and guidelines presented in this application note offer a systematic approach to sample preparation, data acquisition, and spectral interpretation, enabling researchers to confidently elucidate the structures of these important heterocyclic compounds.
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Application Notes & Protocols: Leveraging 2,3-Dichloroquinoxaline as a Cornerstone for Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold
In the landscape of heterocyclic chemistry, quinoxaline derivatives represent a "privileged scaffold" due to their prevalence in compounds with significant biological and material properties, including anti-cancer, antimicrobial, and luminescent activities.[1][2] At the heart of this chemical diversity lies 2,3-dichloroquinoxaline (DCQX), a remarkably versatile and commercially available building block.[2] The strategic placement of two reactive chlorine atoms on an electron-deficient pyrazine ring makes DCQX an ideal electrophilic partner for a vast array of transformations.[2][3]
This guide provides an in-depth exploration of DCQX as a starting material. It moves beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity. We will detail field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, empowering researchers in drug discovery and materials science to unlock the full synthetic potential of this powerful intermediate.[4][5]
Physicochemical Properties & Essential Safety
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. DCQX is a toxic solid that requires careful handling.
| Property | Value | Source |
| CAS Number | 2213-63-0 | [4] |
| Molecular Formula | C₈H₄Cl₂N₂ | [6] |
| Molecular Weight | 199.04 g/mol | [7] |
| Appearance | Beige to yellow solid/needles | [6][8] |
| Melting Point | 150 - 155 °C | [7] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [9] |
Safety & Handling:
2,3-Dichloroquinoxaline is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][10]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling Precautions: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7][10]
-
Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[6][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[6][10]
Core Reactivity Principles: A Tale of Two Pathways
The synthetic utility of DCQX is dominated by two primary, highly reliable reaction pathways that exploit the reactivity of its C-Cl bonds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways dictates the types of new bonds that can be formed (C-N, C-O, C-S vs. C-C).
Caption: Core synthetic pathways originating from 2,3-dichloroquinoxaline.
Application Note 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free method for forming new carbon-heteroatom bonds.[2][11] The electron-deficient nature of the quinoxaline ring system makes the chlorine atoms excellent leaving groups, readily displaced by a wide range of nucleophiles.[12]
Causality of Reaction: The key to SNAr is the stabilization of the negative charge in the intermediate (Meisenheimer complex) by the nitrogen atoms of the quinoxaline core. This activation allows the reaction to proceed under relatively mild conditions. A crucial aspect of working with DCQX is controlling the selectivity between mono- and di-substitution. This is typically achieved by manipulating stoichiometry, reaction temperature, and reaction time.
Caption: Decision workflow for achieving selective SNAr substitution.
Protocol 1: Mono-amination with Aniline
This protocol describes the selective synthesis of 2-anilino-3-chloroquinoxaline, a valuable intermediate for further functionalization.
Materials:
-
2,3-Dichloroquinoxaline (DCQX)
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reflux, magnetic stirrer, TLC plates (e.g., silica gel)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add aniline (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-anilino-3-chloroquinoxaline.
Application Note 2: Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the construction of complex molecular architectures that are inaccessible via SNAr.[5][13] Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination work exceptionally well with DCQX.[1][5]
Causality of Reaction: These reactions proceed via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of DCQX.
-
Transmetalation (for Suzuki) or Coordination (for Heck/Sonogashira): The second coupling partner (e.g., an arylboronic acid) is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; it stabilizes the palladium catalyst and modulates its reactivity to ensure efficient and selective coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol details the synthesis of 2-chloro-3-phenylquinoxaline. The remaining chlorine atom can then be targeted in a subsequent substitution or coupling reaction.
Materials:
-
2,3-Dichloroquinoxaline (DCQX)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene and Water (or Dioxane/Water)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add DCQX (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the ligand (e.g., PPh₃; 4-10 mol%), and the base (e.g., K₂CO₃; 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1). The system should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-3-phenylquinoxaline.
Application Note 3: Advanced Synthesis of Fused Heterocycles
DCQX is an excellent precursor for building larger, fused polycyclic aromatic systems. By reacting DCQX with bidentate nucleophiles, one can perform a one-pot di-substitution and cyclization to generate complex heterocyclic structures like pyrazino[2,3-b]phenazine, a core found in organic electronic materials.[14][15]
Protocol 3: Synthesis of Pyrazino[2,3-b]phenazine
This protocol involves the condensation reaction of DCQX with 2,3-diaminophenazine.
Materials:
-
2,3-Dichloroquinoxaline (DCQX)
-
2,3-Diaminophenazine
-
Pyridine (as both solvent and base)
-
Methanol
-
Standard glassware for reflux, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1.0 eq) and 2,3-diaminophenazine (1.0 eq) in pyridine.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the formation of a precipitate. The reaction is typically complete after several hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Washing: Wash the solid sequentially with small portions of cold pyridine and then generously with methanol to remove any residual starting materials and solvent.
-
Drying: Dry the product under vacuum to yield pure pyrazino[2,3-b]phenazine. The product is often highly crystalline and may not require further purification.
Characterization of Synthesized Products
Confirmation of the structure and purity of the synthesized quinoxaline derivatives is essential. The following techniques are standard:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Protons on the quinoxaline core typically appear in the aromatic region (δ 7.5-8.5 ppm).[16] The substitution pattern can be confirmed by the chemical shifts and coupling patterns of the remaining aromatic protons and the new substituents.[8][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray Ionization (ESI) is commonly used and will typically show the protonated molecular ion [M+H]⁺.[16][18] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass to confirm the elemental composition.[19]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups introduced during the synthesis (e.g., N-H stretch for amination products, C≡C stretch for Sonogashira products).[8]
Conclusion
2,3-Dichloroquinoxaline has proven to be a cornerstone intermediate in synthetic chemistry. Its predictable and versatile reactivity through SNAr and palladium-catalyzed cross-coupling pathways allows for the controlled and efficient synthesis of a vast library of functionalized quinoxalines.[1][2] The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to construct novel molecules for applications ranging from pharmaceuticals to advanced functional materials.[3][4]
References
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- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2,3-dichloroquinoxalines.
- Elsevier. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
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- PubMed. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dichloroquinoxaline.
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- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline.
- Birajdar, M. J., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
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- RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- ResearchGate. (2018). Synthesis, Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics.
- ResearchGate. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives.
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Application Notes and Protocols: One-Pot Synthesis of Functionalized Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Quinoxalinones and the Efficiency of One-Pot Syntheses
Quinoxalinones are a pivotal class of nitrogen-containing heterocyclic compounds, drawing significant attention in medicinal chemistry and materials science.[1][2] Their scaffold is a core component in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoxalinone core, particularly at the C3 position, is a key strategy for modulating their biological activity and developing novel therapeutic agents.[4]
Traditional multi-step syntheses of functionalized quinoxalinones often suffer from drawbacks such as low overall yields, harsh reaction conditions, and the generation of significant waste.[5] In contrast, one-pot syntheses have emerged as a powerful and efficient alternative. By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot methodologies offer numerous advantages, including:
-
Increased Efficiency: Reduced reaction times and simplified workup procedures.
-
Improved Yields: Minimization of product loss that can occur during intermediate purification steps.
-
Enhanced Atom Economy: More efficient use of starting materials.
-
Greener Chemistry: Reduction in solvent usage and waste generation.[5][6][7]
This document provides a detailed guide to the one-pot synthesis of functionalized quinoxalinones, offering both theoretical insights and practical, step-by-step protocols. We will explore various catalytic systems and reaction conditions, emphasizing the rationale behind these choices to empower researchers in their synthetic endeavors.
Core Principles and Mechanistic Considerations
The one-pot synthesis of quinoxalinones typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound or its equivalent.[3] However, recent advancements have expanded the repertoire of starting materials and reaction pathways, including innovative C-H functionalization strategies.[4][8]
A common mechanistic thread in many one-pot syntheses involves the in-situ generation of a reactive intermediate that subsequently undergoes cyclization and functionalization. For instance, in the reaction of N-aryl cyanoacetamides with tert-butyl nitrite, a tandem nitrosation/cyclization sequence occurs.[9] This process highlights the elegance of one-pot reactions in orchestrating a series of transformations to achieve molecular complexity from simple precursors.
Figure 1: Generalized workflow for one-pot quinoxalinone synthesis.
Application Note 1: Iron-Catalyzed Transfer Hydrogenative Condensation
This protocol details a green and efficient one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, utilizing an iron catalyst.[10] This method is particularly noteworthy for its use of a non-precious metal catalyst and the generation of water as the sole byproduct, aligning with the principles of green chemistry.[10]
Causality of Experimental Choices:
-
Iron Catalyst: Iron is an abundant, low-cost, and low-toxicity transition metal, making it an attractive alternative to precious metal catalysts.[10] The cyclopentadienyl iron complex, also known as the Knölker complex, is effective in catalyzing both the oxidation of alcohols and the reduction of nitroarenes in a single pot.[10]
-
Transfer Hydrogenation: This strategy obviates the need for an external hydrogen source. The vicinal diol serves as the hydrogen donor, while the nitro group of the 2-nitroaniline acts as the hydrogen acceptor.[10]
-
No External Redox Reagents or Base: The reaction proceeds without the need for additional oxidants, reductants, or bases, simplifying the reaction setup and purification process.[10]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
2-Nitroaniline (1.0 mmol)
-
meso-Hydrobenzoin (1.2 mmol)
-
Tricarbonyl(η⁴-cyclopentadienone)iron complex (Knölker complex) (5 mol%)
-
Trimethylamine N-oxide (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 2-nitroaniline, meso-hydrobenzoin, the iron catalyst, and trimethylamine N-oxide.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diphenylquinoxaline.
Data Presentation:
| Entry | 2-Nitroaniline Derivative | Vicinal Diol | Yield (%) |
| 1 | 2-Nitroaniline | meso-Hydrobenzoin | 95 |
| 2 | 4-Methyl-2-nitroaniline | meso-Hydrobenzoin | 92 |
| 3 | 4-Chloro-2-nitroaniline | meso-Hydrobenzoin | 88 |
| 4 | 2-Nitroaniline | 1,2-Propanediol | 75 |
Data adapted from representative yields in the literature.[10]
Figure 2: Experimental workflow for iron-catalyzed synthesis.
Application Note 2: Metal-Free, Microwave-Assisted Green Synthesis
This section focuses on a rapid and environmentally friendly one-pot synthesis of quinoxalines using microwave irradiation.[5][11] This approach significantly reduces reaction times and often avoids the use of hazardous solvents.[5][11]
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide efficient and uniform heating, leading to a dramatic acceleration of reaction rates compared to conventional heating methods.[5]
-
Solvent-Free or Green Solvents: Many microwave-assisted syntheses can be performed under solvent-free conditions or in eco-friendly solvents like water or ethanol, minimizing environmental impact.[6][7]
-
Metal-Free Conditions: The absence of a metal catalyst simplifies purification and avoids potential metal contamination in the final product, which is particularly important for pharmaceutical applications.
Experimental Protocol: Synthesis of Quinoxaline
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Glyoxal (40% aqueous solution, 0.01 mol)
Procedure:
-
Place a mixture of o-phenylenediamine and glyoxal in a glass beaker.
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.[5]
-
After completion of the reaction, allow the beaker to cool.
-
Purify the resulting liquid product by distillation.
Data Presentation:
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Reaction Time (s) | Yield (%) |
| 1 | o-Phenylenediamine | Glyoxal | 60 | High |
| 2 | o-Phenylenediamine | Benzil | 60 | High |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | 60 | High |
Yields are generally reported as high in the literature for this method.[5]
Application Note 3: One-Pot C-H Functionalization of Quinoxalin-2(1H)-ones
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for synthesizing functionalized organic molecules.[4] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. This section describes a metal-free, three-component reaction for the C3-methylation of quinoxalin-2(1H)-ones.[4]
Causality of Experimental Choices:
-
Multi-Component Reaction (MCR): MCRs allow for the formation of complex molecules from three or more starting materials in a single pot, offering high efficiency and molecular diversity.[4]
-
DMSO as a Methylating Agent: In this protocol, dimethyl sulfoxide (DMSO) serves as a readily available and inexpensive source of a methyl group.[4]
-
H₂O₂ as an Oxidant: Hydrogen peroxide is a green and environmentally benign oxidant, with water as its only byproduct.[4]
Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one
Materials:
-
Quinoxalin-2(1H)-one (0.5 mmol)
-
Styrene (1.0 mmol)
-
Hydrogen Peroxide (H₂O₂, 30% aq., 2.0 mmol)
-
Dimethyl Sulfoxide (DMSO, 5.0 mL)
Procedure:
-
To a sealed tube, add quinoxalin-2(1H)-one, styrene, and DMSO.
-
Add hydrogen peroxide to the mixture.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Quinoxalin-2(1H)-one Derivative | Yield (%) |
| 1 | Quinoxalin-2(1H)-one | 86 |
| 2 | 6-Methylquinoxalin-2(1H)-one | 82 |
| 3 | 6-Chloroquinoxalin-2(1H)-one | 75 |
Data is representative of yields reported in the literature.[4]
Figure 3: Simplified pathway for C3-methylation of quinoxalin-2(1H)-one.
Conclusion and Future Outlook
The one-pot synthesis of functionalized quinoxalinones represents a significant advancement in synthetic organic chemistry, offering efficient, economical, and environmentally friendly routes to this important class of compounds. The protocols detailed in this guide showcase the versatility of this approach, from iron-catalyzed transfer hydrogenations to metal-free, microwave-assisted reactions and direct C-H functionalizations.
As the demand for novel therapeutic agents and functional materials continues to grow, the development of innovative one-pot synthetic methodologies will undoubtedly play a crucial role. Future research in this area is expected to focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope, and the application of these methods to the synthesis of increasingly complex and biologically active quinoxalinone derivatives.
References
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A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, Y., Wang, Y., & Yao, C. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(15), 4994. [Link]
-
Kim, J., & Lee, S. I. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 11(34), 20972-20976. [Link]
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Jadhav, S. D., & Patil, A. A. (2025). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. Journal of Asian Natural Products Research, 1-14. [Link]
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Green synthesis of quinoxaline and substituted quinoxalines. (2011). Trade Science Inc. Retrieved from [Link]
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Wang, C., Li, X., Wu, L., & Liu, Q. (2018). I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. Organic Chemistry Frontiers, 5(1), 67-71. [Link]
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Green Synthesis of Quinoxaline and Substituted Quinoxalines. (n.d.). TSI Journals. Retrieved from [Link]
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Zhang, P., Chen, Z., & Zhang, Y. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 230, 114085. [Link]
-
Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. [Link]
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recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. (n.d.). Retrieved from [Link]
-
Recent advances in the research of quinoxalinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Modern Trends in Inorganic Chemistry. Retrieved from [Link]
-
Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2025). ResearchGate. Retrieved from [Link]
-
Green synthesis of quinoxaline and substituted quinoxalines. (2025). ResearchGate. Retrieved from [Link]
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Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. (n.d.). ResearchGate. Retrieved from [Link]
-
A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. (2025). MDPI. Retrieved from [Link]
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One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Arkivoc. Retrieved from [Link]
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Multicomponent and One‐pot Syntheses of Quinoxalines. (2025). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. (2025). National Institutes of Health. Retrieved from [Link]
-
Functionalized Polyhydroquinolines from Amino Acids Using a Key One-Pot Cyclization Cascade and Application to the Synthesis of (±)‑Δ7‑Mesembrenone. (2021). Organic Letters, 23(21), 8606–8611. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloroquinoxalin-2-ol Derivatives
Introduction: The Strategic Importance of 3-Chloroquinoxalin-2-ol Derivatives in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in the development of modern pharmaceuticals, exhibiting a wide array of biological activities that include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 3-chloroquinoxalin-2-ol scaffold, in particular, serves as a versatile intermediate, enabling chemists to introduce a variety of functional groups at the 2- and 3-positions through nucleophilic substitution reactions.[2] This adaptability makes it a highly sought-after building block in the synthesis of complex molecules for drug discovery and development.[3][4]
This guide provides a comprehensive overview of the scale-up synthesis of 3-chloroquinoxalin-2-ol derivatives, addressing the critical transition from laboratory-scale procedures to pilot plant and industrial production. We will delve into detailed, field-proven protocols, the rationale behind key experimental choices, and the challenges commonly encountered during scale-up.
Overall Synthesis Workflow
The synthesis of 3-chloroquinoxalin-2-ol derivatives is typically a two-step process. The first step involves the formation of the quinoxalin-2-ol core through the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as diethyl oxalate. The subsequent step is the chlorination of the quinoxalin-2-ol at the 3-position using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Overall workflow for the synthesis of 3-Chloroquinoxalin-2-ol.
Part 1: Synthesis of the Quinoxalin-2-ol Precursor
The foundational step in this synthesis is the robust formation of the quinoxalin-2-ol ring system. The most common and industrially viable method is the cyclocondensation of an o-phenylenediamine with diethyl oxalate.[5]
Reaction Mechanism: Condensation and Cyclization
The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on a carbonyl carbon of diethyl oxalate. This is followed by an intramolecular cyclization and the subsequent elimination of two molecules of ethanol to yield the stable quinoxalin-2,3-dione, which exists in tautomeric equilibrium with the desired quinoxalin-2-ol form.[5]
Caption: Reaction mechanism for quinoxalin-2,3-dione formation.
Protocol 1: Scale-Up Synthesis of Quinoxalin-2-ol
This protocol is designed for a pilot-plant scale synthesis and can be adapted for larger production volumes.
Materials:
-
o-Phenylenediamine
-
Diethyl Oxalate
-
Ethanol (or a higher boiling point solvent for better temperature control on a large scale)
-
Hydrochloric Acid (catalytic amount)
Equipment:
-
Jacketed glass-lined reactor with overhead mechanical stirring, reflux condenser, and temperature probe
-
Addition funnel or pump for controlled reagent addition
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with o-phenylenediamine and ethanol. Begin agitation to form a slurry.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid to the slurry.
-
Controlled Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reactor via the addition funnel or pump. The addition should be controlled to manage the exotherm of the reaction. Monitor the internal temperature closely.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]
-
Cooling and Crystallization: Upon reaction completion, cool the mixture to ambient temperature, and then further cool in an ice bath to induce crystallization of the product.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Part 2: Chlorination of Quinoxalin-2-ol
The conversion of the quinoxalin-2-ol to its 3-chloro derivative is a critical step that requires careful handling of hazardous reagents. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[6]
Reaction Mechanism: Hydroxyl to Chloro Conversion
The chlorination mechanism is believed to involve an initial phosphorylation of the hydroxyl group of the quinoxalin-2-ol by POCl₃, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 3-chloroquinoxalin-2-ol.[6][7]
Protocol 2: Scale-Up Chlorination of Quinoxalin-2-ol
Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8] All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9] Ensure an emergency shower and eyewash station are readily accessible.
Materials:
-
Quinoxalin-2-ol
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Aqueous Sodium Bicarbonate or Sodium Acetate solution
Equipment:
-
Jacketed glass-lined reactor with overhead mechanical stirring, reflux condenser (with a gas scrubber for HCl and POCl₃ vapors), and temperature probe
-
Vacuum distillation setup
-
Quenching vessel equipped with vigorous mechanical stirring and a temperature probe
Procedure:
-
Charge Reactor: In a dry, inerted reactor, charge the quinoxalin-2-ol.
-
Addition of POCl₃: Carefully add an excess of phosphorus oxychloride to the reactor. POCl₃ can often serve as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.[6]
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.[10][11] This step is crucial for minimizing the amount of POCl₃ that needs to be quenched, which is a major safety consideration at scale.
-
Work-up and Quenching (Reverse Quench): This is the most hazardous step of the process and must be performed with extreme caution.
-
Prepare a separate quenching vessel with a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or a warm (35-40°C) sodium acetate solution.[10][11]
-
Slowly and carefully add the cooled reaction mixture (the remaining crude product in a small amount of POCl₃) to the quenching slurry. Never add water or base to the POCl₃ mixture. [10][12]
-
Maintain the temperature of the quenching mixture below 20°C by controlling the addition rate and adding more ice if necessary.[10] Vigorous gas evolution (HCl and CO₂) will occur.
-
After the addition is complete, continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
-
Product Isolation: The solid product will precipitate out of the aqueous solution. Isolate the product by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven.
Process Optimization and Scale-Up Challenges
Transitioning from a laboratory scale to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3]
| Parameter | Challenge | Mitigation Strategy |
| Heat Transfer | The condensation and chlorination reactions can be exothermic. In large reactors, inefficient heat removal can lead to "hot spots" and potential thermal runaway.[3] | Use jacketed reactors with efficient cooling systems. Employ controlled, slow addition of reagents. For highly exothermic steps, consider a semi-batch or continuous flow process. |
| Mass Transfer | Inadequate mixing in large vessels can lead to localized high concentrations of reactants, promoting side reactions and reducing yield and purity.[3] | Utilize overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity. |
| Product Isolation | Inconsistent crystallinity and polymorphism can be issues during large-scale crystallization, affecting filtration, drying, and the final product's physical properties.[3] | Develop a robust crystallization protocol, including solvent screening, controlled cooling rates, and potentially seeding, to ensure the desired crystal form is consistently produced. |
| Safety | Handling large quantities of hazardous materials like POCl₃ and managing the highly exothermic quenching process are significant safety concerns. | Conduct a thorough process safety assessment (e.g., HAZOP). Implement engineered safety controls, such as emergency relief systems and scrubbers. Provide comprehensive training to all personnel on the safe handling of hazardous chemicals.[9][13] |
| Waste Management | The process generates acidic waste from the quenching of POCl₃ and solvent waste. | Implement a comprehensive waste management plan in accordance with local environmental regulations. Consider recycling and recovery of solvents where feasible.[13][14][15] |
Analytical Monitoring and Quality Control
To ensure the quality and consistency of the final product, in-process controls and final product testing are essential. The implementation of Process Analytical Technology (PAT) can provide real-time monitoring and control of critical process parameters.[16][17][18][19]
-
In-Process Monitoring: Techniques like HPLC can be used to monitor the progress of both the condensation and chlorination reactions, ensuring they go to completion and minimizing the formation of impurities.
-
Final Product Characterization: The identity and purity of the final 3-chloroquinoxalin-2-ol derivative should be confirmed using a suite of analytical methods:
-
HPLC: To determine purity and quantify any impurities.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Melting Point: As an indicator of purity.
-
Conclusion: Towards a Robust and Scalable Synthesis
The synthesis of 3-chloroquinoxalin-2-ol derivatives is a well-established process that is crucial for the pharmaceutical industry. By understanding the underlying reaction mechanisms, implementing robust and detailed protocols, and proactively addressing the challenges associated with scale-up, researchers and drug development professionals can ensure the safe, efficient, and reproducible production of this vital chemical intermediate. A strong emphasis on process safety, particularly during the handling and quenching of phosphorus oxychloride, is paramount for a successful transition from the laboratory to an industrial manufacturing setting.
References
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
- Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). International Journal of Research and Analytical Reviews, 7(4), 813-826.
- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429.
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How can I properly quench POCl3? - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023). Green Chemistry, 25(10), 3965-3976.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). RSC Advances, 10(35), 20835-20842.
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Saurav Chemicals. Retrieved December 31, 2025, from [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Mini-Reviews in Organic Chemistry, 15(5), 375-408.
- CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022). In Green Chemistry. De Gruyter.
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My friend phosphorus oxychloride | Chemical Space. (2009, June 3). WordPress.com. Retrieved December 31, 2025, from [Link]
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Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. (2023, July 15). YouTube. Retrieved December 31, 2025, from [Link]
-
Process analytical technology - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia, 3(4), 1361-1386.
- Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (2020).
- A BRIEF REVIEW ON PROCESS ANALYTICAL TECHNOLOGY (PAT). (2014). Vidyabharati International Interdisciplinary Research Journal, 3(2), 1-10.
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POCl3 Chlorination of 4-Quinazolones | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (2017). Chemical Reviews, 117(15), 10240-10319.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (2022). Results in Chemistry, 4, 100345.
- Process Analytical Technology (PAT) in Pharmaceutical Development. (2012). American Pharmaceutical Review.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2019). Reaction Chemistry & Engineering, 4(8), 1409-1417.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4725.
- Solid Waste Management in the Industrial Chemical Industry. (1975).
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2023). Journal of Pharmaceutical Sciences and Research, 15(1), 1-3.
- US4620003A - Process for producing 2-quinoxalinols. (1986).
- Correspondence Between Technology Options Available for Chemical Industries and the Levels of the Waste Management Hierarchy: A Case Study Approach. (2021). Nature Environment and Pollution Technology, 20(4), 1733-1740.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1239, 130514.
- Safe Handling Of Toxic Chemicals: Perspectives Of A Bench Chemist And Labor
- synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2016). Journal of Humanities and Applied Science, (29).
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Industrial liquid waste treatment and reuse. (n.d.). Condorchem Envitech. Retrieved December 31, 2025, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloro-quinoxalines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using chloro-quinoxalines as electrophilic partners. Quinoxaline moieties are prevalent in pharmaceuticals, making their efficient functionalization a critical task.[1][2] However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle can present unique challenges.[1][3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, thereby improving your reaction outcomes.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when performing Suzuki coupling with chloro-quinoxalines.
Question 1: Why is my Suzuki coupling with a chloro-quinoxaline giving a low yield?
Answer: Low yields with chloro-quinoxalines can stem from several factors. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[6][7] Additionally, the nitrogen atoms in the quinoxaline ring can coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[1][3][4][8] Other common culprits include suboptimal choice of catalyst, ligand, base, or solvent, as well as the instability of the boronic acid coupling partner.[6][9]
Question 2: What are the most common side reactions I should be aware of?
Answer: The two most prevalent side reactions that diminish the yield of the desired product are:
-
Protodeborylation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1][6] This is often exacerbated by high temperatures, strong bases, and the presence of excess water, and is a known issue with heteroaryl boronic acids.[6][10]
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the chlorine atom on the quinoxaline with a hydrogen atom. This can occur after oxidative addition, where a hydride source in the reaction mixture (such as an amine base or alcoholic solvent) leads to reductive elimination of the dehalogenated product.[6]
Question 3: My starting material is consumed, but I'm not seeing my desired product. What could be happening?
Answer: If your starting chloro-quinoxaline is consumed but the desired product yield is low, it's likely that side reactions are dominating. Besides protodeborylation and dehalogenation, consider the possibility of homocoupling of the boronic acid to form a biaryl byproduct.[11] This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[9]
In-Depth Troubleshooting Guides
For a more systematic approach to improving your reaction yield, this section breaks down the key components of the Suzuki-Miyaura coupling and offers specific, actionable solutions.
The Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and, more importantly, the ligand is critical for the successful coupling of less reactive aryl chlorides.[3][6][12]
Issue: No or Low Conversion
-
Probable Cause: The oxidative addition of the chloro-quinoxaline to the Pd(0) center is the rate-limiting step and is not proceeding efficiently. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[3]
-
Solution:
-
Employ Electron-Rich and Bulky Ligands: These ligands are essential for activating aryl chlorides. They increase the electron density on the palladium center, which facilitates oxidative addition, and their steric bulk promotes the final reductive elimination step.[3][6][7][13][14]
-
Recommended Ligand Classes:
-
Use a Pre-formed Catalyst: Well-defined Pd(II) precatalysts that incorporate these advanced ligands are often more reliable and air-stable, ensuring an optimal 1:1 palladium-to-ligand ratio.[15]
-
| Parameter | Recommendation for Chloro-quinoxalines | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) precatalysts[3] | Readily available and effective with appropriate ligands. |
| Ligand Type | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs[3][9][15] | Facilitates oxidative addition of the C-Cl bond and promotes reductive elimination.[6][7] |
| Catalyst Loading | 1-5 mol % | A good starting point for optimization. Higher loadings may be needed for very challenging substrates. |
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The Boronic Acid/Ester: The Nucleophilic Partner
The stability of the organoboron reagent is a common failure point in Suzuki couplings.
Issue: Low Yield with Boronic Acid Degradation (Protodeborylation)
-
Probable Cause: Heteroaryl boronic acids are particularly susceptible to hydrolysis (protodeborylation), especially under harsh conditions (high temperature, strong base).[1][6][10]
-
Solution:
-
Use a Boronic Ester: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts are generally more stable than their corresponding boronic acids.[10][16][17][18] MIDA boronates are particularly useful as they can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[18]
-
Milder Reaction Conditions: If you must use a boronic acid, try lowering the reaction temperature or using a milder base.
-
Minimize Water: While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeborylation.[3]
-
| Boron Reagent | Stability | Use Case |
| Boronic Acid | Lower stability, prone to protodeborylation[6][10] | Widely available, but may require careful optimization. |
| Pinacol Boronic Ester | More stable than boronic acids[17] | Good alternative for unstable boronic acids.[10] |
| Potassium Trifluoroborate | High stability, slow release of boronic acid[19][20] | Excellent for challenging couplings where boronic acid instability is an issue. |
| MIDA Boronate | Air-stable, slow release under basic conditions[18] | Ideal for unstable boronic acids, allowing for controlled release during the reaction.[18] |
The Base and Solvent System: The Reaction Environment
The base and solvent play crucial roles in activating the boronic acid and facilitating the catalytic cycle.[13][21][22]
Issue: Poor Reaction Performance
-
Probable Cause: The chosen base may be too weak, too strong, or poorly soluble in the reaction solvent. The solvent system may not be appropriate for all reaction components.
-
Solution:
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[13][21][23]
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.[24]
-
Commonly used solvents include 1,4-dioxane, THF, and toluene , often with the addition of water to solubilize the base.[3][13]
-
Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) to prevent oxygen from promoting side reactions like homocoupling and catalyst oxidation.[3][25]
-
-
Diagram: Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
General Experimental Protocol
This is a representative procedure for the Suzuki coupling of a chloro-quinoxaline and should serve as a starting point for your optimizations.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the chloro-quinoxaline (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol %) and the ligand (e.g., SPhos, 2-5 mol %). Alternatively, add the pre-formed palladium catalyst (1-5 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
By systematically addressing each of these key reaction parameters, you can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of chloro-quinoxalines to achieve higher yields and cleaner reaction profiles.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions and troubleshooting common hurdles encountered during the synthesis of quinoxalines. This resource is built upon established scientific principles and field-proven insights to ensure you can achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of quinoxalines, providing a solid foundation for your experimental design.
Q1: What is the most common and versatile method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] This method is widely adopted due to its simplicity and the commercial availability of a diverse range of starting materials, allowing for the synthesis of a wide variety of substituted quinoxalines.[2]
Q2: What are the typical challenges associated with traditional quinoxaline synthesis protocols?
While fundamentally robust, traditional synthesis methods often present several challenges that can impact efficiency and product quality. These include:
-
Low Yields: Incomplete reactions are a common source of low product yield.[2]
-
Long Reaction Times: Many classical procedures necessitate prolonged periods of heating or refluxing to drive the reaction to completion.[2][3]
-
Harsh Reaction Conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive functional groups on the starting materials or the final product.[2][3][4][5]
-
Formation of Side Products: Undesired side reactions can occur, complicating the purification process and reducing the overall yield.[2]
-
Use of Toxic Solvents: Many established protocols rely on hazardous organic solvents, which pose environmental and safety concerns.[2][3]
Q3: How critical is the purity of the starting materials, specifically the o-phenylenediamine and 1,2-dicarbonyl compound?
The purity of your starting materials is paramount to the success of the synthesis.[3] Impurities can interfere with the reaction, lead to the formation of undesired side-products, and ultimately lower the overall yield of the desired quinoxaline derivative.[3] While commercially available reagents are often used without further purification, if you are experiencing low yields, purification of the starting materials by recrystallization or chromatography is highly recommended.[3] Additionally, o-phenylenediamines can be susceptible to oxidation, which can introduce colored impurities.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[6]
Q4: Is a catalyst always necessary for quinoxaline synthesis?
While the condensation can proceed without a catalyst, employing one is highly recommended to improve reaction rates and yields, often under milder conditions.[3] Modern approaches heavily rely on efficient catalysts to overcome the limitations of traditional, non-catalyzed methods.[2] A wide array of catalysts have been successfully employed, including Brønsted acids, Lewis acids, heterogeneous catalysts, and even green catalysts like rainwater.[7][8][9]
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a systematic approach to diagnosing and resolving common issues of low yield and the formation of unwanted side products.
Problem: My quinoxaline synthesis is resulting in a low yield.
Low yields in quinoxaline synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and rectifying the root cause.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Solvent: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.[3][11] An inappropriate solvent can lead to poor solubility and slow reaction rates.
-
Ineffective or Absent Catalyst: The absence of a catalyst can result in sluggish reactions requiring harsh conditions.
-
Solution: Introduce a catalyst to the reaction. A wide range of catalysts have been shown to be effective, including:
-
Brønsted acids: Camphorsulfonic acid (CSA) has been used effectively.[12]
-
Lewis acids: Zinc triflate and various metal salts (e.g., CuSO₄·5H₂O, CrCl₂·6H₂O) can catalyze the reaction.[7][13]
-
Heterogeneous catalysts: These are often recyclable and can simplify purification.[2] Examples include alumina-supported heteropolyoxometalates and magnetic nanoparticles.[4][14]
-
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during aqueous work-up and extraction.
-
Solution: Ensure the pH of the aqueous layer is optimized for your specific quinoxaline derivative to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.[15]
-
-
Exothermic Reaction leading to Side Products: The cyclocondensation reaction is inherently exothermic.[16] Poor temperature control can lead to a runaway reaction and the formation of side products.[16]
-
Solution: Implement effective temperature control measures. This can include the slow addition of one reagent to the other, using an ice bath to dissipate heat, and ensuring efficient stirring to prevent localized hot spots.[16]
-
Catalyst and Solvent Selection Guide
The choice of catalyst and solvent is critical for optimizing your quinoxaline synthesis. The following table summarizes various catalytic systems and solvents that have been successfully employed.
| Catalyst Type | Catalyst Example | Solvent | Temperature | Key Advantages |
| Brønsted Acid | Camphorsulfonic Acid (CSA) | Ethanol | Room Temp | Mild conditions, high yields.[12] |
| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp | Green chemistry catalyst, can be used solvent-free.[13][17] |
| Lewis Acid | CuSO₄·5H₂O | Ethanol | Room Temp | Economical and readily available.[7] |
| Heterogeneous | Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp | Recyclable catalyst, mild conditions.[4][10] |
| Organocatalyst | Iodine (I₂) | DMSO | Room Temp | Effective for oxidative cyclization from α-hydroxy ketones.[18] |
| Green Catalyst | Rainwater | Rainwater | Ambient Temp | Environmentally benign, acts as both solvent and catalyst.[9] |
| No Catalyst | - | Ethanol | Reflux | Simple, but may require longer reaction times and higher temperatures.[18] |
Purification Troubleshooting Guide
Purification can often be a significant bottleneck in obtaining pure quinoxaline derivatives. This guide addresses common issues encountered during column chromatography and recrystallization.
Problem: I am having difficulty purifying my quinoxaline product by column chromatography.
Possible Causes & Solutions:
-
Streaking or Tailing on TLC/Column: This is often due to the acidic nature of standard silica gel, to which some quinoxaline derivatives are sensitive.[15]
-
Product Remains at the Baseline: The chosen eluent is likely not polar enough to move your compound.
-
Solution: Gradually increase the polarity of the eluent. For highly polar compounds, reverse-phase chromatography may be a more suitable option.[15]
-
-
Product Co-elutes with an Impurity: The solvent system lacks the necessary selectivity to separate your product from a closely eluting impurity.
-
Solution: Experiment with different solvent systems on TLC to achieve better separation before attempting column chromatography.
-
-
Product Decomposition on Silica Gel: Some quinoxaline derivatives, particularly quinoxaline-2,3-diones, can be unstable on silica gel.[6]
-
Solution: If decomposition is observed, avoid silica gel chromatography. Prioritize purification by recrystallization.
-
Problem: Recrystallization is not yielding a pure product.
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones, in particular, often exhibit poor solubility in common organic solvents, making recrystallization challenging.[6]
-
Solution: Ethanol is a commonly used and effective solvent for recrystallizing many quinoxalines.[1] For poorly soluble compounds, a dissolution-precipitation method can be effective. This involves dissolving the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by acidifying with a dilute acid (e.g., HCl).[6]
-
-
Product Loss in Filtrate: A portion of the pure product may remain dissolved in the mother liquor after cooling.[19]
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation and recovery.[15]
-
-
Colored Impurities Persist: Colored impurities may be present due to the oxidation of starting materials or side reactions.
-
Solution: A hot filtration step with activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[15]
-
Experimental Protocols & Methodologies
General Procedure for Catalyst Screening in Quinoxaline Synthesis
-
To a reaction vessel containing a magnetic stir bar, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Add the chosen solvent (e.g., ethanol, 5 mL).
-
Add the catalyst at the desired loading (e.g., 1-20 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if a heterogeneous catalyst was used, remove it by filtration.
-
Work up the reaction mixture as appropriate. This may involve adding water to precipitate the product or extracting with an organic solvent.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).[2]
Reaction Mechanism: Acid-Catalyzed Quinoxaline Formation
Caption: Plausible mechanism for the acid-catalyzed synthesis of quinoxalines.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. benchchem.com [benchchem.com]
- 12. ijrar.org [ijrar.org]
- 13. mdpi.com [mdpi.com]
- 14. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 19. (Solved) - b) Why was some of our pure benzil quinoxaline product lost in the... (1 Answer) | Transtutors [transtutors.com]
Technical Support Guide: 3-Chloroquinoxalin-2-ol Synthesis
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for the synthesis of 3-Chloroquinoxalin-2-ol, focusing on the identification and mitigation of common byproducts.
Introduction
The synthesis of 3-Chloroquinoxalin-2-ol is a critical step in the development of various pharmaceutical agents and functional materials. While seemingly straightforward, the process is often complicated by the formation of closely related byproducts that can be challenging to separate and may compromise the yield and purity of the final product. This guide provides a comprehensive, question-and-answer-based resource to help researchers troubleshoot common issues, understand the mechanistic origins of byproducts, and optimize their synthetic protocols for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Chloroquinoxalin-2-ol?
A1: There are two predominant and reliable synthetic pathways:
-
Selective Hydrolysis of 2,3-Dichloroquinoxaline: This is a common and direct method where 2,3-dichloroquinoxaline, a versatile building block, undergoes a nucleophilic aromatic substitution (SNAr) reaction with a hydroxide source to replace one chlorine atom.[1][2]
-
Direct Chlorination of Quinoxalin-2(1H)-one: This approach involves the regioselective chlorination at the C3 position of the quinoxalin-2(1H)-one scaffold. Modern methods, such as photoredox catalysis using chloroform (CHCl₃) as the chlorine source, offer mild and efficient options.[3]
The precursor for both routes, quinoxaline-2,3-dione, is typically synthesized via a cyclocondensation reaction between an o-phenylenediamine and diethyl oxalate or oxalic acid.[4][5]
Q2: What are the most common byproducts I should expect to encounter?
A2: The identity of the major byproducts is intrinsically linked to the synthetic route chosen. The most frequently observed impurities are:
-
2,3-Dichloroquinoxaline: The starting material in the hydrolysis route or a product of over-chlorination.
-
Quinoxaline-2,3-dione (1,4-Dihydroquinoxaline-2,3-dione): The product of complete hydrolysis of 2,3-dichloroquinoxaline or the unreacted starting material in a chlorination reaction.
-
Benzimidazole Derivatives: These can form as byproducts during the initial synthesis of the quinoxaline scaffold from o-phenylenediamine, representing a competitive cyclization pathway.[6]
Q3: How can I distinguish the desired product from its common byproducts using standard analytical techniques?
A3: Spectroscopic methods and chromatography are essential.
-
Thin-Layer Chromatography (TLC): TLC is invaluable for real-time reaction monitoring. 3-Chloroquinoxalin-2-ol is generally more polar than 2,3-dichloroquinoxaline but less polar than quinoxaline-2,3-dione. A well-chosen solvent system (e.g., ethyl acetate/hexane mixtures) should provide clear separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show distinct aromatic signals. The key difference is often the presence or absence of an N-H proton signal, which is present in 3-chloroquinoxalin-2-ol (as its tautomer) and quinoxaline-2,3-dione, but absent in 2,3-dichloroquinoxaline.
-
¹³C NMR: The number and chemical shifts of the carbon signals are diagnostic. For instance, 2,3-dichloroquinoxaline will have a higher degree of symmetry in its carbon signals compared to the mono-substituted product.
-
-
Mass Spectrometry (MS): The isotopic pattern for chlorine is a powerful diagnostic tool. 3-Chloroquinoxalin-2-ol will show a characteristic M/M+2 pattern of approximately 3:1 for the single chlorine atom. In contrast, 2,3-dichloroquinoxaline will exhibit a more complex M/M+2/M+4 pattern of roughly 9:6:1, indicative of two chlorine atoms.
Troubleshooting Common Byproducts
This section addresses specific issues related to byproduct formation and provides actionable solutions grounded in chemical principles.
Issue 1: Contamination with 2,3-Dichloroquinoxaline
Q4: My final product is significantly contaminated with 2,3-dichloroquinoxaline. What went wrong and how can I fix it?
A4: This is a classic issue of either incomplete reaction or over-reaction, depending on your chosen pathway.
-
If using the Selective Hydrolysis route: The presence of 2,3-dichloroquinoxaline indicates an incomplete reaction.
-
Causality: The hydrolysis reaction (SNAr) is kinetically controlled. Insufficient reaction time, temperatures that are too low, or a substoichiometric amount of the hydrolyzing agent (e.g., NaOH, KOH) can halt the reaction prematurely.
-
Troubleshooting Protocol:
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material spot has been fully consumed.
-
Elevate Temperature: Gently increasing the reaction temperature can significantly enhance the rate of nucleophilic substitution.
-
Adjust Stoichiometry: Ensure at least one full equivalent of the base is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but be cautious as a large excess can promote the formation of the dione byproduct.
-
-
-
If using the Direct Chlorination route: This impurity arises from over-chlorination of the quinoxalin-2(1H)-one or quinoxaline-2,3-dione precursor.
-
Causality: Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly reactive.[4][7] Poor temperature control or the use of excess chlorinating agent can lead to the formation of the undesired dichloro- species.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully add a stoichiometric amount (1.0 equivalent) of the chlorinating agent.
-
Temperature Management: Perform the addition of the chlorinating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to the desired temperature. This helps to dissipate heat and control reactivity.
-
-
Issue 2: Contamination with Quinoxaline-2,3-dione
Q5: My reaction has yielded a significant amount of quinoxaline-2,3-dione. How can I avoid this?
A5: This byproduct signals either an incomplete chlorination or excessive hydrolysis.
-
If using the Direct Chlorination route: This is simply unreacted starting material.
-
Causality: The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the chlorinating agent.
-
Troubleshooting Protocol:
-
Increase Reagent Equivalents: A modest increase in the chlorinating agent (e.g., 1.1-1.2 equivalents) may be necessary.
-
Extend Reaction Time/Increase Temperature: Allow more time for the reaction to complete, or cautiously increase the temperature while monitoring via TLC.
-
Ensure Anhydrous Conditions: Chlorinating agents like SOCl₂ and POCl₃ are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent premature quenching.
-
-
-
If using the Selective Hydrolysis route: This indicates that the hydrolysis has proceeded too far, substituting both chlorine atoms.
-
Causality: The second hydrolysis step, while slower than the first, will occur under harsh conditions (high temperature, high concentration of base, or prolonged reaction times).
-
Troubleshooting Protocol:
-
Reduce Base Equivalents: Strictly limit the base to one equivalent.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize the kinetic window where the mono-hydrolysis product is favored.
-
Shorten Reaction Time: Quench the reaction as soon as TLC indicates the consumption of the 2,3-dichloroquinoxaline starting material to prevent the subsequent formation of the dione.
-
-
Table 1: Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Synthetic Route of Origin | Analytical Signature (MS Isotope Pattern) | Primary Cause | Mitigation Strategy |
| 2,3-Dichloroquinoxaline | Selective Hydrolysis | M/M+2/M+4 (9:6:1) | Incomplete hydrolysis | Increase reaction time/temperature; ensure ≥1 eq. of base. |
| Direct Chlorination | M/M+2/M+4 (9:6:1) | Over-chlorination | Use stoichiometric chlorinating agent; control temperature. | |
| Quinoxaline-2,3-dione | Selective Hydrolysis | No chlorine pattern | Over-hydrolysis | Limit base to 1 eq.; reduce temperature/reaction time. |
| Direct Chlorination | No chlorine pattern | Incomplete chlorination | Increase chlorinating agent; ensure anhydrous conditions. | |
| Benzimidazole Derivatives | Precursor Synthesis | No chlorine pattern | Competitive cyclization | Control reaction conditions (e.g., pH, temperature). |
| Colored Impurities | Precursor Synthesis | N/A | Oxidation of o-phenylenediamine | Run initial condensation under an inert (N₂ or Ar) atmosphere.[5] |
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the synthetic pathways and the points at which common byproducts can emerge.
Caption: Figure 1. Primary synthetic routes to 3-Chloroquinoxalin-2-ol.
Caption: Figure 2. Formation pathways for key byproducts.
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2,3-dione Precursor
This protocol is adapted from established methods for cyclocondensation.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend o-phenylenediamine (1.0 eq.) in a suitable solvent such as water or ethanol.
-
Reagent Addition: Add diethyl oxalate (1.1 eq.) to the suspension. If using water, a catalytic amount of hydrochloric acid can be added.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. The solid precipitate (quinoxaline-2,3-dione) is collected by filtration, washed thoroughly with cold water and then a cold organic solvent (like ethanol or ether) to remove unreacted starting materials.
-
Drying: Dry the solid product under vacuum. The product is often sufficiently pure for the next step, but can be recrystallized if necessary.
-
Troubleshooting Note: If colored impurities are observed, ensure the reaction is run under a strict inert atmosphere to prevent oxidation of the diamine.[5]
-
Protocol 2: Selective Hydrolysis of 2,3-Dichloroquinoxaline
This protocol is a general guide for the mono-hydrolysis reaction.[2]
-
Setup: Dissolve 2,3-dichloroquinoxaline (1.0 eq.) in a suitable solvent (e.g., ethanol, dioxane, or DMF) in a round-bottom flask.
-
Base Addition: Prepare a solution of sodium hydroxide or potassium hydroxide (1.0-1.1 eq.) in water and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor closely by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed to achieve high purity.
References
-
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]
-
Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. Speranza Chemical. Available at: [Link]
-
Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Royal Society of Chemistry. Available at: [Link]
-
One-pot synthesis of some (1H)-quinoxalin-2-ones. Academic Journals. Available at: [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Domain. Available at: [Link]
-
Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 3. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 3-Chloroquinoxalin-2-ol
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the purification of crude 3-Chloroquinoxalin-2-ol via recrystallization. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.
Critical Safety & Handling
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Chloroquinoxalin-2-ol and all solvents used.
-
Hazard Profile : 3-Chloroquinoxalin-2-ol is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including impervious gloves, safety goggles with side-shields, and a lab coat. Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust[1][2].
-
Waste Disposal : Dispose of all chemical waste, including mother liquor and contaminated filter paper, in accordance with your institution's hazardous waste disposal procedures.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 3-Chloroquinoxalin-2-ol, presented in a question-and-answer format.
Question: I've added the hot solvent, but my crude material won't fully dissolve. What's wrong?
Answer: This issue typically points to two possibilities: insufficient solvent or the presence of insoluble impurities.
-
Causality : The goal is to create a saturated solution at the solvent's boiling point[3]. If the desired compound's saturation limit has not been reached, more solvent is needed. Alternatively, the crude product may contain impurities (e.g., polymerization by-products, inorganic salts) that are fundamentally insoluble in your chosen solvent.
-
Protocol :
-
Continue adding small aliquots of the boiling solvent to your heated mixture, allowing time for dissolution after each addition.
-
If a solid residue persists after adding a significant volume of solvent (e.g., >20% more than initially estimated), it is likely an insoluble impurity.
-
Proceed to a "hot filtration" step: filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool[4].
-
Question: My solution cooled, but no crystals have formed. What should I do?
Answer: This is a classic case of either using too much solvent or forming a supersaturated solution.
-
Causality : If an excessive volume of solvent was used, the solution may not be saturated enough for crystals to form even at a lower temperature[5][6]. Alternatively, the solution can become supersaturated, a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred[6].
-
Troubleshooting Steps :
-
Induce Nucleation : Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4][6].
-
Seed the Solution : If you have a small crystal of pure 3-Chloroquinoxalin-2-ol, add it to the solution. This "seed crystal" provides a template for further crystallization[3][7].
-
Reduce Solvent Volume : If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly[7].
-
Cool Further : Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization[8].
-
Question: My product separated as an oily liquid instead of solid crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.
-
Causality : This is common for compounds with relatively low melting points or when the solution is too concentrated, causing the solubility limit to be exceeded at a higher temperature[9]. The presence of impurities can also depress the melting point of the mixture, exacerbating the issue.
-
Corrective Actions :
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (10-15%) of additional hot solvent to lower the saturation temperature[7].
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to orient into a crystal lattice[6].
-
Vigorous scratching with a glass rod as the solution cools can sometimes help induce crystallization before the oiling-out temperature is reached[9].
-
Question: My final yield is very low. Where did my product go?
Answer: A low yield is one of the most common frustrations in recrystallization. The loss of product can occur at several stages.
-
Causality & Prevention :
-
Excessive Solvent : Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the cold mother liquor[5]. Prevention: Add solvent portion-wise until the solute just dissolves.
-
Premature Crystallization : If the solution cools during hot filtration, the product will crystallize in the filter paper along with the impurities. Prevention: Use a pre-heated filter funnel and keep the solution near its boiling point during the transfer.
-
Washing with Warm Solvent : Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Prevention: Always wash the crystals with a minimal amount of ice-cold solvent[5].
-
Incomplete Crystallization : Cooling for an insufficient amount of time or not using an ice bath can leave a substantial amount of product in the solution. Prevention: Allow at least 20-30 minutes for cooling at room temperature, followed by 15-20 minutes in an ice bath[4][7].
-
Frequently Asked Questions (FAQs)
What are the properties of an ideal recrystallization solvent for 3-Chloroquinoxalin-2-ol?
The ideal solvent should exhibit the following characteristics[3][10]:
-
High Solvency at High Temperature : It should dissolve the 3-Chloroquinoxalin-2-ol completely when hot (near its boiling point).
-
Low Solvency at Low Temperature : The compound should be sparingly soluble or insoluble in the solvent when cold (at room temperature or in an ice bath).
-
Differential Solubility of Impurities : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
-
Inertness : The solvent must not react with 3-Chloroquinoxalin-2-ol.
Which solvents are recommended for 3-Chloroquinoxalin-2-ol?
While specific solubility data for 3-Chloroquinoxalin-2-ol is not abundant, literature on the purification of similar quinoxaline derivatives suggests several starting points. Ethanol is frequently used for the recrystallization of quinoxalines[11][12][13]. A mixed solvent system, such as methanol/water, has also been reported to be effective[14]. The choice depends on the specific impurities present in your crude material.
| Solvent System | Rationale & Comments | Boiling Point (°C) |
| Ethanol | A good general-purpose polar protic solvent. Often provides a good balance of solvency at high and low temperatures for heterocyclic compounds[11][12]. | 78.4 |
| Methanol/Water | A mixed-solvent system. The compound is dissolved in the more soluble solvent (methanol) when hot, and the less soluble "anti-solvent" (water) is added to induce crystallization upon cooling[14]. | Varies |
| Acetic Acid | Can be effective for highly insoluble compounds. However, its high boiling point makes it difficult to remove from the final product. | 118 |
| DMF | N,N-Dimethylformamide is a powerful polar aprotic solvent. It should be used as a last resort due to its very high boiling point and potential to form stable solvates. | 153 |
How do I confirm the purity of my recrystallized product?
The primary methods for assessing purity are:
-
Melting Point Analysis : A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range[8]. The reported melting point for 3-Chloroquinoxalin-2-ol is around 239°C[15].
-
Thin-Layer Chromatography (TLC) : A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the recrystallized product to the crude material to visualize the removal of impurities.
-
Spectroscopic Analysis : Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities[16].
Standardized Recrystallization Protocol
This protocol provides a detailed, step-by-step methodology for the purification of 3-Chloroquinoxalin-2-ol.
dot
Caption: Decision tree for troubleshooting recrystallization.
References
-
PubChem . 3-Chloroquinoxalin-2-ol. National Center for Biotechnology Information. [Link]
-
Heravi, M. M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Results in Chemistry. [Link]
-
Biocyclopedia . Problems in recrystallization. [Link]
-
ResearchGate . An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
University of California, Los Angeles (UCLA) Chemistry . Recrystallization. [Link]
-
University of York Chemistry . Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts . 3.6F: Troubleshooting (Crystallization). [Link]
-
Al-Suwaidan, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports. [Link]
-
University of Rochester Chemistry . Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts . 2.1: Recrystallization. [Link]
-
PubChem . 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information. [Link]
-
Professor Dave Explains . (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Calgary Chemistry . Solubility of Organic Compounds. [Link]
-
Abdel-Hafez, A. A., et al. (2010). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Professor Dave Explains . (2020). Recrystallization. YouTube. [Link]
-
Chemistry LibreTexts . Recrystallization. [Link]
- Google Patents. Process for the purification of 7-chloroquinoline-8-carboxylic acids.
- Google Patents.
-
Organic Chemistry Portal . Synthesis of quinoxalinones. [Link]
-
Stepanova, E. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC. Molecules. [Link]
-
Reddy, G. J., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]
-
Chemsrc . 3-AMINO-QUINOXALINE-2-OL. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. mt.com [mt.com]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. 3-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 302705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Quinoxaline Isomers
Welcome to the Technical Support Center for the chromatographic separation of quinoxaline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered in the purification of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Navigating the Challenges of Quinoxaline Isomer Separation
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science.[1] However, their synthesis often yields mixtures of isomers—be it constitutional, positional, or stereoisomers—presenting significant purification challenges due to their similar physicochemical properties. This section provides a strategic overview of the techniques and considerations for tackling these separations.
The Nature of the Isomer Separation Problem
The difficulty in separating quinoxaline isomers stems from their subtle structural differences, which translate to minimal variations in polarity, solubility, and other properties exploited by chromatographic techniques. A successful separation hinges on amplifying these minor differences through the careful selection of stationary and mobile phases.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of quinoxaline isomers, providing potential causes and actionable solutions.
Issue 1: Poor or No Separation of Isomers
-
Symptom: Isomers co-elute as a single peak or show very poor resolution (Rs < 1.5).
-
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Inappropriate Stationary Phase | For positional isomers, consider switching from standard silica gel to a stationary phase offering different selectivity, such as a phenyl-based column for RP-HPLC, which can enhance separation through π-π interactions.[2] For enantiomers, a chiral stationary phase (CSP) is essential. | Different stationary phases offer varied interaction mechanisms (hydrophobic, dipole-dipole, π-π stacking, steric hindrance) that can be exploited to resolve isomers with subtle structural differences. |
| Suboptimal Mobile Phase | Systematically screen different solvent systems. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethyl acetate). For reverse-phase, adjust the ratio of water and an organic modifier like acetonitrile or methanol.[3] | The mobile phase composition directly influences the partitioning of the isomers between the stationary and mobile phases. Altering the solvent strength and selectivity can significantly impact resolution. |
| Isocratic Elution Insufficient | Implement a gradient elution. A shallow gradient, where the mobile phase composition changes slowly over time, can effectively separate closely eluting isomers.[2] | Gradient elution helps to focus the analyte bands as they travel through the column, leading to sharper peaks and improved resolution, especially for complex mixtures with a wide range of polarities. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter selectivity. | Temperature affects solvent viscosity and the kinetics of mass transfer between the mobile and stationary phases, thereby influencing retention times and selectivity. |
Issue 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Secondary Interactions with Silica | For basic quinoxaline derivatives, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[2][4] | The basic modifier neutralizes acidic silanol groups on the silica surface, preventing strong secondary interactions that cause peak tailing. |
| Mobile Phase pH | For ionizable quinoxalines in RP-HPLC, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form.[3] | Suppressing the ionization of the analyte leads to more consistent interactions with the stationary phase and improved peak shape. |
| Column Overload | Reduce the amount of sample loaded onto the column. | Exceeding the column's loading capacity leads to a non-linear adsorption isotherm, resulting in peak distortion. |
Issue 3: Low or No Recovery of Compound
-
Symptom: The desired quinoxaline isomer is not eluting from the column, or the yield is significantly lower than expected.
-
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Compound Instability on Silica | Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[2] Deactivate the silica by pre-flushing the column with a solvent system containing 1-3% triethylamine, or switch to a more inert stationary phase like alumina.[2] | The acidic surface of silica can cause degradation of sensitive compounds. Deactivation or using a different stationary phase minimizes these unwanted reactions. |
| Irreversible Adsorption | If the compound is very polar, it may bind irreversibly to a normal-phase column. Increase the polarity of the mobile phase significantly or switch to a reverse-phase or HILIC method.[5] | The mobile phase may not be strong enough to overcome the strong interactions between a polar analyte and a polar stationary phase. |
| Precipitation on the Column | Ensure the sample is fully dissolved in the loading solvent. If solubility is low in the mobile phase, use a stronger solvent for dissolution or employ a dry loading technique.[2] | If the sample precipitates at the head of the column, it will not chromatograph properly, leading to poor recovery and resolution. |
Troubleshooting Workflow for Poor Isomer Separation
Caption: A decision-making workflow for troubleshooting poor separation of quinoxaline isomers.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for novel quinoxaline constitutional isomers?
A1: Begin with thin-layer chromatography (TLC) to screen various solvent systems. A common starting point for many quinoxaline derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for your target compounds. This will provide a good starting point for scaling up to flash column chromatography. For preparative HPLC, a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like 0.1% formic acid, is a robust starting point.[6]
Q2: How can I separate enantiomers of a chiral quinoxaline derivative?
A2: The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP) in HPLC or SFC. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often a good first choice. The mobile phase is typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[7] Screening different CSPs and mobile phase compositions is usually necessary to find the optimal conditions.
Q3: My quinoxaline isomers are very polar. They either don't move from the baseline in normal-phase or elute in the solvent front in reverse-phase. What should I do?
A3: This is a common challenge with highly polar analytes. Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of water.[5][8] In HILIC, water is the strong eluting solvent, which allows for the retention and separation of very polar compounds that are poorly retained in reverse-phase.
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for quinoxaline isomer separation?
A4: Yes, SFC is an excellent technique for both chiral and achiral separation of isomers and is often considered a "greener" alternative to normal-phase HPLC.[9] It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (like methanol). SFC can provide very fast and efficient separations, and the selectivity can be different from that observed in HPLC, potentially resolving isomers that are difficult to separate by other means.[10]
Q5: The separation I developed on a TLC plate is not replicating on the flash column. Why is this happening?
A5: This discrepancy can arise from several factors. The silica gel used for TLC plates and flash columns can have different activities. The heat generated during the packing and running of a flash column can also affect the separation.[2] To improve reproducibility, ensure the column is well-packed and thoroughly equilibrated with the mobile phase before loading the sample. It is also beneficial to use the same batch of silica gel for both TLC and column chromatography if possible.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Positional Quinoxaline Isomers
This protocol outlines a general procedure for separating positional isomers of a quinoxaline derivative using normal-phase flash chromatography.
-
Method Development with TLC:
-
Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, toluene/acetone).
-
Identify a solvent system that provides the best possible separation between the isomers, aiming for a ΔRf of at least 0.1.
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column based on the amount of sample to be purified.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility, perform a "dry loading": dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, applying gentle pressure if necessary.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compounds by performing TLC on the collected fractions.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing each pure isomer based on the TLC analysis.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compounds.
-
Protocol 2: Preparative HPLC for Challenging Quinoxaline Isomer Separations
For isomers that are difficult to separate by flash chromatography, preparative HPLC offers higher resolution.
-
Analytical Method Development:
-
Using an analytical HPLC system, screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., water/acetonitrile, water/methanol with 0.1% formic or acetic acid).
-
Develop a gradient or isocratic method that provides baseline separation of the isomers.
-
-
Scaling Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase chemistry as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column. A common scaling factor is based on the square of the ratio of the column diameters.
-
Dissolve the isomer mixture in the mobile phase or a compatible solvent.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the retention times determined from the analytical method, using a fraction collector.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent to isolate the purified isomers.
-
Section 5: Method Validation and Data Presentation
For quantitative analysis or quality control purposes, the developed chromatographic method must be validated.[11][12]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components, including other isomers. | Baseline resolution (Rs ≥ 1.5) between the peaks of interest. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Example Data for Quinoxaline Analysis by HPLC
The following table presents typical performance data for a validated HPLC method for quinoxaline analysis, which can be adapted for isomer-specific methods.[13]
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | LOD | LOQ |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg |
Section 6: Advanced Separation Strategies
Method Development Workflow for Quinoxaline Isomers
Caption: A comprehensive workflow for developing a chromatographic method for the separation of quinoxaline isomers.
References
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]
- Liu, et al. (2023).
- Morita, H., et al. (1980). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry.
- Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
- NIH. (2014).
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
- Inorganica Chimica Acta. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. Inorganica Chimica Acta.
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
- Priyanka Mondal, et al. (2024). Analytical method development and validation are ongoing processes integral to research and development activities. World Journal of Pharmaceutical Research.
- Durel, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
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- ChemistryViews. (2012).
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- UVaDOC Principal. (2020).
- Chemistry For Everyone. (2025).
- Research Journal of Science and Technology. (2022).
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- Bio-Rad. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved from [Link]
- Springer. (n.d.).
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BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
- IOSR Journal of Pharmacy. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Springer Nature Experiments. (n.d.).
- PubMed. (2024).
- Reddit. (2025).
- IJMCA. (n.d.). Medicinal Chemistry & Analysis.
- Organic Syntheses. (2025).
- ResearchGate. (2014). What are the retention factor (Rf) values of common secondary metabolites in plants and algae?
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How to avoid N-oxide formation in quinoxaline reactions
A Guide to Preventing and Troubleshooting N-Oxide Formation
Introduction: The Challenge of N-Oxide Formation
Quinoxaline scaffolds are pivotal in medicinal chemistry and materials science. However, their synthesis is often plagued by the unintended formation of quinoxaline N-oxides. This occurs when the nitrogen atoms of the pyrazine ring are oxidized, leading to a significant byproduct that complicates purification and reduces the yield of the desired product.[1]
This guide provides researchers, chemists, and drug development professionals with a comprehensive resource to understand, prevent, and troubleshoot the formation of N-oxide impurities during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an unexpected polar spot on my TLC. Could it be a quinoxaline N-oxide? A: Yes, this is a strong possibility. N-oxides are significantly more polar than their parent quinoxaline due to the N+-O- bond. If you observe a new, more polar byproduct, especially under oxidative or high-temperature conditions, it warrants investigation as a potential N-oxide.
Q2: What are the most common causes of N-oxide formation? A: The primary cause is over-oxidation.[1] This can happen intentionally through the use of strong oxidizing agents or unintentionally due to harsh reaction conditions, prolonged exposure to atmospheric oxygen at high temperatures, or the use of solvents that can act as oxidants (e.g., DMSO at elevated temperatures).[1]
Q3: Can I run my reaction open to the air? A: It depends. For many quinoxaline syntheses, the final aromatization step from a dihydroquinoxaline intermediate relies on a mild oxidant, and atmospheric oxygen is often sufficient.[1] However, if the reaction is heated for an extended period, this continuous exposure to air can lead to over-oxidation and N-oxide formation.[1] A common strategy is to first allow the initial condensation to complete and then introduce air to facilitate aromatization.
Q4: My starting materials are pure, but I still get N-oxides. What should I check next? A: Examine your reaction conditions. High temperatures and long reaction times, even under a nominally inert atmosphere, can promote N-oxide formation. Also, check your solvent. Some solvents, like DMSO, can act as oxidants at higher temperatures.[1]
Q5: I've already formed a significant amount of N-oxide. Can I reverse it? A: Yes, post-synthesis deoxygenation is a viable strategy. Quinoxaline N-oxides can be reduced back to the parent quinoxaline using various reducing agents. This is discussed in detail in Section 5.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving N-oxide formation issues.
Problem: Significant N-Oxide Formation Detected in Crude Product
The diagram below outlines a logical workflow to troubleshoot this common issue.
Caption: Troubleshooting workflow for N-oxide formation.
Causality Behind Experimental Choices
-
Choice of Oxidant: The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This condensation often forms a dihydroquinoxaline intermediate which must be oxidized to the final aromatic product.
-
Problem: Strong, non-selective oxidants like peroxy acids (e.g., m-CPBA) or even excess hydrogen peroxide can oxidize the product nitrogens as readily as the intermediate.[3][4]
-
Solution: Employ milder or more controlled oxidizing systems. Often, simply stirring the reaction mixture in the presence of air is sufficient for aromatization.[1] For more stubborn cases, catalytic systems like I₂ in DMSO can be effective, where DMSO acts as the terminal oxidant in a controlled manner.[5]
-
-
Reaction Atmosphere: Oxygen in the air is a potent oxidant, especially at elevated temperatures over long periods.
-
Problem: Running a reaction at reflux in an open flask for many hours provides ideal conditions for N-oxide formation.
-
Solution: Conduct the initial condensation phase under an inert atmosphere (Nitrogen or Argon) to protect the starting materials and the quinoxaline product.[1][6] If oxidation is required for aromatization, the inert atmosphere can be replaced with air once the condensation is complete (as monitored by TLC).
-
-
Temperature and Time:
-
Problem: Higher temperatures increase the rate of all reactions, including the undesirable oxidation of the quinoxaline nitrogen. Prolonged heating provides more opportunity for this side reaction to occur.
-
Solution: Aim for the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Many modern catalytic methods allow for quinoxaline synthesis at room temperature, significantly reducing the risk of N-oxide formation.[7]
-
Preventative Strategies & Protocols
The best way to deal with N-oxides is to avoid their formation in the first place.
Strategy 1: Catalyst Selection for Mild Conditions
Many modern methods avoid harsh conditions by using efficient catalysts that promote the condensation and subsequent aromatization at or near room temperature.
| Catalyst Type | Example | Typical Conditions | Benefit for N-Oxide Avoidance | Reference |
| Heterogeneous Catalysts | Alumina-supported heteropolyoxometalates | Toluene, Room Temp | Excellent yields at mild temperature minimize thermal oxidation. | [7] |
| Lewis Acids | Cerium(IV) ammonium nitrate (CAN) | Water, Room Temp | Mild, aqueous conditions prevent over-oxidation. | [8] |
| Metal-Free Catalysts | Iodine (catalytic) | DMSO, 80-100 °C | Controlled oxidation where DMSO is the oxidant, often selective for aromatization over N-oxidation. | [5] |
Protocol 1: Room-Temperature Synthesis using a Heterogeneous Catalyst [7]
This protocol demonstrates the synthesis of 2,3-diphenylquinoxaline using a recyclable alumina-supported catalyst, minimizing the risk of N-oxide formation.
-
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (7 mL)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
-
Procedure:
-
Combine o-phenylenediamine, benzil, and the catalyst in a round-bottom flask.
-
Add toluene and stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
-
Post-Reaction Remediation: Deoxygenation of N-Oxides
If N-oxide formation is unavoidable, the most effective solution is to reduce the N-oxide back to the parent quinoxaline after the initial reaction and purification.
Caption: General scheme for N-oxide deoxygenation.
Common Deoxygenation Reagents
A variety of reagents can effectively deoxygenate heteroaromatic N-oxides.[9] The choice depends on the functional group tolerance of your specific molecule.
| Reagent | Typical Conditions | Pros | Cons |
| Trivalent Phosphorus (e.g., PCl₃, PPh₃) | Inert solvent (e.g., CHCl₃, DCM), 0 °C to RT | Highly effective, common | Stoichiometric phosphorus byproducts can complicate workup. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/alcoholic solvent, RT to reflux | Inexpensive, effective | Requires aqueous conditions, may not be suitable for water-sensitive substrates. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol/Ethanol, H₂ atmosphere | Clean, byproduct is water | May reduce other functional groups (alkenes, alkynes, nitro groups). |
| Titanium(III) Chloride (TiCl₃) | Aqueous/organic mixture | Powerful reducing agent | Can be harsh, sensitive to air and moisture. |
Protocol 2: Deoxygenation using Phosphorus Trichloride (PCl₃)
This protocol is a widely used and effective method for removing the N-oxide group.
-
Safety Note: Phosphorus trichloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Materials:
-
Crude product containing quinoxaline N-oxide (1 mmol)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (10 mL)
-
Phosphorus trichloride (PCl₃) (1.2 mmol)
-
-
Procedure:
-
Dissolve the crude product in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the N-oxide spot has disappeared.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: Exothermic reaction and gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid/oil by column chromatography or recrystallization.
-
References
- Benchchem. (n.d.). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
-
Geronikaki, A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(15), 4937. Available from: [Link]
-
Gomez-Caro, C., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Química Nova, 34(3), 429-434. Available from: [Link]
-
Majumder, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(38), 23567-23595. Available from: [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
-
Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]
-
Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Al-Tel, T. H., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(15), 6291-6303. Available from: [Link]
-
Ramírez-Marquez, C., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry, 2014, 853965. Available from: [Link]
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- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 9. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Quinoxaline Derivatives in Organic Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet significant challenge of dissolving quinoxaline derivatives in organic solvents. Poor solubility is a frequent bottleneck in experimental workflows, impacting everything from reaction kinetics to the reliability of biological assays.[1][2]
This resource is structured to address specific issues you may encounter in the lab. We will delve into the underlying chemical principles of solubility and provide validated, step-by-step protocols to help you achieve consistent and reliable results.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might be facing during your experiments.
Issue 1: My quinoxaline derivative precipitates out of solution when I add it to my reaction mixture or assay buffer.
Root Cause Analysis:
Quinoxaline derivatives, with their characteristic aromatic structure, are often poorly soluble in aqueous solutions and can even precipitate from organic solvents if the polarity of the medium changes.[1] This is a common issue when transitioning from a high-concentration stock solution (usually in a strong organic solvent like DMSO) to a final, more aqueous environment for a biological assay.[1]
Immediate Corrective Actions:
-
Solvent Screening: A systematic screening of various organic solvents is a crucial first step. The goal is to find a solvent or solvent system that can dissolve your compound at the desired concentration.[3]
-
Co-solvent System: Employ a co-solvent system. This involves using a mixture of a strong organic solvent (like DMSO or DMF) with a more volatile and less polar solvent (such as THF, acetone, or ethanol).[1][4][] The strong solvent initially dissolves the compound, and the secondary solvent helps to maintain solubility in the final mixture.
Long-Term Solutions & Best Practices:
-
pH Adjustment: Since many quinoxaline derivatives are weak bases, altering the pH of your solution can significantly enhance solubility by promoting ionization.[1][] For basic quinoxalines, lowering the pH will lead to protonation of the nitrogen atoms, forming a more soluble salt.[6]
-
Structural Modification: If solubility issues persist and are a major roadblock, consider structural modifications to the quinoxaline core. Introducing polar or ionizable groups, such as amino groups, can increase aqueous solubility.[3][7][8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of quinoxaline derivatives.
Q1: What are the best initial organic solvents to try for dissolving a new quinoxaline derivative?
For initial solubility screening, it is recommended to test a range of solvents with varying polarities. A good starting point includes:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for quinoxaline derivatives due to their high polarity and ability to form strong intermolecular interactions.[9]
-
Ethers: Tetrahydrofuran (THF) can be effective, especially for less polar derivatives.
-
Alcohols: Methanol and ethanol are good choices, particularly for derivatives with some capacity for hydrogen bonding.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can dissolve many organic compounds but should be used with caution due to their volatility and potential reactivity.
It's important to note that while DMSO and DMF are powerful solvents, they can be difficult to remove and may interfere with certain biological assays.[9]
Q2: How can I improve the solubility of my quinoxaline derivative without chemically modifying it?
Several formulation strategies can be employed to enhance solubility:
-
Co-solvency: As mentioned earlier, using a mixture of solvents is a powerful technique. The addition of a water-miscible co-solvent can reduce the overall polarity of an aqueous system, thereby increasing the solubility of a hydrophobic compound.[1][4][]
-
Use of Surfactants: Surfactants, or surface-active agents, can significantly increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug molecules.[10][11] This effectively creates a microenvironment where the compound can remain in solution.
-
Solid Dispersion Technique: This method involves dispersing the quinoxaline derivative in a hydrophilic polymer matrix at a molecular level.[12][13] This enhances the wettability and dissolution rate of the compound. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Q3: Can pH adjustment negatively impact my experiment?
Yes, while pH adjustment is a powerful tool, it's crucial to consider its potential effects on your specific experiment.[1]
-
Assay Interference: Changes in pH can alter the activity of enzymes or the binding affinity of your compound to its target.
-
Compound Stability: Some quinoxaline derivatives may not be stable at certain pH values.
-
Buffer Compatibility: Ensure that the adjusted pH is compatible with your buffer system. High salt concentrations from buffers can sometimes lead to a "salting out" effect, where the solubility of your compound decreases.[6]
It is always recommended to run appropriate controls to assess the impact of pH changes on your experimental system.
Q4: How do I quantitatively measure the solubility of my quinoxaline derivative?
A standard and reliable method for determining equilibrium solubility is the shake-flask method.[14]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a quinoxaline derivative in a specific solvent at a controlled temperature.
Materials:
-
Your quinoxaline derivative (solid)
-
Selected organic solvent(s)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[15][16]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid quinoxaline derivative to a vial containing a known volume of the chosen solvent. The key is to have undissolved solid remaining to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of your quinoxaline derivative with known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method like HPLC or UV-Vis spectrophotometry.[15][16]
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standards against their concentrations.
-
Determine the concentration of your quinoxaline derivative in the filtered sample by interpolating its analytical signal on the calibration curve.[15]
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: Decision-making workflow for troubleshooting poor solubility.
Data Presentation: Solubility Enhancement Techniques
The following table summarizes various techniques for improving the solubility of quinoxaline derivatives, along with their primary mechanisms and key considerations.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous medium.[1] | Simple to implement.[1] | Can affect biological activity; may not be suitable for all assays.[1] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water.[1] | Highly effective for ionizable compounds.[1] | Can alter assay conditions and compound stability.[1] |
| Surfactants | Form micelles that encapsulate the compound, increasing its apparent solubility.[1] | Can significantly increase solubility.[1] | May interfere with the assay or exhibit cytotoxicity.[1] |
| Solid Dispersion | Disperses the compound in a hydrophilic polymer matrix, enhancing wettability and dissolution. | Can significantly improve bioavailability. | Requires more complex formulation development. |
| Structural Modification | Introduces polar or ionizable groups to the molecule.[3][7] | Can provide a permanent solution to solubility issues. | Requires synthetic chemistry expertise and may alter biological activity. |
References
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. [Link]
-
Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. ResearchGate. [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Mechanochemical Acceptor Engineering for NIR-I and NIR-II Fluorophores Enabling Orthogonal Ureter-Vascular Image-Guided Surgery. American Chemical Society. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. [Link]
-
Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. [Link]
-
Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. ACS Publications. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Materials Today: Proceedings. [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. [Link]
-
A Review on Solid Dispersion Drug Delivery System. Juniper Publishers. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]
-
When poor solubility becomes an issue: From early stage to proof of concept. ResearchGate. [Link]
-
(PDF) Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives-A Review. Pharmacophore. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. [Link]
-
DMF Work-up and Solubility Issues. Reddit. [Link]
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Technical Support Center: A-Z Guide to Preventing Dehalogenation in Palladium Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging side reaction of dehalogenation. Here, we move beyond simple protocols to explain the underlying causes of this issue and provide actionable, field-proven strategies to mitigate it, ensuring the integrity and yield of your desired products.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding dehalogenation.
Q1: What exactly is dehalogenation and why is it detrimental to my reaction?
A: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of your aryl or vinyl halide is replaced by a hydrogen atom.[1][2][3] This results in a "reduced" byproduct, often referred to as a hydrodehalogenated or proto-dehalogenated compound.[1] This side reaction is problematic for two main reasons: it consumes your starting material, thereby lowering the yield of your desired cross-coupled product, and it introduces an often difficult-to-separate impurity, complicating purification.[1][2][3]
Q2: What are the primary drivers of dehalogenation in my coupling reaction?
A: Dehalogenation is typically promoted by the formation of a palladium-hydride (Pd-H) species.[4] This can arise from several sources within your reaction mixture, including:
-
Solvents: Protic solvents like alcohols, and even some aprotic polar solvents like DMF, can act as hydride donors.[1][2][5][6]
-
Bases: Certain bases, particularly amine bases, can be a source of hydrides.[1][6] The strength and type of base are critical factors.[1][5]
-
Water: Trace amounts of water can also contribute to the formation of Pd-H species.[4]
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway can become more prominent.[1]
Q3: How can I quickly determine if dehalogenation is the main issue?
A: The most straightforward way to identify a dehalogenation byproduct is through analysis of the crude reaction mixture. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. The dehalogenated product will have a molecular weight corresponding to the replacement of the halogen atom with a hydrogen atom.
Q4: My reaction shows significant dehalogenation. What are the first troubleshooting steps I should take?
A: When faced with significant dehalogenation, a systematic approach is key. Here are the initial parameters to investigate:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands often favor the desired reductive elimination pathway over dehalogenation.[1][2][3]
-
Base Selection: Re-evaluate your choice of base. If you are using an amine base, consider switching to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3]
-
Solvent System: If you are using a protic solvent or DMF, switch to a non-polar aprotic solvent like toluene or dioxane.[1][3][7]
-
Temperature: Higher temperatures can sometimes accelerate dehalogenation.[1] Try running the reaction at a lower temperature.[3]
In-Depth Troubleshooting Guides
For a more detailed approach, the following sections provide a deeper dive into the key parameters that influence dehalogenation.
The Critical Role of Ligands
The choice of ligand is arguably the most influential factor in controlling dehalogenation. The ligand modulates the electronic and steric environment of the palladium center, directly impacting the relative rates of the desired coupling and undesired side reactions.
Causality: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective at suppressing dehalogenation.[1] These ligands promote the reductive elimination of the desired product from the palladium center and can stabilize the catalyst.[3]
Comparative Ligand Performance
| Ligand Type | Common Examples | Tendency for Dehalogenation | Rationale |
| Less Bulky, Electron-Poor | PPh₃ | Higher | Can lead to slower reductive elimination, allowing more time for competing dehalogenation pathways. |
| Bulky, Electron-Rich | XPhos, SPhos, RuPhos | Lower | These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Variable | Can be highly effective in certain systems, offering an alternative to phosphine ligands.[8][9][10] |
The Influence of the Base
The base plays a multifaceted role in palladium-catalyzed coupling reactions, and its choice can significantly impact the extent of dehalogenation.
Causality: Stronger bases can sometimes promote side reactions.[5] Amine bases, in particular, can act as hydride sources, leading to the formation of Pd-H species that drive dehalogenation.[1][6] Weaker, inorganic bases are often a better choice when dehalogenation is a concern.[3]
Base Selection Guide
| Base Type | Common Examples | Tendency for Dehalogenation | Recommendations |
| Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Higher | If dehalogenation is observed, consider switching to an inorganic base.[1] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Lower | Often a good first choice to minimize dehalogenation.[1] |
| Inorganic Phosphates | K₃PO₄ | Lower | A stronger inorganic base that is often effective when carbonates are not sufficient.[1] |
| Alkoxides | NaOtBu, KOtBu | Variable | Very strong bases that can be effective but may also promote dehalogenation in some systems.[5] |
Solvent Effects on Dehalogenation
The reaction solvent can be a direct participant in the dehalogenation side reaction by acting as a hydride donor.
Causality: Protic solvents, such as alcohols, can be oxidized by the palladium complex to generate palladium hydride species.[2][5] Some polar aprotic solvents, like DMF, can also be a source of hydrides.[1][7] Non-polar aprotic solvents are generally preferred to minimize this side reaction.[1][3]
Solvent Recommendation Table
| Solvent Type | Common Examples | Tendency for Dehalogenation | Rationale |
| Protic | Methanol, Ethanol | High | Can be oxidized to generate Pd-H species.[5] |
| Polar Aprotic | DMF, Dioxane | Moderate to High | Can act as hydride donors.[1][7] |
| Non-Polar Aprotic | Toluene, THF | Low | Less likely to act as hydride donors.[1][3] |
The Impact of Substrate and Reaction Conditions
The nature of your starting materials and the reaction temperature can also influence the prevalence of dehalogenation.
-
Aryl Halide Reactivity: The propensity for dehalogenation often follows the reactivity of the halide: I > Br > Cl.[4] While aryl iodides are more reactive in the desired coupling, they are also more susceptible to dehalogenation.[4]
-
Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides can be more prone to dehalogenation.[4]
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Experimental Protocols & Workflows
Protocol 1: Systematic Screening to Mitigate Dehalogenation in Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening ligands and bases to reduce dehalogenation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (0.04 mmol, 4 mol%)
-
Base (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid (or ester), and base.
-
In a separate vial, dissolve the palladium precatalyst and ligand in the solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
Screening Variables:
-
Ligands: Test a panel of ligands, including a standard ligand like PPh₃ and more specialized, bulky ligands such as XPhos and SPhos.
-
Bases: Screen a variety of bases, starting with inorganic options like K₂CO₃, Cs₂CO₃, and K₃PO₄.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps and a troubleshooting workflow.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for Efficient Cross-Coupling of Chloroquinoxalines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the critical parameter of base selection in palladium-catalyzed cross-coupling reactions of chloroquinoxalines.
The quinoxaline scaffold is a privileged heterocycle in medicinal chemistry and materials science.[1] Functionalization of the quinoxaline core, often starting from readily available chloro-derivatives, is frequently achieved through powerful bond-forming methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3] Success in these transformations is a delicate interplay of catalyst, ligand, solvent, and, crucially, the base. The choice of base can dramatically influence reaction efficiency, yield, and the side product profile.[4]
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and to effectively troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several critical roles in the catalytic cycle of cross-coupling reactions.[4] Its primary functions are:
-
Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[4] For Sonogashira couplings, the base deprotonates the terminal alkyne, generating the copper acetylide in situ, which is the active nucleophile.[5] In Buchwald-Hartwig aminations, the base deprotonates the amine or the palladium-amine complex to form a more reactive palladium-amido complex.[6]
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HX) that is generated during the catalytic cycle, preventing it from protonating the amine nucleophile (in Sonogashira and Buchwald-Hartwig reactions) or creating an acidic environment that could lead to side reactions like protodeboronation in Suzuki couplings.[5][7]
-
Facilitating Catalyst Turnover: In some cases, the base can influence the regeneration of the active Pd(0) catalyst at the end of the cycle.
Q2: How does the electron-deficient nature of the chloroquinoxaline ring affect base selection?
A2: The quinoxaline ring system is electron-deficient due to the presence of the two nitrogen atoms. This has two main consequences for cross-coupling reactions. First, the C-Cl bond at the 2- or 3-position is activated towards oxidative addition to the palladium catalyst.[8] Second, the ring is more susceptible to nucleophilic attack. This means that a competing SNAr (Nucleophilic Aromatic Substitution) pathway can occur, especially with strong nucleophiles and highly polar aprotic solvents.[9] Therefore, the choice of base must be carefully considered to favor the desired cross-coupling reaction over the SNAr pathway. For instance, using a non-nucleophilic, yet sufficiently strong, base is often preferred.[9]
Q3: What are the main differences between inorganic and organic bases in these reactions?
A3: Both inorganic and organic bases are widely used, and the choice depends on the specific reaction, substrates, and solvent system.[4]
-
Inorganic Bases: (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are the most commonly used bases in Suzuki-Miyaura couplings.[4] They are generally inexpensive and effective. However, their solubility in organic solvents can be low, often requiring the addition of water, which can create a biphasic reaction mixture.[7] This can sometimes lead to issues with reproducibility if not properly controlled.
-
Organic Bases: (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), DBU) are often used in Sonogashira and some Buchwald-Hartwig reactions.[6][10] They are typically soluble in organic solvents, leading to homogeneous reaction mixtures. However, some organic bases, like amines, can also act as ligands and coordinate to the palladium center, potentially inhibiting the catalytic activity.[11]
Q4: Can the choice of base lead to dehalogenation of my chloroquinoxaline?
A4: Yes, hydrodehalogenation (the replacement of the chlorine atom with a hydrogen atom) is a common side reaction in palladium-catalyzed cross-coupling. The base can play a role in this process. Strong bases can sometimes promote the formation of palladium hydride species, which are responsible for dehalogenation. Additionally, if the reaction mixture contains sources of hydrides (e.g., water, alcohols as solvents), certain bases can facilitate the generation of these detrimental palladium hydrides. Careful selection of a base and anhydrous reaction conditions can help to minimize this side reaction.[9]
Troubleshooting Guide: Base-Related Issues in Chloroquinoxaline Cross-Coupling
This section addresses common problems encountered during the cross-coupling of chloroquinoxalines and provides a systematic approach to troubleshooting, with a focus on the role of the base.
Problem 1: Low or No Conversion of the Chloroquinoxaline Starting Material
| Possible Cause | Recommended Solution |
| Insufficient Base Strength: The base may be too weak to effectively promote the key steps in the catalytic cycle (e.g., boronic acid activation, alkyne deprotonation, or amine deprotonation). | Switch to a stronger base. For Suzuki reactions, consider moving from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations with less nucleophilic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS may be necessary.[12] |
| Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent system, leading to a low effective concentration. | For inorganic bases, ensure they are finely powdered to maximize surface area.[11] Consider adding a small amount of water to solubilize the base in Suzuki reactions, but be mindful of potential side reactions.[7] Alternatively, switch to a more soluble organic base if compatible with the reaction. |
| Base-Induced Catalyst Inhibition: Certain bases, particularly amine bases, can coordinate to the palladium center and inhibit its catalytic activity. | If using an amine base, consider switching to an inorganic base. If an organic base is necessary, screen different options as their coordination ability can vary.[11] |
Problem 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
| Hydrodehalogenation: The base may be promoting the formation of palladium hydride species, leading to the replacement of the chloro group with hydrogen. | Use a less harsh base. Ensure strictly anhydrous conditions. Avoid solvents that can act as hydride donors (e.g., isopropanol).[9] |
| Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki reactions and can be promoted by the presence of oxygen. While not directly a base issue, the reaction conditions, including the base, can influence this pathway. | Thoroughly degas all solvents and reagents.[11] Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). |
| SNAr (Nucleophilic Aromatic Substitution): The combination of a strong nucleophile and a highly polar solvent can favor direct displacement of the chloro group, bypassing the palladium catalyst. | Use a less polar solvent. Employ a non-nucleophilic base. The catalytic conditions of a Buchwald-Hartwig amination, for example, can often favor the desired C-N coupling over SNAr even with nucleophilic amines.[9] |
| Hydrolysis of Base-Sensitive Functional Groups: Strong bases like alkoxides can hydrolyze esters or other sensitive functional groups on the chloroquinoxaline or the coupling partner. | Use a weaker base such as K₂CO₃ or K₃PO₄.[12] If a strong base is required for reactivity, consider running the reaction at a lower temperature or using a base with greater steric hindrance. |
Data Presentation: A Comparative Look at Bases
The selection of an optimal base is often empirical and requires screening. The following tables provide a starting point for this process.
Table 1: Common Bases for Cross-Coupling Reactions and Their Properties
| Base | Formula | pKₐ of Conjugate Acid (in H₂O, unless noted) | Category | Common Applications |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Inorganic, Weak | Suzuki-Miyaura |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic, Weak | Suzuki-Miyaura, Buchwald-Hartwig |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Inorganic, Weak | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig |
| Potassium Phosphate | K₃PO₄ | 12.3 | Inorganic, Moderate | Suzuki-Miyaura, Buchwald-Hartwig[7] |
| Sodium tert-butoxide | NaOtBu | ~19 (in DMSO) | Organic, Strong | Buchwald-Hartwig[12] |
| Triethylamine | Et₃N | 10.8 | Organic, Amine | Sonogashira[10] |
| Diisopropylethylamine | DIPEA | 11.0 | Organic, Amine (hindered) | Sonogashira |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 (in MeCN) | Organic, Amidine | Sonogashira, Buchwald-Hartwig |
Table 2: Example Conditions for Cross-Coupling of Chloroquinoxalines with Various Bases
| Reaction Type | Chloroquinoxaline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2,6-dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | ~90 | [13] |
| Suzuki-Miyaura | 2,3-dichloroquinoxaline | 2-pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 55-80 | [14] |
| Buchwald-Hartwig | 2-chloro-8-iodoquinoxaline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [15][16] |
| Buchwald-Hartwig | 3-chloroquinoxalinone | Various amides | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | - | Good to Excellent | [17] |
| Sonogashira | 4,6-dibromo-3-butylcinnoline* | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | 50 | High | [18] |
*Note: While not a quinoxaline, this cinnoline example provides relevant conditions for a similar nitrogen-containing heterocycle.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling of a Chloroquinoxaline
This protocol outlines a parallel screening approach to efficiently identify the optimal base for a given Suzuki-Miyaura reaction.
-
Preparation of Reaction Vials: In a glovebox, arrange an array of oven-dried reaction vials, each with a magnetic stir bar.
-
Addition of Solids: To each vial, add the chloroquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%)).
-
Addition of Bases: To each designated vial, add a different base (2.0-3.0 equiv) from a pre-weighed stock. Ensure the bases are finely powdered.
-
Inert Atmosphere: Seal the vials with septum caps and remove them from the glovebox.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the chloroquinoxaline.
-
Reaction: Place the vials in a pre-heated aluminum heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.
-
Work-up and Analysis: For the most promising conditions, perform a full work-up by diluting with an organic solvent, washing with water, drying the organic layer, and concentrating. Purify the crude product via column chromatography to determine the isolated yield.
Visualizing the Process: Diagrams and Workflows
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: Role of the base in activating the boronic acid for transmetalation.
Diagram 2: Decision Workflow for Base Selection
Caption: A decision-making guide for initial base selection.
References
-
Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions - RosDok. (n.d.). Retrieved from [Link]
-
Synthesis of functionalized heterocycles via palladium catalyzed cross-coupling reactions - RosDok. (n.d.). Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 31-52.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2021). Angewandte Chemie (International ed. in English), 60(33), 18063–18069.
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Conditions optimization for the double Sonogashira coupling. - ResearchGate. (n.d.). Retrieved from [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 163.
-
Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]
- Ali, I., Siyo, B., Villinger, A., Langer, P., & Al-Soud, Y. A. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1639-1646.
- A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. (2012). Tetrahedron, 68(35), 7135-7141.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic & Biomolecular Chemistry, 20(32), 6435-6440.
-
Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids - ResearchGate. (n.d.). Retrieved from [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of organic chemistry, 73(22), 8880–8892.
-
Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions - OUCI. (n.d.). Retrieved from [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 2038–2044.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2015). Journal of the Brazilian Chemical Society, 26(1), 1-33.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical reviews, 110(4), 1957–2056.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Quinoxaline Synthesis by TLC
Welcome to the Technical Support Center for monitoring quinoxaline synthesis reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols to ensure the successful monitoring of your quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor quinoxaline synthesis?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1] In quinoxaline synthesis, it allows you to qualitatively track the consumption of starting materials (e.g., an o-phenylenediamine and a 1,2-dicarbonyl compound) and the formation of the quinoxaline product over time.[2][3] This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.[4]
Q2: How do I choose an appropriate mobile phase (eluent) for my quinoxaline TLC?
A2: The choice of mobile phase is crucial for good separation.[5] Quinoxalines are aromatic heterocyclic compounds, and a common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6][7] A typical starting ratio is 1:1 hexane:ethyl acetate.[8] You can then adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.3 and 0.7.[9] If your spots remain at the baseline, the eluent is not polar enough; if they run with the solvent front, it is too polar.[4][10]
Q3: What are Rf values and how are they useful in monitoring my reaction?
A3: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9] In a typical normal-phase TLC (with a silica gel plate), less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have lower Rf values.[11] By comparing the Rf values of the spots in your reaction mixture to those of your starting materials, you can identify the product spot and monitor its formation. A co-spot, where you apply both the starting material and the reaction mixture on the same lane, can help confirm the identity of the spots.[4]
Q4: How can I visualize the spots on my TLC plate?
A4: Quinoxaline derivatives, being aromatic and often conjugated systems, are typically UV-active and can be visualized under a UV lamp (usually at 254 nm), where they will appear as dark spots.[1][12] This is a non-destructive method.[13] For compounds that are not UV-active or for better visualization, various staining agents can be used. A potassium permanganate (KMnO₄) stain is useful for visualizing compounds that can be oxidized, such as the starting material alcohols or aldehydes, while the product may be less reactive.[12] Other general stains like p-anisaldehyde or iodine can also be employed.[12][13]
Q5: My reaction seems to be complete by TLC, but I get a low yield after purification. What could be the issue?
A5: Several factors could contribute to low yields despite apparent completion by TLC. The reaction may have produced byproducts with similar Rf values to your desired product, making them difficult to distinguish on the TLC plate.[14] Additionally, some quinoxaline derivatives might be unstable on silica gel, leading to decomposition during column chromatography.[6] It's also possible that the product is not fully precipitating during workup or is being lost during extraction steps. Optimizing purification techniques, such as trying different solvent systems for chromatography or using recrystallization, can help improve the isolated yield.[2][6]
Troubleshooting Guide
This section addresses specific issues you may encounter while monitoring your quinoxaline synthesis by TLC.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking Spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.[4] | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing.[4] |
| Spots Remain at the Baseline (Rf ≈ 0) | - The mobile phase is not polar enough to move the compounds up the plate.[4] | - Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4] |
| Spots Run with the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar for the compounds.[4] | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[4] |
| Poor Separation of Spots | - The polarity of the mobile phase is not optimal for separating the mixture of compounds.[15] | - Experiment with different solvent systems. Try replacing ethyl acetate with other polar solvents like acetone or dichloromethane to alter the selectivity.[8] |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or the product.- Presence of side reactions leading to byproducts.[14] | - Lower the reaction temperature or shorten the reaction time.- Ensure the purity of your starting materials before beginning the reaction.- Consider using a milder catalyst.[14] |
| Disappearance of Product Spot Upon Scaling Up | - The reaction may not be scalable under the initial conditions. | - Re-optimize the reaction conditions (temperature, concentration, catalyst loading) for the larger scale. |
| No Product Formation Observed | - Inactive catalyst.- Incorrect reaction temperature.- Impure starting materials. | - Use a fresh or newly activated catalyst.- Verify the reaction temperature.- Check the purity of starting materials using appropriate analytical techniques.[14] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting common TLC issues.
Experimental Protocol: Monitoring Quinoxaline Synthesis by TLC
This protocol outlines the steps for monitoring a typical quinoxaline synthesis, such as the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass or a screw-cap jar)
-
Capillary tubes for spotting
-
Mobile phase (e.g., a pre-determined mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Forceps
-
Pencil
Step-by-Step Procedure:
-
Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4]
-
Mark the lanes for your samples: one for the starting material (SM), one for the reaction mixture (R), and one for a co-spot (C).
-
-
Sample Preparation:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully take a small aliquot of your reaction mixture and dilute it with the same volatile solvent.
-
-
Spotting:
-
Using a clean capillary tube for each sample, spot a small amount of the prepared starting material solution onto the "SM" lane on the baseline.[16]
-
Spot the diluted reaction mixture onto the "R" lane.
-
For the co-spot lane ("C"), first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.[4]
-
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on your TLC plate).[16]
-
Place the spotted TLC plate into the chamber using forceps and cover it.[16]
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[16]
-
Immediately mark the solvent front with a pencil.[4]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[4]
-
If necessary, further visualize the plate by dipping it into a staining solution and gently heating it.
-
Calculate the Rf value for each spot.
-
Compare the "R" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[4]
-
Visualizing the TLC Workflow
Caption: Workflow for monitoring a reaction by TLC.
References
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
MDPI. (2025). A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. Retrieved from [Link]
- Zarei, A., et al. (2014).
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2016). International Journal of Chemical Science, 2(1), 1-5.
- A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025). Molecules, 30(19), 4567.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ACS Omega. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ResearchGate. (2013). TLC trouble shooting. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Khaskar, S. Y., et al. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Medicinal Chemistry, 2012, 1-13.
-
Semantic Scholar. (2016). Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Retrieved from [Link]
-
MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
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Technical Support Center: Navigating Boronic Acid Stability in Suzuki Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into one of the most common challenges encountered in this otherwise robust methodology: the inherent instability of boronic acids. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent issues arising from boronic acid decomposition, leading to more efficient, reproducible, and successful synthetic outcomes.
Introduction: The Duality of Boronic Acids - Reactivity vs. Stability
Boronic acids are lauded for their versatility, low toxicity, and generally high reactivity in Suzuki-Miyaura couplings.[1][2][3][4] This reactivity, however, is a double-edged sword. The very properties that make them excellent coupling partners also render them susceptible to several decomposition pathways, which can significantly diminish yields, complicate purification, and compromise the overall efficiency of your synthesis.[1][5] Understanding these degradation pathways is the first step toward mastering their use.
The primary challenges to boronic acid stability in the context of Suzuki coupling are:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond.[6][7][8]
-
Oxidation: The conversion of the boronic acid to a phenol or other oxygenated byproducts.[6][8]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl.[3][6][9]
This guide will dissect each of these issues in a practical, question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific problems you might be observing at the bench and provides a logical workflow to identify the cause and implement a solution.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My reaction has stalled, or I'm seeing very low conversion of my starting materials. I suspect my boronic acid is decomposing. What's the most likely culprit and what should I investigate first?
A1: When faced with a low-yielding Suzuki reaction, the first suspect should often be protodeboronation , especially if you are using heteroaryl (like 2-pyridyl), vinyl, or electron-deficient arylboronic acids.[5][6][7][10][11] This is the process where the boronic acid moiety is replaced by a proton, effectively destroying your nucleophile.
Causality & Diagnosis: Protodeboronation can be catalyzed by acid or base and is often exacerbated by the presence of water in the reaction mixture.[6][7] The base, essential for activating the boronic acid for transmetalation, can also promote this undesired side reaction.[6][12]
-
Diagnostic Step: The simplest way to check for protodeboronation is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the arene/heteroarene that would result from the protonolysis of your boronic acid starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Solutions & Rationale:
-
Modify the Base: The choice of base is critical. While a base is necessary to form the reactive boronate species for transmetalation, an overly strong base can accelerate protodeboronation.[6][13][14]
-
Control Water Content: Water is the proton source for protodeboronation.[7]
-
Action: While some water is often beneficial or necessary for Suzuki couplings, especially to dissolve the base, excessive amounts can be detrimental. Try minimizing the water content or using a biphasic system with careful control. For extremely sensitive substrates, rigorously anhydrous conditions may be required, though this can present other challenges with base solubility.[16]
-
-
Use a Stabilized Boronic Acid Derivative: For notoriously unstable boronic acids (e.g., 2-pyridyl), the most robust solution is to use a more stable derivative that slowly releases the active boronic acid in situ.[5][7] This keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over decomposition.[5][17][18]
-
Action: Switch from the boronic acid to its corresponding pinacol ester , N-methyliminodiacetic acid (MIDA) boronate , or potassium trifluoroborate salt .[1][5][7][19] MIDA boronates, in particular, are exceptionally stable and can be stored on the benchtop for extended periods.[5]
Boron Reagent Type Stability Reactivity Handling Boronic Acid Low to Moderate High Can be difficult to purify; may require inert atmosphere for storage.[1][2] Pinacol Boronate Ester High Moderate Generally stable solids, easy to handle and purify via chromatography.[1][3] MIDA Boronate Very High Slow release Air-stable, crystalline solids; ideal for unstable boronic acids.[5][7] Trifluoroborate Salt High Slow release Stable solids, less prone to protodeboronation than boronic acids.[19] -
Issue 2: Significant Formation of Homocoupled (Biaryl) Byproduct
Q2: My desired product is contaminated with a significant amount of a symmetrical biaryl derived from my boronic acid. How do I suppress this homocoupling?
A2: The formation of a homocoupled dimer from your boronic acid is a classic side reaction in Suzuki couplings.[9] It is primarily mediated by two pathways: the presence of oxygen and the use of a Pd(II) precatalyst.[3][6][9]
Causality & Diagnosis:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of your boronic acid to generate the homocoupled product and regenerate Pd(0).[9][20] Rigorous exclusion of oxygen is therefore paramount.[20][21]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it must be reduced to Pd(0) in situ. This reduction can consume two equivalents of the boronic acid, leading to the formation of the homocoupled product at the start of the reaction.[6][9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting boronic acid homocoupling.
Solutions & Rationale:
-
Rigorous Exclusion of Oxygen: This is the most critical and effective measure.[20]
-
Action: Degas your solvent thoroughly before use. The most effective method is subsurface sparging with an inert gas (nitrogen or argon) for 15-30 minutes.[20][22][23] Simply applying a vacuum and backfilling several times is less effective at removing dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[16]
-
-
Choice of Palladium Precatalyst:
-
Action: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require an initial reductive step and can directly enter the catalytic cycle, bypassing the primary pathway for precatalyst-mediated homocoupling. Alternatively, use modern, pre-formed Pd(0) precatalysts (e.g., Buchwald-type palladacycles) which are highly active and can suppress side reactions.[10]
-
-
Introduction of a Mild Reducing Agent:
Frequently Asked Questions (FAQs)
Q3: How should I store my boronic acids to ensure their long-term stability?
A3: Proper storage is essential to preserve the integrity of your boronic acids.[24] While many arylboronic acids are relatively stable, others can degrade over time.[25]
-
Temperature: For long-term storage, refrigeration (below 4°C / 39°F) is recommended to minimize degradation.[24]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect from both oxygen and moisture.[24] Exposure to moist air can lead to hydrolysis and decomposition.[24]
-
Light: Protect from direct light, as some boronic acids can be light-sensitive.
-
Segregation: Store boronic acids away from strong oxidizing agents and strong acids.[24][26][27]
Q4: I am observing a byproduct with the mass of a phenol corresponding to my boronic acid. What is happening?
A4: You are likely observing oxidation of your boronic acid. This side reaction converts the C-B bond to a C-O bond.[6]
-
Cause: The primary culprit is often peroxide impurities in ethereal solvents like THF or dioxane.[6] These peroxides can form during storage when the solvent is exposed to air.
-
Solution: Use freshly distilled solvents or purchase high-purity, inhibitor-free anhydrous solvents packaged under an inert atmosphere. Ensure your reaction is run under strictly anaerobic conditions, as oxygen can also contribute to oxidative degradation pathways.[28]
Q5: Can the choice of solvent and base influence the stability of my boronic acid?
A5: Absolutely. The solvent and base work in concert and their choice is critical not only for reaction efficiency but also for minimizing boronic acid decomposition.
-
Base: As discussed in Q1, the base's strength and solubility are key. The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is the active species in transmetalation.[13][14][15][19] However, a highly basic environment, especially in the presence of water, can accelerate protodeboronation.[6][7][12]
-
Solvent: The solvent must dissolve the reactants and the base to a sufficient extent. Protic solvents or aqueous co-solvents can facilitate the dissolution of inorganic bases but can also be a source of protons for protodeboronation. Aprotic solvents are often used, but care must be taken to ensure the base is effective.
Q6: Are boronic esters always a better choice than boronic acids?
A6: Not necessarily. There is a trade-off between stability and reactivity.[1]
-
Boronic acids are generally more reactive and can lead to faster reaction times.[1][2]
-
Boronic esters (like pinacol esters) are significantly more stable, easier to handle, and can be purified by chromatography.[1][3] This stability, however, often translates to lower reactivity. The ester must first be hydrolyzed in situ to the boronic acid (or boronate) before it can participate in the catalytic cycle, which can sometimes result in slower reactions.[6]
-
The Verdict: For simple, stable arylboronic acids, using the acid directly is often most efficient. For unstable substrates (heteroaryl, vinyl, etc.), the enhanced stability of a boronate ester or a MIDA boronate is a significant advantage that outweighs the potential decrease in reaction rate.[1][6]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle and Points of Failure
To better understand why these issues arise, it is helpful to visualize the catalytic cycle and the points where boronic acid decomposition pathways compete.
Caption: The Suzuki-Miyaura catalytic cycle and competing boronic acid decomposition pathways.
The critical step where these pathways compete is the transmetalation. For a successful reaction, the rate of transmetalation of the activated boronate complex onto the palladium center must be significantly faster than the rates of protodeboronation, oxidation, or homocoupling. Your goal in troubleshooting and optimization is to select conditions that maximize the rate of the productive cycle while minimizing these off-cycle decomposition reactions.
References
-
C. S. A. Lennox, G. C. Lloyd-Jones. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014;43(1):412-443. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
How to Store Boric Acid. Lab Alley. Available from: [Link]
-
W. D. Miller, et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. 2007;11(2):353-358. Available from: [Link]
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
J. H. Kirchhoff, et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. 2002;124(46):13662-13663. Available from: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available from: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
D. M. Knapp, et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 2009;131(19):6961-6963. Available from: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available from: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available from: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available from: [Link]
-
A. D. G. Westcott, et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017;139(35):12332-12345. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available from: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Boronic acid. Wikipedia. Available from: [Link]
-
Borate handling and storage. U.S. Borax. Available from: [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health. Available from: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available from: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Chemical Storage Guide. University of California, Berkeley. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. Available from: [Link]
Sources
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- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
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- 15. Suzuki Coupling [organic-chemistry.org]
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- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 28. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Palladium Catalyst Residues from Reaction Mixtures
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds that meet stringent regulatory standards.[1][2]
The use of palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, is widespread in the pharmaceutical and fine chemical industries for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] However, a significant challenge lies in the efficient removal of residual palladium from the final active pharmaceutical ingredient (API).[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in drug products, making effective palladium removal a critical step in process development.[2][5][6] For instance, the permitted daily exposure (PDE) for palladium in oral medications is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[2][6]
This guide provides an in-depth overview of common removal techniques, a structured approach to method selection, and troubleshooting advice for common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when facing palladium contamination.
Q1: What are the primary methods for removing residual palladium?
A1: The most prevalent methods can be categorized as follows:
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[7][8] These scavengers are typically silica or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) that chelate palladium.[7][9]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[7][10] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[7]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is a simple and effective method for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as a solid.[7][11]
-
Extraction: Liquid-liquid extraction can be employed to partition palladium, particularly in the form of its salts, into a separate phase from the product.[7][11]
-
Chromatography: Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst and other impurities.[11]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method is highly system-dependent.[3] Key factors to consider include:
-
The nature of the palladium residue: Is it a homogeneous (dissolved) catalyst or a heterogeneous (solid) one?[7][12] Filtration is suitable for heterogeneous catalysts, while scavengers or chromatography are better for homogeneous species.[13]
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. For example, compounds with amine or pyridine groups can form stable complexes with palladium, making removal more challenging.[14]
-
The solvent system: The polarity and composition of your solvent can influence the effectiveness of scavengers and the solubility of palladium species.[13]
-
Required purity level: The final required purity of your API will dictate the necessary rigor of the removal process. Often, a combination of methods is needed to reach the desired low ppm levels.[13]
Q3: My product is still dark/black after filtering off the Pd/C catalyst. What's happening?
A3: A dark-colored filtrate after removing a heterogeneous catalyst like palladium on carbon (Pd/C) often indicates the presence of soluble or colloidal palladium species.[11] Simple filtration is only effective for insoluble, heterogeneous particles.[13] You will need to employ a method suitable for removing dissolved palladium, such as treatment with a metal scavenger or activated carbon.[13]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Inefficient Palladium Removal with Standard Filtration
Symptoms:
-
The filtrate remains dark or black after passing through a standard filter.
-
ICP-MS analysis shows high levels of residual palladium despite filtration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[11][13] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[11] |
| Colloidal Palladium Formation | 1. Optimize Celite Bed Filtration: Ensure a properly packed Celite bed of sufficient thickness (1-2 cm) is used. Pre-wetting the Celite pad with the solvent can enhance its effectiveness.[11][13] 2. Use a Finer Filter Medium: If standard filter paper is insufficient, switch to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[13] 3. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[13] |
Issue 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after treatment with a scavenger.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: The speciation of palladium (e.g., Pd(0) vs. Pd(II)) can vary and will affect scavenger efficiency.[3] Thiol-based scavengers are generally effective for Pd(II).[13][15] A scavenger screen with different functionalities (e.g., thiol, thiourea, DMT) is highly recommended.[9][13] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.[13] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Increase the weight percent or equivalents of the scavenger. 2. Optimize Reaction Conditions: Increase the reaction temperature (e.g., 40-60 °C) and/or extend the stirring time (e.g., 1-18 hours) to improve kinetics.[7][14] |
| Product Interference | Your product may be competing with the scavenger for palladium binding, especially if it contains strong ligating groups like amines or pyridines.[14] In such cases, a scavenger with a very high affinity for palladium, such as one containing a dimercaptotriazine (DMT) functionality, may be required.[9] |
Issue 3: Significant Product Loss During Purification
Symptoms:
-
Low yield of the final product after treatment with activated carbon or a scavenger.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific Adsorption of Product | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.[13][14] 2. Wash the Adsorbent: After filtration, thoroughly wash the scavenger or carbon with fresh solvent to recover any adsorbed product.[7][13] 3. Screen Different Scavengers: Some scavengers may exhibit a lower affinity for your product than others.[14] Silica-based scavengers are often preferred over polymer-based ones as they do not swell and are compatible with a wider range of solvents.[15][16] 4. Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.[7][14] |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[7]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol or DMT) to the solution. The amount will depend on the initial palladium concentration and the scavenger's capacity, but a typical starting point is 2-5 equivalents relative to the palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7] A simple gravity filtration is often sufficient.[13]
-
Washing: Wash the celite pad/scavenger with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal to the desired level.[7][10]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[7]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[14]
-
Stirring: Stir the mixture, often at an elevated temperature (e.g., 45 °C), for a set period (e.g., 18 hours).[3]
-
Filtration: Filter the hot mixture through a pad of Celite to remove the activated carbon.[11]
-
Washing: Wash the Celite pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Note: Activated carbon can be less selective than functionalized scavengers and may lead to greater product loss.[14][17]
Part 4: Visualization & Data
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical approach to selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal method.
General Workflow for Scavenger-Based Purification
This diagram outlines the typical experimental steps when using a solid-supported scavenger.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Comparative Data: Scavenger Selection
The choice of scavenger is critical and depends on the specific palladium species to be removed. Below is a summary of common scavenger functionalities and their primary targets.
| Scavenger Functional Group | Common Support | Primary Target Metals | Notes |
| Thiol (Si-Thiol) | Silica | Pd, Pt, Cu, Ag, Pb, Hg | A robust and versatile scavenger, particularly effective for Pd(II).[15] |
| Thiourea (Si-THU) | Silica | Pd, Ru, Ag, Cu, Fe, Rh | A versatile scavenger for various forms of palladium, widely used in the pharmaceutical industry.[9][15] |
| Dimercaptotriazine (DMT) | Silica | Ag, As, Au, Ir, Ni, Os, Pd, Pt, Rh, Ru | Preferred for ruthenium catalysts and sterically hindered palladium complexes.[9] |
| Triaminetetraacetate (TAAcONa) | Silica | Pd(II), Ni(II), Cu | The silica-bound equivalent of EDTA, effective for metals in higher oxidation states (2+ or higher).[9] |
| Imidazole (Si-IMI) | Silica | Cd, Co, Cu, Fe, Ni, Zn | Good for a variety of metals, but less specific for palladium compared to thiol or DMT scavengers.[9] |
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. Available at: [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. Available at: [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2008). ResearchGate. Available at: [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. Available at: [Link]
-
Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (n.d.). MDPI. Available at: [Link]
-
Extraction of palladium from alumina-supported catalyst in supercritical CO 2 using functional fluorinated polymers. (2017). ResearchGate. Available at: [Link]
-
Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. (2021). PMC - NIH. Available at: [Link]
-
Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. (2020). SciSpace. Available at: [Link]
-
Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO 2 -Soluble Complexing Polymers for Palladium Extraction from Supported Catalysts. (2023). MDPI. Available at: [Link]
-
Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. (2007). ResearchGate. Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). ResearchGate. Available at: [Link]
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. Available at: [Link]
-
Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst. (2011). ResearchGate. Available at: [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Ingenta Connect. Available at: [Link]
-
ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]
-
Separation of palladium from high level liquid waste – A review. (2014). R Discovery. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits. (2025). Onyx Scientific. Available at: [Link]
-
Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. (2023). Impactfactor.org. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Available at: [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. Available at: [Link]
-
Synthesis of Supported Palladium Catalysts. (n.d.). DSpace. Available at: [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. (n.d.). Technology Networks. Available at: [Link]
-
Palladium-Catalyzed Reactions in Solid Phase Organic Synthesis. (2001). ResearchGate. Available at: [Link]
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Technical Support Center: Strategies for Separating Regioisomers of Substituted Quinoxalines
Welcome to the Technical Support Center dedicated to the intricate challenge of separating regioisomers of substituted quinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the often-frustrating task of isolating specific quinoxaline isomers. Due to their similar physicochemical properties, regioisomers can present significant purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the strategies and scientific rationale needed to achieve baseline separation and high purity of your target compounds.
Troubleshooting Guide: Navigating Common Separation Hurdles
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step solutions grounded in chromatographic theory and practical experience.
Q1: My quinoxaline regioisomers are co-eluting or showing very poor separation (ΔRf < 0.1) on the TLC plate. Where do I start?
A1: Co-elution on a Thin-Layer Chromatography (TLC) plate is a common yet solvable issue. It indicates that the initial solvent system lacks the selectivity to differentiate between the isomers. A systematic approach to optimizing your TLC conditions is crucial as it forms the foundation for successful column chromatography.[1]
Step-by-Step Troubleshooting:
-
Systematically Vary Solvent Polarity:
-
If your spots are near the baseline, the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[1]
-
If your spots are near the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.[1]
-
Pro-Tip: Aim for an Rf value between 0.2 and 0.4 for the compound of interest to ensure good resolution in column chromatography.
-
-
Explore Different Solvent Systems: Relying solely on one solvent system (e.g., hexane/ethyl acetate) is a common pitfall. The unique chemical properties of your regioisomers might require different intermolecular interactions for separation.
-
Try alternative solvent systems: Experiment with combinations like dichloromethane/methanol, toluene/acetone, or ethers with hydrocarbons.[2] These solvents offer different selectivities based on dipole-dipole interactions, hydrogen bonding capabilities, and π-π interactions.
-
Consider a three-component system: Sometimes, adding a small amount of a third solvent with a different polarity or property (e.g., a few drops of acetic acid or triethylamine for acidic or basic compounds, respectively) can drastically improve separation by modifying the silica surface or the ionization state of the analytes.[1]
-
-
Switch the Stationary Phase:
-
If normal-phase silica TLC is failing, consider using reverse-phase TLC plates (e.g., C18).[1] This is particularly useful for more polar quinoxaline derivatives. The separation mechanism is based on hydrophobicity, which might differ more significantly between your isomers than their polarity.
-
Q2: I achieved good separation on my TLC plate, but the separation is poor on my flash column. What went wrong?
A2: This is a frequent and perplexing issue. The discrepancy often arises from differences between the idealized conditions of a TLC plate and the dynamic environment of a packed column.[1]
Step-by-Step Troubleshooting:
-
Column Packing and Equilibration:
-
Proper Packing is Key: Ensure your column is packed uniformly to avoid channeling, which leads to band broadening and poor separation. A slurry packing method is generally preferred.
-
Thorough Equilibration: Always pre-equilibrate the column with the mobile phase (at least 3-5 column volumes) before loading your sample.[1] This ensures that the stationary phase is properly solvated and the separation environment is consistent from the start.
-
-
Sample Loading Technique:
-
Minimize Band Broadening: Dissolve your crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble but weaker than the mobile phase.[1] Using too much solvent or a solvent that is too strong will cause the initial band to be too wide.
-
Dry Loading for Low Solubility: If your compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel.[1] This technique, known as dry loading, often results in a sharper starting band and better resolution.
-
-
Gradient Elution:
-
For isomers that are very close in polarity, an isocratic elution (using a single solvent mixture) may not be sufficient. A shallow, slow gradient can effectively improve resolution by gradually increasing the mobile phase strength.[1]
-
Q3: My regioisomers are still inseparable by flash chromatography. What are my next options?
A3: When standard flash chromatography is insufficient, more powerful techniques are required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power.
Strategy Selection Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Chloroquinoxalin-2-ol and Other Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its structural versatility allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1][2] This has made quinoxaline derivatives a subject of intense research, with several compounds progressing to clinical use, including the anticancer drug Erdafitinib.[1] This guide provides an in-depth, objective comparison of the biological performance of 3-chloroquinoxalin-2-ol against other notable quinoxaline derivatives, supported by experimental data from various bioassays.
The Significance of the Quinoxaline Scaffold in Drug Discovery
Quinoxaline derivatives are predominantly synthetic compounds, with naturally occurring examples being relatively rare.[1][3] Their prominence in drug discovery stems from their ability to interact with a multitude of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][4] The core structure of quinoxaline serves as a versatile template for chemists to design and synthesize novel therapeutic agents.
3-Chloroquinoxalin-2-ol: A Key Intermediate and Bioactive Scaffold
3-Chloroquinoxalin-2-ol, also known as 3-chloro-1H-quinoxalin-2-one, is a key synthetic intermediate in the preparation of a wide range of quinoxaline derivatives.[5] The presence of the reactive chlorine atom at the 3-position and the hydroxyl/oxo group at the 2-position provides two sites for facile chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Beyond its role as a precursor, 3-chloroquinoxalin-2-ol itself and its close analogs have demonstrated notable biological activities.
Comparative Bioassay Performance: A Multifaceted Analysis
This section delves into the comparative performance of 3-chloroquinoxalin-2-ol and other quinoxaline derivatives in key bioassays, providing a quantitative basis for understanding their structure-activity relationships (SAR).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10][11]
Comparative Efficacy of Quinoxaline Derivatives Against Cancer Cell Lines
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected quinoxaline derivatives, providing a snapshot of their relative potencies. A lower IC50 value indicates greater potency.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Analog of 3-Chloroquinoxalin-2-ol | 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [12] |
| Compound 19 | 1,3-diphenylurea-quinoxaline | MGC-803 (Gastric) | 9.0 | [12] |
| HeLa (Cervical) | 12.3 | [12] | ||
| NCI-H460 (Lung) | 13.3 | [12] | ||
| Compound 20 | 1,3-diphenylurea-quinoxaline | SMMC-7721 (Liver) | 8.9 | [12] |
| Compound VIIIc | Substituted Quinoxaline | HCT116 (Colon) | 2.5 | [9] |
| Compound XVa | Substituted Quinoxaline | HCT116 (Colon) | 4.4 | [9] |
| Compound IV | Quinoxaline-based derivative | PC-3 (Prostate) | 2.11 | [9][13] |
| Compound 4m | Substituted Quinoxaline | A549 (Lung) | 9.32 | [14] |
| Compound 6r | 8-substituted quinoxalinyl piperazine | Various | 0.0061 - 0.017 | [15] |
Insights from Anticancer Bioassays:
The data reveals that substitutions at various positions of the quinoxaline ring significantly influence anticancer activity. For instance, the introduction of a substituted imidazole at the 2-position can lead to highly potent compounds, with one derivative showing an IC50 of 3 nM against melanoma cells, which is 20-fold more potent than the reference drug Vemurafenib.[12] The presence of a triazole ring has also been shown to be beneficial, with a derivative exhibiting an IC50 of 1.6 µM against leukemia cells.[12] Furthermore, a study on 1-(N-substituted)-quinoxalines demonstrated that electron-withdrawing groups like chlorine can decrease activity compared to electron-releasing groups like methoxy.[12] This highlights the intricate structure-activity relationships within this class of compounds.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[16][17][18] This is a tightly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer.
Figure 1: Simplified Apoptosis Induction Pathway by Quinoxaline Derivatives. This diagram illustrates how some quinoxaline derivatives can inhibit receptor tyrosine kinases, leading to the activation of the intrinsic apoptotic pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[19] Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[20][21]
Comparative Efficacy of Quinoxaline Derivatives Against Microbial Pathogens
The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected quinoxaline derivatives against various bacterial and fungal strains. A lower MIC value signifies greater antimicrobial potency.
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3-hydrazinoquinoxaline-2-thiol | Hydrazino-thiol quinoxaline | Candida albicans | Varies | [7][22][23] |
| Candida glabrata | Higher efficacy than Amphotericin B | [7][22][23] | ||
| Candida krusei | Higher efficacy than Amphotericin B | [22] | ||
| Compound 2d | 2,3-disubstituted quinoxaline | Escherichia coli | 8 | [17] |
| Compound 3c | 2,3-disubstituted quinoxaline | Escherichia coli | 8 | [17] |
| Compound 10 | Pentacyclic quinoxaline | Candida albicans | 16 | [17] |
| Aspergillus flavus | 16 | [17] | ||
| Compound 5d | Quinoxaline-triazole | Candida glabrata | 2 | [20] |
| Candida krusei | 2 | [20] | ||
| Compound 4e | Quinoxaline 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | [24] |
| Aspergillus fumigatus | 0.24 | [24] |
Insights from Antimicrobial Bioassays:
The antimicrobial spectrum of quinoxaline derivatives is highly dependent on their substitution patterns. For example, 3-hydrazinoquinoxaline-2-thiol has shown promising antifungal activity, particularly against Candida species, in some cases exceeding the efficacy of the established antifungal drug Amphotericin B.[7][22][23] The introduction of a triazole moiety can also confer potent antifungal properties, as seen with compound 5d.[20] Furthermore, quinoxaline 1,4-di-N-oxide derivatives have demonstrated excellent activity against both bacteria and fungi, with compound 4e exhibiting a very low MIC against Streptococcus pneumoniae and Aspergillus fumigatus.[24]
Antiviral Activity: A Frontier in Quinoxaline Research
The antiviral potential of quinoxaline derivatives is an area of growing interest, with studies demonstrating activity against a range of viruses.[25][26][27][28]
Comparative Efficacy of Quinoxaline Derivatives Against Viruses
The following table summarizes the antiviral activity of selected quinoxaline derivatives, with efficacy often reported as the 50% effective concentration (EC50) in µM. A lower EC50 value indicates greater antiviral potency.
| Compound | Derivative Class | Virus | EC50 (µM) | Reference |
| Compound 1 | [2][9][25]triazolo[4,3-a]quinoxaline | Herpes Simplex Virus (HSV) | 25% plaque reduction at 20 µg/mL | [25] |
| Two derivatives | Substituted quinoxaline | Human Cytomegalovirus (HCMV) | < 0.05 | [4] |
| S-2720 | Quinoxaline derivative | HIV-1 Reverse Transcriptase | Potent inhibitor | [25] |
Insights from Antiviral Bioassays:
The development of quinoxaline-based antiviral agents is a promising field. For example, certain substituted quinoxalines have shown very high potency against Human Cytomegalovirus, with EC50 values below 0.05 µM.[4] The[2][9][25]triazolo[4,3-a]quinoxaline scaffold has also been explored, with derivatives showing activity against Herpes Simplex Virus.[25] The well-known quinoxaline derivative S-2720 is a potent inhibitor of HIV-1 reverse transcriptase.[25]
Experimental Protocols: A Guide to Key Bioassays
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key bioassays discussed in this guide.
General Workflow for Biological Screening of Quinoxaline Derivatives
Figure 2: General workflow for the biological screening of novel quinoxaline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoxaline derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating antiviral compounds.[29][30]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Quinoxaline derivatives
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing various concentrations of the quinoxaline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
-
Plaque Visualization: Fix and stain the cell monolayers. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Conclusion
The quinoxaline scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. While 3-chloroquinoxalin-2-ol serves as a crucial building block for creating diverse chemical libraries, it and its analogs also possess intrinsic bioactivity. The comparative data presented in this guide underscore the significant impact of structural modifications on the anticancer, antimicrobial, and antiviral potency of quinoxaline derivatives. The detailed experimental protocols provided serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of novel compounds. Further exploration of the structure-activity relationships and mechanisms of action of these versatile compounds will undoubtedly lead to the development of new and effective therapeutic agents.
References
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. (2020). ResearchGate. [Link]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). European Journal of Medicinal Chemistry. [Link]
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A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (2015). Oncotarget. [Link]
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Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). Infection and Drug Resistance. [Link]
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Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. (2015). ResearchGate. [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). ResearchGate. [Link]
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DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017). Semantic Scholar. [Link]
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Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). PubMed. [Link]
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Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. (2023). ACS Omega. [Link]
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Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. (2017). ResearchGate. [Link]
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Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. (2016). ResearchGate. [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2020). RSC Advances. [Link]
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Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. [Link]
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Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2021). Archiv der Pharmazie. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). Pharmacognosy Magazine. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules. [Link]
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A Comparative Analysis of Chloroquinoxaline Reactivity in Suzuki Coupling: A Guide for Researchers
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for synthetic chemists. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of quinoxaline cores, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl partners.[1] Among the various halogenated quinoxalines employed as substrates, chloroquinoxalines present a unique set of challenges and opportunities due to the inherent strength of the C-Cl bond.
This guide provides an in-depth comparative analysis of the reactivity of chloroquinoxalines in Suzuki coupling reactions. We will explore the underlying mechanistic principles, compare the reactivity of chloroquinoxalines with their bromo and iodo counterparts, and discuss the critical role of reaction parameters in achieving successful couplings. This analysis is supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing and optimizing their synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organic halide.[2] The reactivity of the halide in this step generally follows the order of bond dissociation energy: I > Br > Cl > F. This trend dictates that chloroarenes, including chloroquinoxalines, are typically the least reactive substrates, often requiring more forcing reaction conditions or specialized catalyst systems to achieve efficient coupling.
Comparative Reactivity of Haloquinoxalines
| Feature | 2-Iodoquinoxaline | 2-Bromoquinoxaline | 2-Chloroquinoxaline |
| C-X Bond Strength | Weakest | Intermediate | Strongest |
| Reactivity in Oxidative Addition | Highest | High | Lowest |
| Typical Reaction Temperature | Room Temp. to moderate heating | Moderate to high heating | High heating (often >100°C) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Standard to moderately active catalysts | Highly active catalysts with specialized ligands (e.g., Buchwald ligands) |
| Yields | Generally high | Good to high | Variable, highly dependent on conditions |
Table 1: General Comparison of Reactivity for 2-Haloquinoxalines in Suzuki Coupling.
The practical implication of this reactivity trend is that Suzuki couplings of iodo- and bromoquinoxalines can often be achieved under milder conditions with a broader range of standard palladium catalysts. In contrast, the successful coupling of chloroquinoxalines frequently requires more sophisticated and often more expensive catalyst systems, higher temperatures, and longer reaction times.
The Curious Case of Regioselectivity in Dihaloquinoxalines
A fascinating aspect of chloroquinoxaline reactivity is observed in dihalogenated systems. While the general reactivity trend of C-I > C-Br > C-Cl holds true in many cases, the electronic properties of the quinoxaline ring can lead to unexpected regioselectivity.
For instance, in the Suzuki coupling of 2,6-dichloroquinoxaline, the reaction proceeds selectively at the C2 position.[4] This is attributed to the higher intrinsic electrophilicity of the C2 position in the quinoxaline ring system, which is influenced by the two nitrogen atoms. This electronic activation of the C2 position can, in some cases, override the inherent lower reactivity of the C-Cl bond compared to a C-Br bond at a less activated position. A notable example is the reaction of 6-bromo-2-chloroquinoxaline, where Suzuki coupling has been reported to occur preferentially at the C2-chloro position over the C6-bromo position.[5]
This phenomenon underscores the importance of considering the electronic landscape of the entire molecule, rather than relying solely on the bond dissociation energies of the individual carbon-halogen bonds, when predicting the outcome of Suzuki couplings on polyhalogenated heterocycles.
Optimizing the Suzuki Coupling of Chloroquinoxalines: Key Parameters
Achieving high yields in the Suzuki coupling of chloroquinoxalines hinges on the careful selection and optimization of several key reaction parameters.
Catalyst System: The Power of Ligands
For the challenging activation of the C-Cl bond, the choice of palladium catalyst and, more importantly, the ancillary ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ may suffice for more reactive haloquinoxalines, they often prove ineffective for their chloro counterparts. The development of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃), has revolutionized the coupling of aryl chlorides.[6] These ligands promote the oxidative addition step by increasing the electron density on the palladium center and facilitating the approach of the aryl chloride.
| Catalyst System | Chloroquinoxaline Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | K₃PO₄ | THF | 90 | 75 | [4] |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | K₃PO₄ | THF | 90 | 77 | [4] |
| Pd(PPh₃)₄ | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | K₃PO₄ | THF | 90 | 63 | [4] |
| Pd(dppf)Cl₂ | 2-Chloro-3-(2-thienyl)quinoxaline | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | High (qualitative) | [7] |
Table 2: Representative Examples of Suzuki Coupling of Chloroquinoxalines.
The Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, typically by forming a more nucleophilic boronate complex. For the coupling of less reactive chloroquinoxalines, stronger bases are often required to facilitate this step and drive the reaction to completion. While weaker bases like Na₂CO₃ might be sufficient for iodo- and bromo-substrates, stronger inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly employed for chloroquinoxalines.
Solvent and Temperature
The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the necessary reaction temperature. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with a small amount of water to aid in the dissolution of the inorganic base. Due to the inertness of the C-Cl bond, Suzuki couplings of chloroquinoxalines typically require elevated temperatures, often in the range of 90-120°C.
Experimental Protocol: A General Procedure for the Suzuki Coupling of a Chloroquinoxaline
The following is a generalized experimental procedure for the Suzuki-Miyaura coupling of a chloroquinoxaline with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the chloroquinoxaline, arylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion
The Suzuki-Miyaura coupling of chloroquinoxalines, while more challenging than that of their bromo and iodo counterparts, is a highly valuable transformation for the synthesis of diverse and complex quinoxaline derivatives. The lower reactivity of the C-Cl bond necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands, along with stronger bases and higher reaction temperatures. Understanding the interplay between the inherent reactivity of the C-X bond and the electronic properties of the quinoxaline ring is crucial for predicting and controlling regioselectivity in polyhalogenated substrates. By carefully optimizing the reaction parameters, researchers can successfully employ chloroquinoxalines as versatile building blocks in the synthesis of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.
References
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BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. 1
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PubMed Central. (n.d.). Computational analysis of R–X oxidative addition to Pd nanoparticles. Link
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RSC Publishing. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Link
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ResearchGate. (2012). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Link
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
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ResearchGate. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Link
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American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Link
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PubMed Central. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Link
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ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Link
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Link
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ResearchGate. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo- N -heterocycles. Link
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RSC Publishing. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Link
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BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloro-8-iodoquinoxaline. 7
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
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Wikipedia. (n.d.). Suzuki reaction. Link
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The Suzuki Reaction. (2014). Link
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Link
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National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Link
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ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Link
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ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Link
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ResearchGate. (2025). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Link
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Link
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RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Link
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OUCI. (n.d.). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. Link
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A Spectroscopic Guide to the Structural Validation of 3-Chloroquinoxalin-2-ol
This guide provides a comprehensive framework for the structural validation of 3-Chloroquinoxalin-2-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
The quinoxaline ring system is a prevalent motif in a myriad of biologically active compounds.[1] The precise characterization of substituted quinoxalines, such as 3-Chloroquinoxalin-2-ol, is paramount for understanding their structure-activity relationships. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence.
The Analytical Workflow: A Self-Validating System
Our approach to structural validation is designed as a self-validating workflow. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS creates a high-fidelity confirmation of the target structure, minimizing ambiguity and building a robust analytical case.
Caption: A workflow diagram illustrating the multi-technique approach to the structural validation of 3-Chloroquinoxalin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For 3-Chloroquinoxalin-2-ol, which exists predominantly in its tautomeric form, 3-chloro-1H-quinoxalin-2-one, the predicted NMR spectra are as follows.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the benzo-fused ring. The chemical shifts are influenced by the electron-withdrawing nature of the quinoxalinone core and the chloro-substituent.
-
δ 12.7 (s, 1H, N-H): The lactam proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.
-
δ 7.8-7.9 (m, 1H, Ar-H): This multiplet would correspond to the proton peri to the carbonyl group, deshielded by its anisotropy.
-
δ 7.3-7.6 (m, 3H, Ar-H): The remaining three aromatic protons will appear as a complex multiplet in this region.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will reveal all eight carbon atoms of the molecule. The chemical shifts are predicted based on established values for quinoxaline derivatives.[2]
-
δ ~155 ppm (C=O): The carbonyl carbon of the lactam is expected to be the most downfield signal.
-
δ ~150 ppm (C-Cl): The carbon atom attached to the chlorine will also be significantly downfield.
-
δ 115-135 ppm (Ar-C): The six carbons of the benzene ring and the two additional carbons of the pyrazine ring will resonate in this range. Quaternary carbons will typically show weaker signals.
Experimental Protocol: NMR Spectroscopy
A trustworthy NMR spectrum is contingent on meticulous sample preparation.[3][4]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-Chloroquinoxalin-2-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Use the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) as an internal reference.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6][7]
Predicted IR Spectrum (KBr Pellet)
The IR spectrum of 3-Chloroquinoxalin-2-ol will be dominated by absorptions corresponding to the lactam functionality and the aromatic ring.
-
3200-3000 cm⁻¹ (N-H stretch): A broad absorption band in this region is characteristic of the N-H stretching vibration of the lactam, likely broadened by hydrogen bonding in the solid state.
-
~1680 cm⁻¹ (C=O stretch): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the cyclic amide (lactam).
-
1600-1450 cm⁻¹ (C=C and C=N stretches): Multiple sharp bands in this region are indicative of the aromatic ring and the C=N bond within the quinoxalinone system.
-
~750 cm⁻¹ (C-Cl stretch): A moderate to strong absorption in the fingerprint region, characteristic of a C-Cl bond.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[8][9]
-
Sample Preparation: Grind 1-2 mg of dry 3-Chloroquinoxalin-2-ol with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply 8-10 tons of pressure under vacuum to form a transparent or translucent pellet.[10]
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a final, crucial check on its identity. The fragmentation pattern can also offer additional structural clues.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion Peak (M⁺˙): The mass spectrum will show a prominent molecular ion peak at m/z 180. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 182, with an intensity approximately one-third of the M⁺˙ peak, confirming the presence of one chlorine atom.
-
Key Fragmentation Pathways: Common fragmentation pathways for quinoxalinones involve the loss of CO (m/z 152), followed by the loss of the chlorine atom or HCN.[11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.
Comparative Spectroscopic Analysis
To underscore the power of these techniques in distinguishing between closely related structures, we compare the expected spectral data for 3-Chloroquinoxalin-2-ol with two alternative quinoxaline derivatives: Quinoxalin-2-ol (a simpler analogue) and 2,3-Dichloroquinoxaline (a positional isomer).
| Feature | 3-Chloroquinoxalin-2-ol (Predicted) | Quinoxalin-2-ol (Experimental/Predicted) | 2,3-Dichloroquinoxaline (Experimental/Predicted) |
| Molecular Formula | C₈H₅ClN₂O | C₈H₆N₂O | C₈H₄Cl₂N₂ |
| Molecular Weight | 180.59 g/mol | 146.15 g/mol | 199.04 g/mol |
| ¹H NMR (Ar-H) | 4H multiplet (δ 7.3-7.9) | 4H multiplet (δ 7.2-7.8), 1H singlet (C3-H) | 4H multiplet (δ 7.8-8.2)[12] |
| ¹H NMR (N-H/O-H) | ~12.7 ppm (broad s) | ~12.5 ppm (broad s) | N/A |
| ¹³C NMR (C=O) | ~155 ppm | ~156 ppm | N/A |
| IR (C=O stretch) | ~1680 cm⁻¹ | ~1670 cm⁻¹ | N/A |
| IR (N-H stretch) | ~3200-3000 cm⁻¹ | ~3180-3000 cm⁻¹ | N/A |
| MS (m/z) | 180 (M⁺˙), 182 (M+2) | 146 (M⁺˙)[13] | 198 (M⁺˙), 200 (M+2), 202 (M+4) |
This comparative table clearly demonstrates how each spectroscopic technique can differentiate these structurally similar compounds. The molecular weight from MS immediately distinguishes all three. The presence or absence of the N-H and C=O signals in IR and NMR separates the quinoxalinone structures from 2,3-dichloroquinoxaline. Finally, the specific pattern of aromatic protons in ¹H NMR provides a unique fingerprint for each compound.
Conclusion
The structural validation of 3-Chloroquinoxalin-2-ol is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The convergence of data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the molecular structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the integrity of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
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A Comparative Guide to the Biological Activities of Quinoxaline and Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, quinoxaline and quinoline scaffolds have garnered significant attention due to their versatile and potent biological activities.[1][2] Both are bicyclic aromatic compounds containing nitrogen, but their distinct structural nuances lead to a fascinating divergence in their pharmacological profiles. Quinoxaline, a benzopyrazine, consists of a benzene ring fused to a pyrazine ring, while quinoline is a benzopyridine, featuring a benzene ring fused to a pyridine ring.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of derivatives from these two classes, supported by experimental data, to aid researchers in the rational design of novel therapeutic agents.
At a Glance: Quinoxaline vs. Quinoline
| Feature | Quinoxaline Derivatives | Quinoline Derivatives |
| Core Structure | Benzene ring fused to a pyrazine ring | Benzene ring fused to a pyridine ring |
| Prominent Anticancer Activity | Often act as kinase inhibitors (e.g., EGFR, VEGFR-2) and topoisomerase inhibitors.[3][4] | Exhibit anticancer effects through various mechanisms, including DNA intercalation and inhibition of tubulin polymerization.[5][6] |
| Prominent Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi; some derivatives show promise against resistant strains.[7][8][9] | Well-established antibacterial and antimalarial agents (e.g., chloroquine); also exhibit antifungal and antiviral properties.[2][10] |
| Anti-inflammatory Potential | Inhibit inflammatory mediators like COX-2 and lipoxygenase.[11][12][13] | Demonstrate anti-inflammatory effects, though the mechanism is often linked to their antioxidant properties.[2] |
| Antimalarial Efficacy | Show promise as antimalarial agents, though less established than quinolines.[1][8] | A cornerstone of antimalarial drug discovery, with famous examples like chloroquine and mefloquine.[2][14] |
Anticancer Activity: A Tale of Two Scaffolds
Both quinoxaline and quinoline derivatives have emerged as promising candidates in the fight against cancer, yet they often engage different molecular targets.
Quinoxaline Derivatives in Oncology
Quinoxaline-based compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[4] Many derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and metastasis.[3][4] For instance, a series of novel quinoxaline derivatives were synthesized and shown to exhibit potent inhibitory activity against c-Met kinase, a key player in gastric cancer.[15]
The structure-activity relationship (SAR) of anticancer quinoxalines highlights the importance of substitutions at various positions of the quinoxaline ring.[1][3] For example, the introduction of bulky or hydrophobic groups can enhance binding affinity to the hydrophobic pockets of enzymes and receptors.[1]
Quinoline Derivatives in Oncology
Quinoline derivatives have a long history in cancer therapy, with some acting as DNA intercalating agents and topoisomerase inhibitors, thereby disrupting DNA replication in rapidly dividing cancer cells.[5][6] More recently, novel quinoline-based compounds have been developed as dual inhibitors of EGFR and HER-2, offering a multi-targeted approach to treating solid tumors.[16] The design of these molecules often involves incorporating specific side chains that enhance their interaction with the target proteins.[17]
The SAR for anticancer quinolines often points to the criticality of substituents at the 4- and 7-positions of the quinoline ring for optimal activity.[18]
Experimental Workflow: In Vitro Anticancer Activity Assessment (MTT Assay)
The following protocol outlines a standard MTT assay to determine the cytotoxic effects of quinoxaline and quinoline derivatives on cancer cell lines.
Caption: Workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Antimicrobial Activity: A Broad Spectrum of Defense
The fight against microbial resistance has spurred the development of novel antimicrobial agents, with both quinoxaline and quinoline derivatives showing significant promise.[7][19]
Quinoxaline's Antimicrobial Arsenal
Quinoxaline derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[7][8][9] Their mechanism of action can vary, with some compounds inhibiting microbial growth by interfering with DNA synthesis or other essential cellular processes. The simple and flexible structure of the quinoxaline scaffold allows for diverse substitutions, which can be tailored to target specific microbial enzymes or pathways, potentially circumventing existing resistance mechanisms.[7]
Quinoline's Legacy in Antimicrobial Therapy
The quinoline scaffold is the foundation for some of the most well-known antimicrobial and antimalarial drugs.[2] The 4-aminoquinoline core, for example, is central to the antimalarial drug chloroquine.[18] Fluoroquinolones, a major class of antibiotics, are also based on the quinoline structure. These compounds typically exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency.
1. Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Antimalarial Activities
A Duel in Inflammation
Both quinoxaline and quinoline derivatives have been investigated for their anti-inflammatory properties. Quinoxaline compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase.[11][12][13] Some quinoxaline 1,4-di-N-oxide derivatives have even demonstrated in vivo anti-inflammatory effects comparable to the reference drug indomethacin.[11][12] While some quinoline derivatives also exhibit anti-inflammatory activity, this is often attributed to their antioxidant and radical scavenging properties.[2]
The Reign of Quinolines in Malaria Treatment
Quinoline derivatives are undisputed champions in the field of antimalarial drug discovery.[14] The 4-aminoquinoline, chloroquine, has been a frontline treatment for decades.[18] The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic heme.[20] While some quinoxaline derivatives have shown antimalarial activity, they are not as extensively studied or established in this therapeutic area.[1][8]
Signaling Pathway: Quinoline Antimalarial Mechanism
Caption: Simplified mechanism of action for quinoline-based antimalarial drugs.
Conclusion
Both quinoxaline and quinoline derivatives represent privileged scaffolds in medicinal chemistry, each with a unique spectrum of biological activities. Quinoxalines have shown particular promise in the development of targeted anticancer therapies, often as kinase inhibitors, and as broad-spectrum antimicrobial agents. Quinolines, on the other hand, have a rich history and continued importance in the treatment of malaria and bacterial infections. The choice between these two scaffolds for drug design will ultimately depend on the specific therapeutic target and desired pharmacological profile. A thorough understanding of their respective structure-activity relationships is paramount for the rational design of next-generation therapeutics.
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Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(45), 31631-31658. [Link][6][24][25]
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El-Gazzar, A. R. B. A., et al. (2020). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 10(63), 38435-38450. [Link][16]
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Kumar, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 16(11), 1245-1257. [Link][17]
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A Comparative In-Silico Analysis of Quinoxaline Derivatives as EGFR Inhibitors: A Guide for Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, particularly in the realm of oncology.[1][2] Its structural versatility allows for facile derivatization, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer progression. Among these, the Epidermal Growth Factor Receptor (EGFR) stands out as a critical therapeutic target. This guide provides a comprehensive in-silico comparison of a series of quinoxaline derivatives, with a focus on structures conceptually related to 3-alkynyl substituted 2-chloroquinoxalines, against the EGFR kinase domain. We will delve into the causality behind the computational experimental design, present a detailed docking protocol, and offer a comparative analysis against a known EGFR inhibitor, Erlotinib.
The Rationale for Targeting EGFR with Quinoxaline Scaffolds
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and colorectal cancer.[4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.[5]
The quinoxaline core, with its fused benzene and pyrazine rings, offers a unique electronic and steric profile that can be tailored to interact with the key amino acid residues within the EGFR active site. The introduction of various substituents, such as alkynyl groups, can modulate the compound's binding affinity and selectivity. In-silico molecular docking provides a powerful and resource-effective approach to predict the binding modes and affinities of novel quinoxaline derivatives, thereby guiding the synthesis and experimental evaluation of the most promising candidates.
Experimental Workflow: A Self-Validating In-Silico Docking Protocol
A robust and reproducible in-silico docking workflow is paramount for generating trustworthy predictions. The following protocol outlines a standard yet rigorous approach for evaluating the binding potential of our quinoxaline derivatives against EGFR.
Caption: A generalized workflow for in-silico molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 4HJO, which is a structure of EGFR in complex with a quinazoline-based inhibitor.[3]
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges. This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
The 2D structures of the quinoxaline derivatives and the reference inhibitor, Erlotinib, are sketched and converted to 3D structures.
-
Energy minimization of the ligands is performed to obtain their most stable conformation. This is typically achieved using a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the active site of the EGFR kinase domain. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligands. The coordinates of the co-crystallized ligand in 4HJO can be used to center the grid.
-
-
Molecular Docking:
-
The prepared ligands are then docked into the defined grid of the EGFR active site using a molecular docking program. The software calculates the binding affinity (docking score) for various poses of each ligand.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-scoring pose for each ligand.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the key amino acid residues in the EGFR active site are visualized and analyzed.
-
Comparative Docking Analysis of Quinoxaline Derivatives
For this comparative guide, we will analyze the docking results of a series of tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione-1,2,3-triazole hybrids, which are structurally complex quinoxaline derivatives.[6] The docking studies for these compounds were performed against the EGFR receptor (PDB ID: 4HJO).[6]
| Compound ID | Substituent on Phenyl Ring of Triazole | Binding Energy (kcal/mol)[6] | Key Interacting Residues (if specified)[6] |
| IVa | H | -11.18 | Not specified |
| IVb | 3-CH₃ | -11.82 | Not specified |
| IVd | 4-Br | -12.03 | LYS721 (Hydrogen Bond) |
| IVh | 3,5-(OCH₃)₂ | -11.04 | Not specified |
| IVi | 4-NO₂ | -11.11 | Not specified |
| Erlotinib (Reference) | Not Applicable | -9.34 (approx. value from literature) | Met769 (Hydrogen Bond) |
Interpreting the In-Silico Data: From Binding Energy to Biological Activity
The binding energy values presented in the table provide a quantitative measure of the predicted affinity of each compound for the EGFR active site. A more negative binding energy suggests a more favorable and stable interaction.
From the data, compound IVd , with a 4-bromo substituent, exhibits the most favorable binding energy of -12.03 kcal/mol.[6] This suggests that it has the highest predicted affinity for the EGFR kinase domain among the tested derivatives. The presence of a hydrogen bond with Lysine 721 further stabilizes its interaction within the active site.[6] In comparison, the other derivatives also show strong binding affinities, all of which are predicted to be more potent than the reference drug, Erlotinib.
The in-vitro anti-cancer activity of these compounds was also evaluated, and it was found that compound IVd displayed excellent activity against several cancer cell lines, with IC₅₀ values in the low micromolar range.[6] This strong correlation between the in-silico docking scores and the experimental biological activity underscores the predictive power of a well-executed molecular docking study.
Visualizing Molecular Interactions
The following diagram illustrates the key types of interactions that contribute to the binding of a ligand within the EGFR active site.
Caption: Key molecular interactions between a quinoxaline derivative and the EGFR active site.
Conclusion and Future Directions
This in-silico comparative guide demonstrates the potential of quinoxaline derivatives, particularly those with structural features akin to 3-alkynyl substituted 2-chloroquinoxalines, as potent EGFR inhibitors. The molecular docking studies provide valuable insights into the structure-activity relationships within this series of compounds, highlighting the importance of specific substitutions for enhancing binding affinity. The strong correlation between the predicted binding energies and the experimentally determined anticancer activities validates the use of computational approaches in the early stages of drug discovery.
Future work should focus on the synthesis and in-vitro evaluation of a broader range of 3-alkynyl substituted 2-chloroquinoxalines to further explore the structure-activity landscape. Additionally, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to assess the stability of the docked complexes over time. By integrating computational and experimental approaches, the development of novel and more effective quinoxaline-based anticancer agents can be significantly accelerated.
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A Comparative Guide to the Antibacterial Efficacy of Novel Quinoxaline Compounds
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, the quinoxaline nucleus, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a promising framework for the design of potent antibacterial agents.[1][2][3] This guide provides a comprehensive comparison of the antibacterial efficacy of various novel quinoxaline derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical field.
The Enduring Promise of the Quinoxaline Scaffold
The versatility of the quinoxaline ring system allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] This structural flexibility is key to overcoming existing resistance mechanisms and developing compounds with improved efficacy and safety profiles.[3]
The antibacterial action of quinoxaline derivatives is often multifaceted. One of the well-studied mechanisms involves the inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication, thereby leading to cell death.[5][6] Additionally, certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can generate reactive oxygen species (ROS) within bacterial cells, inducing oxidative stress and DNA damage.[5][7]
Comparative Antibacterial Efficacy of Novel Quinoxaline Derivatives
The antibacterial potency of quinoxaline compounds is significantly influenced by the nature and position of substituents on the quinoxaline core. The following tables summarize the in vitro antibacterial activity of several recently developed quinoxaline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] It is a critical quantitative measure of a compound's antibacterial potency.
| Compound Class | Derivative Example | Target Bacteria | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Thiazolyl Quinoxalines | Compound 11c | Pseudomonas aeruginosa | 12.5 | Levofloxacin | 12.5 | [9] |
| C-2 Amine-Substituted Quinoxalines | Compound 5p | Staphylococcus aureus | 4-16 | Norfloxacin | - | [10][11] |
| Bacillus subtilis | 8-32 | [10][11] | ||||
| MRSA | 8-32 | [10][11] | ||||
| Escherichia coli | 4-32 | [10][11] | ||||
| Quinoxaline 1,4-di-N-oxides | Cyadox (CYA) | Clostridium perfringens | 1 | - | - | [12] |
| Olaquindox (OLA) | Clostridium perfringens | 1 | - | - | [12] | |
| Cyadox (CYA) | Brachyspira hyodysenteriae | 0.031 | - | - | [12] | |
| Olaquindox (OLA) | Brachyspira hyodysenteriae | 0.0625 | - | - | [12] | |
| 2,3-diaminoquinoxaline derivatives | Compound 4c | Various bacterial strains | - | Chloramphenicol | - | [6] |
Note: A lower MIC value indicates greater antibacterial activity.
Zone of Inhibition Data
The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.[13][14][15] A larger diameter of the clear zone around the antimicrobial agent indicates greater inhibition of microbial growth.[13][16]
| Compound Class | Derivative Example | Target Bacteria | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) | Source |
| Substituted Quinoxalines | Compound 5d | Escherichia coli | Highly Active | Ciprofloxacin | - | [1] |
| Compound 7a | Escherichia coli | Highly Active | Ciprofloxacin | - | [1] | |
| 2,3-diaminoquinoxaline derivatives | Compound 4c | Various bacterial strains | 10.5 - 14.89 | - | - | [6] |
| Substituted Quinoxalines | - | Staphylococcus aureus | 12 - 18 | - | - | [17] |
| - | Candida albicans | 13 - 18.5 | - | - | [17] |
Experimental Protocols for Antibacterial Efficacy Testing
To ensure the reliability and reproducibility of antibacterial efficacy data, standardized and validated protocols are essential. The following sections detail the methodologies for the key assays used to evaluate the novel quinoxaline compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]
Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Novel quinoxaline compound stock solution (typically in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Sterile laboratory consumables (pipette tips, reservoirs)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the quinoxaline compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include positive control wells (inoculum without compound) and negative control wells (MHB only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is the standard medium for routine susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
0.5 McFarland Standard: This ensures a standardized initial bacterial density, which is crucial for the reproducibility of MIC results.
-
Logarithmic Growth Phase: Bacteria in this phase are most metabolically active and susceptible to antimicrobial agents.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition
This method is a widely used qualitative test for antimicrobial susceptibility.[13]
Principle: An antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test bacterium will create a concentration gradient of the antimicrobial. If the bacterium is susceptible, a clear zone of no growth will be observed around the disk.
Materials:
-
Sterile filter paper disks
-
Novel quinoxaline compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to a 0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the quinoxaline compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: The composition of MHA is standardized to minimize variability in results. The agar depth is also critical (typically 4 mm) as it affects the diffusion of the antimicrobial agent.[18]
-
Uniform Bacterial Lawn: This is essential for obtaining circular and easily measurable zones of inhibition.
-
Incubation Conditions: Standardized temperature and time are crucial for consistent bacterial growth and antimicrobial diffusion.
Caption: Workflow for the agar disk diffusion test.
Assessing the Safety Profile: Cytotoxicity Evaluation
While high antibacterial efficacy is desirable, a low toxicity towards mammalian cells is equally crucial for a viable drug candidate.[19][20] Cytotoxicity assays are therefore an indispensable part of the drug discovery process.[19][20]
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[20]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Novel quinoxaline compound
-
MTT solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Choice of Cell Line: The cell line should be relevant to the intended therapeutic application or a standard line for initial toxicity screening.
-
Incubation Time: The duration of compound exposure can reveal time-dependent cytotoxic effects.
-
Solubilization Step: This is necessary because the formazan product is an insoluble crystal that needs to be dissolved to allow for accurate absorbance measurement.
Conclusion and Future Directions
The data presented in this guide underscore the significant potential of novel quinoxaline compounds as a promising class of antibacterial agents. The diverse chemical space offered by the quinoxaline scaffold allows for the fine-tuning of antibacterial activity and the development of compounds with potent efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Future research should focus on elucidating the structure-activity relationships (SAR) to guide the rational design of more potent and selective quinoxaline derivatives.[3] In vivo efficacy studies and comprehensive toxicological profiling will be critical next steps in translating these promising in vitro findings into clinically viable antibacterial therapies. The continued exploration of this versatile scaffold is a vital component of the global effort to combat the growing threat of antimicrobial resistance.
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinoxaline Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] Its structural versatility and ability to interact with various biological targets have made it a privileged scaffold in drug discovery.[2] The strategic introduction of halogen atoms onto the quinoxaline core has emerged as a powerful tool to modulate the physicochemical properties and biological activity of these derivatives, leading to the development of potent anticancer, antimicrobial, and antiviral agents.[1][3] This guide provides a comprehensive comparison of halogenated quinoxaline derivatives, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.
The Influence of Halogenation on Biological Activity: A Comparative Analysis
The nature, position, and number of halogen substituents on the quinoxaline ring profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. Halogens, through their inductive and steric effects, can alter electron density, lipophilicity, and metabolic stability, thereby impacting target binding and overall efficacy.
Anticancer Activity: Targeting the Proliferative Machinery
Halogenated quinoxalines have demonstrated significant potential as anticancer agents, often by inhibiting key kinases involved in cancer cell signaling pathways.[2][4]
Key Structure-Activity Relationship Insights:
-
Electron-Withdrawing Effect: The introduction of electron-withdrawing groups, such as halogens, at the 6th and/or 7th positions of the quinoxaline nucleus can enhance anticancer activity.[1]
-
Halogen Type and Position:
-
Chlorine (Cl): Chloro-substituted quinoxalines have shown potent inhibitory activity. For instance, the presence of a chloro group at the 7-position can contribute to significant cytotoxic effects.[4]
-
Bromine (Br): Bromo-substituted quinoxalines have been identified as promising anticancer agents. Studies have shown that introducing bromo groups can lead to better inhibition of lung cancer cells compared to nitro groups.[5][6] For example, a dibromo-substituted benzo[g]quinoxaline derivative exhibited greater cytotoxic activity against MCF-7 breast cancer cells than its non-halogenated counterpart.[7]
-
Fluorine (F): Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. In the context of quinoxalines, fluorinated derivatives have been explored for their kinase inhibitory potential.[8]
-
Comparative Experimental Data:
The following table summarizes the in vitro anticancer activity of representative halogenated quinoxaline derivatives against various cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Chloro | HCT116 (Colon) | 4.4 | [4] |
| 2 | 6-Chloro | MCF-7 (Breast) | 5.3 | [4] |
| 3 | 6,7-Dibromo | A549 (Lung) | 9.32 | [5] |
| 4 | 5,10-Dibromo-benzo[g]quinoxaline | MCF-7 (Breast) | 8.84 | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
Halogenated quinoxalines also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[3]
Key Structure-Activity Relationship Insights:
-
Lipophilicity: The introduction of halogens increases the lipophilicity of the quinoxaline molecule, which can enhance its ability to penetrate microbial cell membranes.
-
Specific Substitutions:
Comparative Experimental Data:
The table below presents the minimum inhibitory concentration (MIC) values for selected halogenated quinoxaline derivatives against pathogenic bacteria.
| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | 2,3-Di(thio-4-fluorophenyl) | Staphylococcus aureus | 16 | [10] |
| 6 | Quinoxaline derivative | MRSA | 1-4 | [11] |
Antiviral Activity: A Frontier in Drug Discovery
The potential of halogenated quinoxaline derivatives as antiviral agents is an emerging area of research, with promising activity reported against a range of viruses.[12][13]
Key Structure-Activity Relationship Insights:
-
Target Interaction: The quinoxaline scaffold can serve as a core for designing inhibitors of viral enzymes, such as proteases and reverse transcriptases.[14]
-
Computational predictions have suggested that quinoxaline derivatives may act as inhibitors of the SARS-CoV-2 main protease.[15]
Experimental Protocols for the Evaluation of Halogenated Quinoxaline Derivatives
To ensure the generation of reliable and reproducible data, standardized experimental protocols are crucial. The following section provides detailed methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of Halogenated Quinoxaline Derivatives
A common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16]
General Synthetic Protocol:
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or a mixture of THF and DMSO, add the corresponding 1,2-dicarbonyl compound (1 mmol).[16][17]
-
Catalysis: A catalytic amount of an acid (e.g., acetic acid) or a base (e.g., pyridine) can be added to facilitate the reaction.[18]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.[1]
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[19][20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated quinoxaline derivatives for 48-72 hours.[20]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[20]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[19]
2. Apoptosis Detection (Annexin V-FITC/PI Staining):
This flow cytometry-based assay determines if the compound induces apoptosis (programmed cell death).[20]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.[20]
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for illustrating complex relationships and experimental processes.
Caption: General Structure-Activity Relationship of Halogenated Quinoxalines.
Caption: Experimental Workflow for SAR Studies of Halogenated Quinoxalines.
Conclusion
The halogenation of the quinoxaline scaffold is a highly effective strategy for the development of novel therapeutic agents with potent anticancer, antimicrobial, and antiviral activities. A thorough understanding of the structure-activity relationships, guided by robust experimental data, is paramount for the rational design of compounds with improved efficacy and selectivity. This guide provides a foundational framework for researchers to navigate this exciting area of medicinal chemistry, offering insights into the causal relationships between chemical structure and biological function, and providing the necessary tools to advance the discovery of new halogenated quinoxaline-based drugs.
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A Comparative Guide to the Cytotoxicity of 3-Chloroquinoxalin-2-ol on Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-Chloroquinoxalin-2-ol, a member of the quinoxaline class of heterocyclic compounds, which have garnered significant interest in oncology research for their therapeutic promise.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against a well-established chemotherapeutic agent, Doxorubicin, and detailing the requisite experimental protocols to validate its efficacy.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline scaffolds are a prominent feature in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities, including notable anticancer properties.[3] Derivatives of quinoxaline have been demonstrated to exert their cytotoxic effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer cell proliferation like topoisomerase II and various kinases.[2][4][5] Given this context, 3-Chloroquinoxalin-2-ol emerges as a compelling candidate for investigation as a novel anticancer agent. This guide outlines a systematic approach to characterizing its cytotoxic profile in comparison to Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
Comparative Framework: 3-Chloroquinoxalin-2-ol vs. Doxorubicin
To establish a robust understanding of the cytotoxic efficacy of 3-Chloroquinoxalin-2-ol, a direct comparison with a standard chemotherapeutic drug is essential. Doxorubicin is selected as the reference compound due to its well-documented mechanism of action and extensive clinical use. The primary mechanisms of Doxorubicin's anticancer activity include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[6]
This comparative study will be conducted on two well-characterized and widely used human cancer cell lines:
-
HeLa (Cervical Cancer): A robust and highly proliferative cell line.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, representing a common type of breast cancer.
The primary endpoint for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%.
Experimental Design and Protocols
A rigorous and reproducible experimental design is paramount for the accurate assessment of cytotoxicity. The following sections detail the protocols for cell culture and two distinct cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.
Cell Culture and Maintenance
HeLa and MCF-7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of 3-Chloroquinoxalin-2-ol is depicted in the following diagram:
Caption: Experimental workflow for cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of 3-Chloroquinoxalin-2-ol and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[10][11] This serves as an indicator of compromised cell membrane integrity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include three sets of controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[12]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be tabulated for a clear and direct comparison of the IC50 values of 3-Chloroquinoxalin-2-ol and Doxorubicin across the two cell lines.
| Compound | Cell Line | Assay | IC50 (µM) |
| 3-Chloroquinoxalin-2-ol | HeLa | MTT | Experimental Value |
| LDH | Experimental Value | ||
| MCF-7 | MTT | Experimental Value | |
| LDH | Experimental Value | ||
| Doxorubicin | HeLa | MTT | Experimental Value |
| LDH | Experimental Value | ||
| MCF-7 | MTT | Experimental Value | |
| LDH | Experimental Value |
A lower IC50 value indicates greater cytotoxic potency. A comparison of the IC50 values will reveal the relative efficacy of 3-Chloroquinoxalin-2-ol against the selected cancer cell lines in relation to the established anticancer drug, Doxorubicin.
Potential Mechanism of Action of 3-Chloroquinoxalin-2-ol
Based on the known biological activities of quinoxaline derivatives, 3-Chloroquinoxalin-2-ol is hypothesized to induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest.[1][13] Many quinoxaline compounds have been shown to trigger the intrinsic apoptotic pathway.[14]
Proposed Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 3-Chloroquinoxalin-2-ol.
Caption: Proposed apoptotic signaling pathway.
This proposed mechanism involves the activation of the tumor suppressor protein p53 in response to cellular stress or DNA damage induced by 3-Chloroquinoxalin-2-ol. Activated p53 can then upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death, or apoptosis.[6]
Furthermore, many quinoxaline derivatives have been observed to cause cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from dividing and proliferating.[13][14]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 3-Chloroquinoxalin-2-ol as a potential anticancer agent. By employing standardized cytotoxicity assays and comparing its performance against a clinically relevant drug, Doxorubicin, researchers can obtain valuable data on its efficacy and selectivity. Further investigations into its precise mechanism of action, guided by the proposed apoptotic pathway, will be crucial in determining its potential for future drug development. The versatility of the quinoxaline scaffold suggests that 3-Chloroquinoxalin-2-ol could be a promising lead compound for the development of novel cancer therapeutics.
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A Comparative Guide for the Modern Medicinal Chemist: Benchmarking New Quinoxaline Synthesis Methods Against Classical Routes
Quinoxalines are not merely heterocyclic compounds; they are privileged scaffolds in medicinal chemistry. Their presence in numerous therapeutic agents, from anticancer to antimicrobial drugs, underscores the critical need for efficient and robust synthetic methodologies.[1][2][3] For decades, classical methods such as the Phillips-Ladenburg and Beirut reactions were the gold standard. However, the demands of modern drug discovery—faster lead optimization, greener processes, and broader molecular diversity—have spurred the development of innovative new routes.
This guide provides an in-depth comparison of classical and modern quinoxaline synthesis strategies. We move beyond simple procedural lists to dissect the underlying mechanics, offering field-proven insights to help researchers make informed decisions for their specific applications.
The Enduring Legacy: Classical Synthesis Routes
The traditional approach to quinoxaline synthesis has long relied on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4] This foundational chemistry, while effective, often comes with limitations such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2][5][6]
The Phillips-Ladenburg Reaction: A Time-Honored Staple
The Phillips-Ladenburg reaction, a cornerstone of quinoxaline synthesis, involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, typically under acidic conditions or in solvents like ethanol or acetic acid.[2]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the diamine. This is a critical activation step.
-
Solvent: Protic solvents like ethanol can participate in proton transfer steps, stabilizing intermediates and facilitating the dehydration that drives the final ring closure.
While reliable, this method can suffer from low yields with certain substrates and often requires lengthy refluxing, which is not ideal for high-throughput synthesis.[2]
The Beirut Reaction: Accessing Quinoxaline 1,4-Dioxides
Developed by Haddadin and Issidorides, the Beirut reaction is the foremost method for synthesizing quinoxaline 1,4-dioxides, which have significant biological activities.[7][8][9] It involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-diketone or enamine.[8]
Causality Behind Experimental Choices:
-
Base: A base (e.g., NaH, triethylamine) is required to deprotonate the active methylene compound, generating the nucleophilic enolate that attacks the benzofuroxan ring.
-
Substrate Choice: The electronic nature of the benzofuroxan and the nucleophilicity of the enamine or enolate are key determinants of reaction efficiency and regioselectivity.[7][10]
The New Wave: Modern Synthetic Innovations
Modern synthetic chemistry prioritizes efficiency, safety, and sustainability—the core tenets of green chemistry.[5][11] New methods for quinoxaline synthesis reflect this shift, employing advanced techniques to overcome the limitations of classical routes.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized quinoxaline preparation by dramatically reducing reaction times from hours to mere minutes.[12][13][14]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid, uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions by minimizing the formation of side products that can occur with prolonged thermal heating.[12][14]
-
Solvent-Free Conditions: Many microwave protocols can be performed without a solvent, often using a solid support like acidic alumina.[15][16] This not only simplifies purification but also significantly reduces chemical waste, aligning with green chemistry principles.[16]
Metal-Catalyzed Reactions: Expanding Chemical Space
Transition-metal catalysis has opened new avenues for quinoxaline synthesis, enabling the use of diverse and readily available starting materials.[17] Catalysts based on copper, nickel, and molybdenum have proven particularly effective.[18][19][20]
Causality Behind Experimental Choices:
-
Catalyst: The metal catalyst orchestrates the reaction by bringing the substrates together in its coordination sphere, lowering the activation energy for key bond-forming steps like C-N coupling or oxidative cyclization.[17]
-
Ligand: In many systems, a ligand (e.g., 1,10-phenanthroline) is used to stabilize the metal center and modulate its reactivity, which is crucial for achieving high catalytic turnover and product selectivity.[21]
Green Chemistry Approaches: The Sustainable Frontier
Beyond microwave assistance, a broader green chemistry movement has introduced novel catalysts and solvent systems.[5][11][22] This includes the use of reusable nanocatalysts, ionic liquids, and even water as a reaction medium, minimizing the environmental impact of synthesis.[1][5][22] One-pot procedures, where multiple reaction steps are performed in a single vessel, further enhance efficiency and reduce waste.[23][24]
Head-to-Head Comparison: Performance Benchmarking
To provide a clear, objective comparison, the synthesis of a model compound, 2,3-diphenylquinoxaline, is benchmarked across three representative methods.
| Synthesis Method | Catalyst / Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (Thermal) | Ethanol (Rectified Spirit) | Reflux | 30 - 60 min | 51 - 75%[15] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86%[15][16] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[6][15] |
Visualizing the Workflows
To better understand the practical differences, the experimental workflows for a classical and a modern synthesis are outlined below.
Classical Synthesis Workflow
Caption: Workflow for Classical Thermal Condensation.
Modern Synthesis Workflow
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A Comparative Guide to the Antiviral Activity of Quinoxalin-2(1H)-one Derivatives Against the Hepatitis C Virus
This guide provides an in-depth technical comparison of quinoxalin-2(1H)-one derivatives, a promising class of antiviral compounds, against the Hepatitis C Virus (HCV). We will delve into their mechanism of action, present comparative experimental data against established HCV inhibitors, and provide detailed protocols for key antiviral assays. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry. While the specific focus is on the quinoxalin-2(1H)-one scaffold, the insights provided are highly relevant to structurally similar derivatives such as 3-chloroquinoxalin-2-ols, given their shared core structure.
The Persistent Challenge of Hepatitis C and the Role of NS5B Polymerase
Hepatitis C is a global health concern, with chronic infections often leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[2] These agents target specific viral proteins essential for replication.[2] A key target among these is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme crucial for replicating the viral RNA genome.[2][3] Unlike host cells, which lack a comparable enzyme, NS5B presents an ideal target for selective antiviral therapy.[2]
Quinoxalinones as a Privileged Scaffold in Anti-HCV Drug Discovery
The quinoxaline core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] In the context of HCV, derivatives of quinoxalin-2(1H)-one have emerged as potent inhibitors.[1][5]
Mechanism of Action: Targeting the NS5B Polymerase
Quinoxalin-2(1H)-one derivatives primarily function as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors (NIs) that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme.[6] This binding induces a conformational change in the polymerase, hindering its ability to initiate RNA synthesis.[6] This allosteric inhibition is a validated mechanism for effectively shutting down viral replication.
Comparative In Vitro Efficacy of Quinoxalinone Derivatives
The antiviral potency of quinoxalin-2(1H)-one derivatives has been demonstrated in cell-based HCV replicon assays. These assays utilize human hepatoma cell lines that harbor self-replicating HCV RNA molecules (replicons), allowing for the direct measurement of a compound's ability to inhibit viral replication.[7][8]
A study exploring the structure-activity relationships (SARs) of quinoxalin-2(1H)-one derivatives containing a thiazol-2-amine moiety identified compounds with significant anti-HCV potency.[1] The lead compound from this study, BH6870 , exhibited a 50% effective concentration (EC50) of 0.11 µM with a high selectivity index (SI) of over 909.[1] The selectivity index (SI = CC50/EC50), which compares the cytotoxic concentration to the effective concentration, is a critical measure of a drug's therapeutic window.
The following table compares the in vitro activity of the optimized quinoxalinone derivative, BH6870, with established NS5B inhibitors, the nucleoside inhibitor Sofosbuvir and the non-nucleoside inhibitor Dasabuvir.
| Compound | Class | Target Site | HCV Genotype | EC50 | Selectivity Index (SI) | Reference |
| BH6870 | Non-Nucleoside Inhibitor (NNI) | NS5B Allosteric Site | 1b | 0.11 µM | >909 | [1] |
| Sofosbuvir | Nucleoside Inhibitor (NI) | NS5B Catalytic Site | 1b | 110 nM | >90 (based on CC50 >10 µM) | [9] |
| Dasabuvir | Non-Nucleoside Inhibitor (NNI) | NS5B Palm Domain | 1b | 1.8 nM | >5555 (based on CC50 >10 µM) | [10] |
Note: EC50 values can vary depending on the specific replicon system and cell line used. Direct comparison should be performed with caution.
Structure-Activity Relationship (SAR) Insights
SAR studies on quinoxalin-2(1H)-one derivatives have provided valuable insights for optimizing their antiviral activity. Key findings include:
-
Thiazole-phenyl Moiety : A 4-aryl-substituted thiazol-2-amine moiety on the quinoxalinone core is optimal for antiviral activity.[1]
-
C-3 Position : Introducing a hydrogen-bond acceptor, such as an N,N-disubstituted amide group, at the C-3 position enhances antiviral potency.[1]
-
Electronic Effects : The presence of multiple halogens or strong electron-withdrawing groups on the phenyl ring of the thiazole moiety can lead to a dramatic loss of activity.[1]
-
Lactam NH-group : The NH-group of the lactam in the quinoxalinone ring is essential for anti-HCV activity.[1]
These SAR insights suggest that the 3-chloroquinoxalin-2-ol scaffold, with its potential for hydrogen bonding and specific electronic properties, is a promising area for further investigation.
Experimental Protocols
To facilitate the validation and further exploration of quinoxalinone derivatives, we provide detailed protocols for the primary assays used to determine their anti-HCV activity.
HCV Replicon Luciferase Assay
This cell-based assay is the gold standard for quantifying the inhibition of HCV RNA replication in a cellular environment.[9][11]
Objective: To determine the EC50 value of a test compound.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compound dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a positive control (e.g., Sofosbuvir).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Measure the luciferase activity according to the manufacturer's protocol using a luminometer.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response data to a non-linear regression curve.[9]
Diagram of the HCV Replicon Assay Workflow
Caption: Workflow for the HCV replicon cell-based assay.
HCV NS5B Polymerase Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant NS5B.[6][12]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Purified recombinant HCV NS5B protein.
-
RNA template/primer (e.g., poly(A)/oligo(U)12).
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [³H]UTP).
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, NaCl).
-
Test compound dissolved in DMSO.
-
96-well reaction plates.
-
Stop solution (e.g., EDTA).
-
Filter mats (e.g., DE81).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, RNA template/primer, and rNTPs (including the radiolabeled rNTP).
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 22°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.[6]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification: Transfer the reaction mixture to a filter mat to capture the newly synthesized, radiolabeled RNA. Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
Visualizing the Target: The HCV Replication Cycle
To provide context for the mechanism of action of quinoxalinone derivatives, the following diagram illustrates the HCV replication cycle within a hepatocyte, highlighting the central role of NS5B-mediated RNA replication.
Caption: The HCV replication cycle highlighting NS5B-mediated RNA replication.
Conclusion
Quinoxalin-2(1H)-one derivatives represent a potent and promising class of non-nucleoside inhibitors of the HCV NS5B polymerase. Their demonstrated in vitro efficacy, coupled with a well-defined mechanism of action and clear structure-activity relationships, makes them an attractive scaffold for further development in the search for novel anti-HCV therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of these and related compounds, such as 3-chloroquinoxalin-2-ols, in the ongoing effort to combat Hepatitis C.
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A Comparative Guide to Catalysts for C-N Bond Formation in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its biological significance drives the continuous development of efficient synthetic methodologies, with the formation of the pyrazine ring through C-N bond coupling being a pivotal step. This guide provides an in-depth comparative analysis of the leading catalytic systems for C-N bond formation in quinoxaline synthesis, offering field-proven insights and experimental data to inform your catalyst selection and experimental design.
The Strategic Importance of C-N Bond Formation in Quinoxaline Synthesis
Traditionally, quinoxalines are synthesized via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[2][3] While effective, this method's scope can be limited by the availability of the dicarbonyl starting materials. Modern cross-coupling strategies, which directly forge C-N bonds between an amine and a carbon electrophile, have significantly broadened the accessible chemical space for novel quinoxaline derivatives. These methods, predominantly catalyzed by transition metals like palladium, copper, and nickel, offer greater functional group tolerance and modularity.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been extensively applied to the construction of N-heterocycles.[4] This palladium-catalyzed reaction provides a powerful tool for the formation of C-N bonds under relatively mild conditions.
Mechanism and Causality: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step and preventing undesirable side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of aryl halides and amines.
-
High Functional Group Tolerance: Compatible with many sensitive functional groups.
-
Milder Reaction Conditions: Often proceeds at lower temperatures compared to copper-catalyzed methods.[6]
Limitations:
-
Cost and Toxicity of Palladium: Palladium is a precious and toxic metal, which can be a concern for large-scale synthesis and pharmaceutical applications.[7]
-
Ligand Sensitivity: The phosphine ligands used are often air-sensitive and require careful handling.
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] While historically requiring harsh reaction conditions, modern advancements in ligand design have led to milder and more efficient protocols.
Mechanism and Causality: The precise mechanism of the Ullmann reaction is still debated, but it is generally accepted to proceed through a different pathway than the Buchwald-Hartwig amination. The reaction likely involves the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[9] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and accelerate the reaction.
Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (8 mL)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg) [2]* Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add toluene (8 mL) to dissolve the reactants.
-
Add the alumina-supported copper catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the insoluble catalyst. The catalyst can be washed, dried, and reused. [2]6. Dry the filtrate over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the pure 2,3-diphenylquinoxaline product. A yield of approximately 92% can be expected. [2]
Emerging Trends: Photoredox and Metal-Free Catalysis
Recent research has focused on developing more sustainable methods for C-N bond formation. Visible-light photoredox catalysis, often employing copper or organic dyes as catalysts, allows for reactions to proceed at room temperature under mild conditions. [10][11]Furthermore, metal-free approaches, utilizing reagents like iodine or operating under thermal conditions, are gaining traction as they eliminate the issue of metal contamination in the final product. [3]
Conclusion
The synthesis of quinoxalines via C-N bond formation is a dynamic field with a diverse array of catalytic systems at the researcher's disposal. Palladium catalysts, particularly those employed in Buchwald-Hartwig aminations, offer broad scope and high functional group tolerance, albeit at a higher cost. Copper catalysts, as used in Ullmann-type reactions, provide a more economical alternative, with modern protocols mitigating the traditionally harsh reaction conditions. Nickel catalysts present a compelling balance of cost-effectiveness and high reactivity, especially for challenging substrates. The choice of catalyst should be guided by a careful consideration of the specific synthetic target, substrate compatibility, and scalability. As the field continues to evolve, emerging photoredox and metal-free methods promise even more sustainable and efficient routes to this important class of heterocycles.
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Moreno-Corral, D., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2014, 859249. [Link]
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Ghosh, I., et al. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science, 9(36), 7247-7253. [Link]
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Yadav, D., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1759-1767. [Link]
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Effect of catalyst loading towards the synthesis of quinoxaline. ResearchGate. [Link]
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Wang, X., et al. (2020). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. ChemistrySelect, 5(4), 1461-1464. [Link]
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Green, S. A., et al. (2022). Metal counterfactuals reveal ligand generalizability and mechanistic diversity in C–N couplings. Nature, 601(7891), 79-85. [Link]
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Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4969-4991. [Link]
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Alonso, F., et al. (2021). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Nanomaterials, 11(3), 755. [Link]
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Moreno-Corral, D., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]
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Ghosh, I., et al. (2018). Copper Catalyzed Photoredox Synthesis of α-Keto Esters, Quinoxaline, Naphthoquinone: Controlled Oxidation of Terminal Alkynes to Glyoxals. ResearchGate. [Link]
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Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(38), 5161-5164. [Link]
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A Comparative Guide to the Safety and Toxicity Profile of New Quinoxaline Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] As a Senior Application Scientist, this guide provides an in-depth, comparative evaluation of the safety and toxicity profile of new quinoxaline inhibitors, designed to equip researchers and drug development professionals with the necessary insights and experimental frameworks to assess these promising therapeutic agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The Quinoxaline Scaffold: A Double-Edged Sword of Efficacy and Potential Toxicity
The therapeutic potential of quinoxaline-based compounds stems from their ability to interact with a variety of biological targets.[2] However, this same chemical reactivity necessitates a thorough evaluation of their safety profile. Understanding the potential for off-target effects and inherent toxicity is paramount for the successful translation of these inhibitors from the laboratory to the clinic. This guide will compare the toxicity profiles of representative quinoxaline inhibitors with established drugs targeting similar pathways, providing a crucial benchmark for preclinical safety assessment.
I. In Vitro Cytotoxicity: The First Look at Cellular Health
A fundamental first step in evaluating the safety of a new chemical entity is to assess its direct effect on cell viability. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against a panel of both cancerous and normal cell lines. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards healthy, non-cancerous cells.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | Cancer Cell Line 1 (e.g., A549 - Lung) | Cancer Cell Line 2 (e.g., MCF-7 - Breast) | Normal Cell Line 1 (e.g., WI-38 - Lung Fibroblast) | Normal Cell Line 2 (e.g., MCF-10A - Breast Epithelial) | Selectivity Index (Normal/Cancer) |
| Quinoxaline Inhibitor 1 (Hypothetical) | 0.86[3] | 1.06[3] | >100[3] | >100[3] | >116 |
| Quinoxaline Inhibitor 2 (Hypothetical) | 9.32[4] | - | 9.29[4] | - | ~1 |
| Chloroquinoxaline Sulfonamide (CQS) | Active against various solid tumors[5] | - | Toxic to lymphoid cells[3][6] | - | Varies |
| Doxorubicin (Non-Quinoxaline) | ~0.05 | ~0.1 | ~1-5 | ~1-5 | ~20-50 |
| Gefitinib (Non-Quinoxaline) | ~0.01-0.1 (EGFR mutant) | ~5-10 (EGFR wt) | >10 | >10 | High (in EGFR mutant) |
Note: The selectivity index is a crucial parameter, calculated by dividing the IC50 in a normal cell line by the IC50 in a cancer cell line. A higher selectivity index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][7][8][9][10] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline inhibitors and control drugs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell type and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
II. Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to carcinogenesis. The Ames test and the in vitro micronucleus assay are standard preliminary screens.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[7][8][11] The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test
-
Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]
-
Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[12][13] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.[12]
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (24 hours) duration.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[13]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells.
III. Organ-Specific Toxicity: A Deeper Dive
A. Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. In vitro assays using human liver cell lines like HepG2 provide an initial screen for potential hepatotoxicity.[1][4][10][14][15]
Experimental Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium.
-
Treatment: Expose the cells to various concentrations of the quinoxaline inhibitor for 24-72 hours.
-
Endpoint Analysis: Assess hepatotoxicity through multiple endpoints:
-
Cell Viability: Perform an MTT or similar assay to determine the IC50.
-
Enzyme Leakage: Measure the activity of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) in the culture medium. An increase in these enzymes indicates cell membrane damage.
-
Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes like JC-1.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS).
-
B. Cardiotoxicity Assessment
Cardiotoxicity is a significant concern for many kinase inhibitors.[16] Early assessment of potential cardiac liabilities is crucial.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a risk factor for a life-threatening arrhythmia called Torsades de Pointes.[17][18][19]
Experimental Protocol: hERG Channel Inhibition Assay (Thallium Flux Assay)
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Principle: This assay uses thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ through the hERG channel is measured using a Tl+-sensitive fluorescent dye.
-
Procedure:
-
Load the cells with the fluorescent dye.
-
Add the test compound at various concentrations.
-
Stimulate the cells to open the hERG channels and add a Tl+-containing buffer.
-
Measure the change in fluorescence, which corresponds to Tl+ influx.
-
-
Data Analysis: A decrease in the fluorescent signal indicates inhibition of the hERG channel. Calculate the IC50 value for hERG inhibition.
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant model for assessing cardiotoxicity.[16][20][21]
Experimental Protocol: hiPSC-CM Cardiotoxicity Assay
-
Cell Culture: Culture hiPSC-CMs, which spontaneously beat in culture.
-
Endpoint Analysis:
-
Electrophysiology: Use a multi-electrode array (MEA) system to measure field potentials and assess parameters like beat rate, field potential duration (an in vitro correlate of the QT interval), and arrhythmia induction.[20]
-
Contractility: Use video microscopy and image analysis software to measure contractility parameters such as contraction and relaxation velocities.
-
Viability and Apoptosis: Assess cell viability (e.g., using live/dead staining) and apoptosis (e.g., by measuring caspase activity) after prolonged exposure to the compound.
-
IV. In Vivo Acute Systemic Toxicity
In vivo studies in animal models are essential to understand the systemic toxicity of a compound and to determine a safe starting dose for human clinical trials.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance and to classify it according to the Globally Harmonized System (GHS).[13][14][22]
Step-by-Step Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A stepwise procedure is used with a starting dose of 300 mg/kg. The outcome of the first step determines the next dose (either higher or lower). Animals are dosed orally by gavage.[22]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any target organs of toxicity.
-
LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.
Comparative Acute Oral Toxicity Data (LD50, mg/kg)
| Compound | Species | LD50 (mg/kg) | GHS Category |
| Quinoxaline-1,4-di-N-oxides (representative) | Rat (i.p.) | 30-120[12] | 3 or 4 |
| 6-nitro-2(1H)-quinoxalinone | Rat (i.p.) | 161.16[5] | 4 |
| 2,3-dimethylquinoxaline | Mouse (oral) | >2000[23] | 5 or Unclassified |
| Doxorubicin | Rat (i.v.) | ~10 | 2 |
| Gefitinib | Rat (oral) | >2000 | 5 or Unclassified |
Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories range from 1 (most toxic) to 5 (least toxic).
V. Visualizing Toxicity Pathways and Workflows
Understanding the molecular mechanisms underlying toxicity is crucial for rational drug design and the development of safer compounds. The following diagram illustrates a simplified signaling pathway for Doxorubicin-induced cardiotoxicity, a well-studied example that can serve as a reference for investigating the mechanisms of quinoxaline-induced cardiotoxicity.[1][11][14][24][25]
Caption: Simplified signaling pathway of Doxorubicin-induced cardiotoxicity.
The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a new quinoxaline inhibitor.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-Chloroquinoxalin-2-ol Based Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapies, the specificity of a small molecule inhibitor is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen side effects or even open avenues for drug repurposing. This guide provides an in-depth comparative analysis of the cross-reactivity of inhibitors based on the 3-chloroquinoxalin-2-ol scaffold, with a focus on their potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. As a privileged structure in medicinal chemistry, quinoxaline derivatives have shown promise against a range of therapeutic targets, and understanding their selectivity is crucial for advancing their clinical potential.[1][2][3]
This guide will delve into the experimental methodologies for assessing inhibitor specificity, present a comparative analysis with established p38 MAPK inhibitors, and provide detailed protocols to empower researchers in their own cross-reactivity studies.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in the development of selective inhibitors.[4] A lack of selectivity can result in a cascade of off-target effects, potentially leading to toxicity. Conversely, a well-characterized polypharmacology can be advantageous, offering therapeutic benefits across multiple pathways. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.
While specific cross-reactivity data for the parent compound, 3-Chloroquinoxalin-2-ol, is not extensively published, its derivatives have been explored as inhibitors of various kinases, including p38 MAPK.[1] The p38 MAPK signaling cascade is a key regulator of inflammatory responses, making it a critical target for a multitude of diseases.[5] This guide will therefore use the p38 MAPK family as the primary target class for our comparative analysis.
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity analysis. Here, we explore three gold-standard techniques that provide complementary insights into an inhibitor's selectivity profile.
KINOMEscan®: A High-Throughput Binding Assay
Principle: The KINOMEscan® platform utilizes a competition-based binding assay to quantify the interaction of a test compound against a large panel of kinases.[6][7] In this assay, kinases are tagged with DNA and incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[8]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve the test compound (e.g., a 3-Chloroquinoxalin-2-ol derivative) in DMSO to create a stock solution. Prepare serial dilutions to be tested at a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound dilutions. Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Remove unbound components by washing the plate.
-
Quantification: Elute the bound kinases and quantify the associated DNA tag using qPCR.
-
Data Analysis: Calculate the percentage of kinase bound to the immobilized ligand relative to the DMSO control. The results are often reported as percent of control or as dissociation constants (Kd).
Logical Workflow for KINOMEscan® Analysis
Caption: High-level workflow for KINOMEscan® profiling.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context
Principle: CETSA® is a powerful biophysical assay that assesses drug-target engagement in intact cells or cell lysates.[9][10] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[9]
Experimental Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.[11]
-
Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.[11]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.[11]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the abundance of the target protein at each temperature using Western blotting with a specific antibody.[11]
Conceptual Diagram of CETSA® Principle
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. 3-Chloroquinoxalin-2-amine|Antibacterial Research Compound [benchchem.com]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Navigating Regioselectivity in Nucleophilic Aromatic Substitution Reactions of 2,3-Dichloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxaline scaffolds are prized for their diverse pharmacological activities. The readily available 2,3-dichloroquinoxaline (DCQX) serves as a versatile and crucial building block for the synthesis of a vast array of functionalized quinoxaline derivatives. The synthetic utility of DCQX lies in the sequential nucleophilic aromatic substitution (SNAr) of its two chlorine atoms. However, the successful and efficient synthesis of desired mono-substituted isomers hinges on a critical factor: regioselectivity . This guide provides an in-depth comparison of the regioselective behavior of various nucleophiles in their reactions with 2,3-dichloroquinoxaline, supported by experimental data and mechanistic insights to empower researchers in designing highly selective synthetic strategies.
The Dichotomy of C2 and C3: Understanding the Playing Field
The core of the challenge in the mono-substitution of 2,3-dichloroquinoxaline lies in the selective replacement of one of the two chlorine atoms at the C2 and C3 positions. These positions, while electronically similar, can exhibit different reactivities towards incoming nucleophiles, leading to the formation of either the 2-substituted-3-chloroquinoxaline or the 3-substituted-2-chloroquinoxaline. The ability to control this regioselectivity is paramount for accessing specific isomers with desired biological activities and for the subsequent elaboration into more complex molecules.
The reactivity of the C2 and C3 positions in DCQX is governed by a delicate interplay of electronic and steric factors, both within the quinoxaline core and from the attacking nucleophile itself. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating both C2 and C3 positions for nucleophilic attack.
Caption: Reaction pathways for the mono-substitution of 2,3-dichloroquinoxaline.
A Comparative Analysis of Nucleophile Classes
The regioselectivity of the SNAr reaction on 2,3-dichloroquinoxaline is highly dependent on the nature of the nucleophile. Here, we compare the general trends observed for nitrogen, oxygen, and sulfur nucleophiles.
Nitrogen Nucleophiles: A Tale of Two Amines
Nitrogen nucleophiles, particularly primary and secondary amines, are extensively used in the derivatization of DCQX. The regioselectivity of their reactions can be influenced by both the steric bulk and the electronic nature of the amine.
Primary Aliphatic Amines: In many reported instances, the reaction of DCQX with primary aliphatic amines under controlled conditions to favor mono-substitution tends to show a preference for attack at the C2 position. This can be attributed to a combination of electronic and steric factors.
Aromatic Amines: Aromatic amines are generally less nucleophilic than aliphatic amines and often require more forcing conditions to react with DCQX. The regioselectivity with anilines can be more variable and is sensitive to reaction conditions and the substitution pattern on the aniline ring.
| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Reference |
| Ammonia | Ethanolic solution, microwave | 2-Amino-3-chloroquinoxaline | - | [1] |
| N-Methylpiperazine | Mild conditions | 2-(4-Methylpiperazin-1-yl)-3-chloroquinoxaline | - | [1] |
| n-Propylamine | Sequential reaction | 2-(Propylamino)-3-chloroquinoxaline | - | [1] |
| 4-Aminophenol | High temperature, microwave | 2-(4-Hydroxyanilino)-3-chloroquinoxaline | - | [1] |
Table 1: Regioselectivity of Reactions with Nitrogen Nucleophiles. Note: In many literature reports, the focus is on the synthesis of the mono-substituted product without a detailed analysis of the isomeric ratio. The products listed are those predominantly reported.
Caption: General pathway for the reaction of DCQX with nitrogen nucleophiles.
Oxygen Nucleophiles: The Influence of the Counter-ion
The reaction of DCQX with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to valuable 2-alkoxy- and 2-aryloxy-3-chloroquinoxalines. The regioselectivity in these reactions can be subtle and is often directed by the reaction conditions.
Alkoxides: The reaction with simple alkoxides, generated in situ from the corresponding alcohol and a base, often leads to the mono-substituted product at the C2 position. The choice of base and solvent can play a crucial role in controlling the selectivity.
Phenoxides: Phenoxides, being softer nucleophiles than alkoxides, also react with DCQX. The regioselectivity can be influenced by the electronic properties of the substituents on the phenol ring.
| Nucleophile | Reaction Conditions | Major Product | Yield (%) | Reference |
| Propargylic alcohol alkoxides | - | 2-Alkoxy-3-chloroquinoxalines | Good | [1] |
| Various phenols | - | 2-Chloro-3-phenoxyquinoxalines | Good | [1] |
Table 2: Regioselectivity of Reactions with Oxygen Nucleophiles.
Sulfur Nucleophiles: A Preference for Soft-Soft Interactions
Sulfur nucleophiles, such as thiolates, are soft nucleophiles and are expected to react readily with the electrophilic C2 and C3 positions of DCQX. The principle of Hard and Soft Acids and Bases (HSAB) can be a useful guide in predicting the outcome of these reactions.
Thiolates: The reaction of DCQX with various thiols in the presence of a base typically yields the mono-thioether derivative. Due to the soft nature of both the sulfur nucleophile and the carbon centers of the quinoxaline, these reactions are generally efficient. While specific comparative studies on the regioselectivity are not abundant in the reviewed literature, the formation of 2-thio-3-chloroquinoxalines is commonly reported.
Mechanistic Considerations: Unraveling the "Why"
The regioselectivity in the SNAr reactions of 2,3-dichloroquinoxaline is a consequence of the relative stabilities of the Meisenheimer intermediates formed upon nucleophilic attack at the C2 and C3 positions.
Caption: Formation of Meisenheimer intermediates during nucleophilic attack.
Electronic Effects: The two nitrogen atoms in the quinoxaline ring exert a strong -I (inductive) and -M (mesomeric) effect, which stabilizes the negative charge in the Meisenheimer intermediate. The relative stability of the intermediates formed by attack at C2 versus C3 will dictate the major product. Subtle differences in the electronic environment of C2 and C3, arising from the proximity to the fused benzene ring, can influence this stability.
Steric Effects: The steric hindrance posed by the nucleophile and the substituents on the quinoxaline ring can also play a significant role. Bulky nucleophiles may preferentially attack the less sterically hindered position. In the case of unsubstituted DCQX, the steric environment around C2 and C3 is very similar, suggesting that electronic factors often play a more dominant role in determining regioselectivity.
Experimental Protocols: A Practical Guide
The following are representative, generalized protocols for the mono-substitution of 2,3-dichloroquinoxaline. Researchers should optimize these conditions for their specific substrates.
General Procedure for Mono-amination
-
To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is added the amine (1.0-1.2 eq).
-
A base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq) is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to reflux, and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography to isolate the desired mono-amino-substituted quinoxaline.
General Procedure for Mono-alkoxylation/phenoxylation
-
To a solution of the alcohol or phenol (1.0-1.2 eq) in a dry aprotic solvent (e.g., THF, DMF) is added a strong base (e.g., NaH, K2CO3) at 0 °C to generate the alkoxide or phenoxide in situ.
-
A solution of 2,3-dichloroquinoxaline (1.0 eq) in the same solvent is then added dropwise.
-
The reaction is stirred at a temperature ranging from 0 °C to reflux and monitored by TLC or LC-MS.
-
Work-up involves quenching with water and extraction with an organic solvent.
-
Purification is achieved through column chromatography.
General Procedure for Mono-thiolation
-
To a solution of the thiol (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, DMF) is added a base (e.g., K2CO3, NaOH).
-
2,3-dichloroquinoxaline (1.0 eq) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux and monitored by TLC or LC-MS.
-
Work-up and purification are similar to the procedures described above.
Conclusion: A Roadmap for Selective Synthesis
The regioselective mono-substitution of 2,3-dichloroquinoxaline is a powerful tool for the synthesis of diverse and medicinally relevant quinoxaline derivatives. While a complete predictive model for all nucleophiles remains elusive, a careful consideration of the electronic and steric properties of the nucleophile, in conjunction with the optimization of reaction conditions, can lead to highly selective transformations. This guide provides a framework for understanding the key factors that govern this selectivity, enabling researchers to make more informed decisions in their synthetic endeavors. Further detailed mechanistic studies, including computational analysis of transition states for a wider range of nucleophiles, will undoubtedly provide a more refined understanding and predictive capability in this important area of heterocyclic chemistry.
References
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da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2767-S2789. [Link]
Sources
Safety Operating Guide
Proper Disposal of 3-Chloroquinoxalin-2-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Chloroquinoxalin-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to responsible chemical management.
Understanding the Hazard Profile of 3-Chloroquinoxalin-2-ol
Based on data from related chemical compounds, 3-Chloroquinoxalin-2-ol is anticipated to be harmful if swallowed, inhaled, or if it comes into contact with skin, and may cause serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
| Hazard Category | Potential Hazard | Recommended Action |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate PPE, including gloves, a lab coat, and eye/face protection. Ensure adequate ventilation. |
| Skin Corrosion/ Irritation | May cause skin irritation. | Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of soap and water.[2][3] |
| Eye Damage/ Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[2][3] |
| Environmental Hazard | Potentially toxic to aquatic life. | Do not release into the environment or dispose of in standard laboratory drains.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] | Store and dispose of separately from these materials. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[1] | These can be generated during incineration. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work with 3-Chloroquinoxalin-2-ol, including preparation for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[2][3]
-
Skin Protection: A laboratory coat, long pants, and closed-toe shoes must be worn.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Respiratory Protection: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of 3-Chloroquinoxalin-2-ol is to entrust it to a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1] The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration.[1][5]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 3-Chloroquinoxalin-2-ol waste must be collected separately from non-halogenated organic waste and other waste streams.[5]
-
Solid Waste: Collect solid 3-Chloroquinoxalin-2-ol, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a dedicated, properly labeled, and sealed container.[1]
-
Liquid Waste: Solutions containing 3-Chloroquinoxalin-2-ol should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with 3-Chloroquinoxalin-2-ol and are in good condition (i.e., no leaks or cracks).
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Chloroquinoxalin-2-ol"
-
Any other components in the waste stream
-
The approximate amount of each component
-
The date of accumulation
-
Step 3: Storage Pending Disposal
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] Ensure containers are kept closed and are not leaking. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the 3-Chloroquinoxalin-2-ol waste. Provide them with a complete and accurate description of the waste.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established regulations for the management of hazardous waste.[8][9][10][11] As a halogenated organic compound, 3-Chloroquinoxalin-2-ol falls under the category of wastes that require specific disposal methods, such as incineration, to ensure their complete destruction and to prevent the release of harmful substances into the environment.[12][13][14]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-Chloroquinoxalin-2-ol.
Conclusion
The responsible disposal of 3-Chloroquinoxalin-2-ol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and minimizes risk. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroquinoxalin-2-ol. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloroquinoxalin-2-ol
As researchers and drug development professionals, our work with novel chemical entities like 3-Chloroquinoxalin-2-ol is foundational to innovation. However, this progress cannot come at the expense of safety. Understanding the nature of the compounds we handle is the first principle of laboratory safety. This guide provides a detailed, field-tested framework for the safe handling of 3-Chloroquinoxalin-2-ol, focusing on the rationale and procedures for using Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these specific measures are critical.
Hazard Assessment: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. 3-Chloroquinoxalin-2-ol is not a benign substance; its primary threats are dermal, ocular, and respiratory.[1] A review of its Safety Data Sheet (SDS) reveals a clear hazard classification under the Globally Harmonized System (GHS).[1]
Table 1: GHS Hazard Profile for 3-Chloroquinoxalin-2-ol
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1] |
Source: Adapted from Sigma-Aldrich Safety Data Sheet.[1]
The causality is clear: the compound's chemical structure interacts with biological tissues, causing irritation upon contact. The crystalline or powdered form of this solid compound also presents a significant risk of becoming airborne, leading to inhalation and respiratory tract irritation.[1] Therefore, our PPE strategy must establish a complete barrier against these entry routes.
The PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For 3-Chloroquinoxalin-2-ol, a comprehensive ensemble is mandatory to prevent contact and inhalation.
Table 2: Recommended PPE for Handling 3-Chloroquinoxalin-2-ol
| Body Part | Equipment | Specification & Rationale |
| Hands | Chemical-Resistant Gloves | Specification: Nitrile gloves (double-gloving recommended). Rationale: Provides a robust barrier against direct skin contact, preventing irritation (H315).[1][2] Double-gloving minimizes exposure risk if the outer glove is breached.[2] |
| Eyes & Face | Safety Goggles & Face Shield | Specification: ANSI Z87.1-compliant chemical splash goggles worn with a full-face shield. Rationale: Protects against the serious eye irritation hazard (H319) from splashes or airborne particles.[1][3] A face shield offers a secondary layer of protection for the entire face. |
| Body | Laboratory Coat | Specification: A clean, buttoned lab coat made of a low-permeability fabric. Rationale: Protects skin and personal clothing from contamination by spills or dust.[4][5] |
| Respiratory | Engineering Controls / Respirator | Specification: Primarily handled within a certified chemical fume hood. For spills or cleaning outside a hood, a NIOSH-approved N95 (or higher) respirator is required. Rationale: Prevents inhalation of dust, which may cause respiratory irritation (H335).[1][6] A fume hood is the primary engineering control to minimize airborne particles.[7] |
Operational Protocol: From Gowning to Disposal
Safe handling is a process, not just a set of equipment. The following workflow ensures that PPE is used effectively from the moment you enter the lab until the final disposal of waste.
Step 1: Preparation and Donning PPE
Always don PPE before entering the designated handling area. The sequence is critical to prevent cross-contamination.
Caption: PPE Donning Workflow for Handling 3-Chloroquinoxalin-2-ol.
Step 2: Active Handling
-
Engineering Controls: All weighing and solution preparation involving solid 3-Chloroquinoxalin-2-ol must be conducted inside a certified chemical fume hood to contain any dust.[5][7]
-
Minimize Dust: Handle the solid material carefully to minimize the generation of airborne dust. Use spatulas and weigh boats gently.
-
Contamination Control: Be mindful of what your outer gloves touch. If you need to handle items outside the fume hood (e.g., a computer mouse, a notebook), remove the outer pair of gloves or use a designated "clean hand."
-
Immediate Cleanup: Clean any small spills within the fume hood immediately using appropriate methods that do not generate additional dust.
Step 3: Doffing PPE and Decontamination
The removal of PPE is a point of high risk for exposure. The goal is to remove the most contaminated items first, turning potentially contaminated surfaces inward.
-
Outer Gloves: In the designated doffing area, peel off the outer gloves without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unbutton the lab coat and roll it up with the contaminated side facing inward. Place it in the appropriate bin for laboratory laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands and forearms with soap and water.[1][5]
Emergency Procedures: Spill and Exposure Response
In the event of an accident, a swift and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the immediate area.[5] Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[6][9] Clean the affected area thoroughly. Do not allow the product to enter drains.[1]
Disposal Plan: A Responsible End-of-Life
All materials contaminated with 3-Chloroquinoxalin-2-ol must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[4][10]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., leftover compound, used weigh boats, contaminated paper towels, gloves, and other disposable PPE) in a dedicated, clearly labeled, and sealable hazardous waste container.[4]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container for liquids.[4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-Chloroquinoxalin-2-ol," and the primary hazards (Irritant).[4]
-
Disposal: The sealed and labeled waste containers must be transferred to your institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste facility, typically through high-temperature incineration.[4]
By adhering to these detailed protocols, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety, protecting ourselves, our colleagues, and our environment.
References
-
Title: 3-Chloroquinoxalin-2-ol | C8H5ClN2O Source: PubChem, National Institutes of Health URL: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
